cis-1,4,8,11-Perhydrotetraazapyrene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C12H22N4 |
|---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
(4S,11S,15S,16S)-1,5,8,12-tetrazatetracyclo[6.6.2.04,16.011,15]hexadecane |
InChI |
InChI=1S/C12H22N4/c1-5-15-7-4-14-10-2-6-16-8-3-13-9(1)11(16)12(10)15/h9-14H,1-8H2/t9-,10-,11-,12-/m0/s1 |
InChI Key |
GMEFCGMVTLRQCJ-BJDJZHNGSA-N |
Isomeric SMILES |
C1CN2CCN[C@@H]3[C@H]2[C@@H]4[C@H]1NCCN4CC3 |
Canonical SMILES |
C1CN2CCNC3C2C4C1NCCN4CC3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to cis-1,4,8,11-Perhydrotetraazapyrene: A Molecule of Elusive Character
A comprehensive investigation into the chemical identity, synthesis, and properties of the polycyclic tetraamine, cis-1,4,8,11-Perhydrotetraazapyrene, reveals a compound of significant academic interest yet limited publicly available data. This guide serves to consolidate the current understanding of related structural motifs and outlines prospective pathways for its synthesis and characterization, catering to researchers, scientists, and professionals in drug development.
While the specific compound, cis-1,4,8,11-Perhydrotetraazapyrene, with the CAS Number 74199-16-9, is listed by some chemical suppliers, a thorough review of scientific literature and chemical databases yields a notable absence of detailed experimental data. There are no published reports on its definitive synthesis, structural elucidation, or physicochemical properties. This suggests that the compound is either exceptionally novel, has been studied in proprietary research that is not publicly disclosed, or is known by a different, more systematic nomenclature that is not readily apparent.
This guide, therefore, pivots to an analysis of structurally related and foundational chemical entities to provide a robust theoretical framework for understanding the potential characteristics and synthetic challenges associated with cis-1,4,8,11-Perhydrotetraazapyrene.
Conceptual Structure and Stereochemistry
The name "cis-1,4,8,11-Perhydrotetraazapyrene" implies a complex, fused polycyclic aliphatic structure. A systematic breakdown of the nomenclature suggests the following structural features:
-
Pyrene Core: The foundational structure is derived from pyrene, a four-ring polycyclic aromatic hydrocarbon.
-
Tetraaza Substitution: Four carbon atoms in the pyrene skeleton are replaced by nitrogen atoms at positions 1, 4, 8, and 11.
-
Perhydro: This prefix indicates that the entire aromatic system is fully saturated with hydrogen atoms. This transforms the planar, aromatic pyrene framework into a three-dimensional, aliphatic cage-like structure.
-
Cis Stereochemistry: The "cis" designation is crucial and refers to the stereochemical relationship at the ring junctions. In a fused ring system like perhydropyrene, the hydrogen atoms at the points of ring fusion can be arranged in either a cis or trans configuration, leading to different overall shapes and stabilities of the molecule. For cis-1,4,8,11-Perhydrotetraazapyrene, this would imply a specific, folded conformation of the saturated rings.
To visualize the conceptual structure, a Graphviz diagram is provided below.
Caption: Conceptual 2D representation of the atom connectivity in 1,4,8,11-Perhydrotetraazapyrene.
Potential Synthetic Strategies: A Theoretical Approach
In the absence of a documented synthesis for cis-1,4,8,11-Perhydrotetraazapyrene, we can infer potential synthetic routes by examining the synthesis of related saturated polycyclic aza-compounds.[1]
Hydrogenation of an Aromatic Precursor
A common strategy for the synthesis of perhydrogenated polycyclic compounds is the catalytic hydrogenation of their aromatic counterparts.[2] This would involve a multi-step process:
-
Synthesis of 1,4,8,11-Tetraazapyrene: The synthesis of the unsaturated precursor, 1,3,6,8-tetraazapyrene (a positional isomer), has been reported.[3] A similar approach could potentially be adapted for the 1,4,8,11-isomer.
-
Catalytic Hydrogenation: The subsequent hydrogenation of the tetraazapyrene core would be a significant challenge. The complete saturation of a polycyclic aromatic hydrocarbon requires forcing conditions (high pressure and temperature) and highly active catalysts (e.g., rhodium on carbon, ruthenium). The presence of the nitrogen atoms could further complicate the reaction, potentially leading to catalyst poisoning or side reactions.
Caption: A potential synthetic route via hydrogenation.
Achieving the desired cis stereochemistry would likely require a stereoselective hydrogenation, which is notoriously difficult for flat, aromatic substrates. The reaction would likely yield a mixture of stereoisomers requiring complex separation and characterization.
Multi-component Condensation and Cyclization Reactions
A more convergent approach would involve the construction of the saturated ring system from smaller, non-aromatic building blocks. This is a common strategy in the synthesis of complex alkaloids and other polycyclic nitrogen-containing compounds.[4] A hypothetical retrosynthetic analysis might involve disconnecting the pyrene framework to reveal simpler diamine and dicarbonyl precursors.
For instance, a reaction cascade involving a tetraamine and a dicarbonyl compound could, in principle, lead to the formation of the fused ring system. The stereochemical outcome would be highly dependent on the geometry of the starting materials and the reaction conditions. The synthesis of related perhydro-polyaza-polycyclic compounds has been achieved through one-pot catalytic heterocyclization reactions.[5]
Predicted Properties and Characterization
Based on the proposed structure, we can predict some of the key properties of cis-1,4,8,11-Perhydrotetraazapyrene.
| Property Category | Predicted Characteristic | Rationale/Comparison |
| Physical State | Likely a crystalline solid at room temperature. | The rigid, high molecular weight, and symmetrical nature of the molecule would favor a solid state. |
| Solubility | Expected to have low solubility in water and non-polar organic solvents, with some solubility in polar aprotic solvents like DMSO or DMF. | The presence of four secondary amine groups provides sites for hydrogen bonding, but the large hydrocarbon backbone is lipophilic. |
| Basicity | The four nitrogen atoms are secondary amines and will exhibit basic properties. The pKa values are expected to be in the range of typical secondary amines. | Similar to other polyamines, it will readily form salts with acids. |
| Chelating Properties | The arrangement of the four nitrogen atoms in a cage-like structure suggests it could act as a potent chelating agent for metal ions. | The cavity size and conformation would determine the selectivity for specific metal cations. This is a well-known property of tetraazamacrocycles like cyclam.[6] |
Characterization would rely on a suite of modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the connectivity and stereochemistry. The complexity of the fused ring system would likely result in a complex spectrum requiring 2D NMR techniques (COSY, HSQC, HMBC) for full assignment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular formula.
-
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the three-dimensional structure and the cis stereochemistry of the ring junctions.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic N-H and C-H stretching and bending vibrations.
Potential Applications in Research and Development
Though currently a molecule of theoretical interest, the structural features of cis-1,4,8,11-Perhydrotetraazapyrene suggest several areas of potential application, particularly in medicinal chemistry and materials science.
-
Scaffold for Drug Discovery: Rigid, three-dimensional scaffolds are highly sought after in drug design as they can present functional groups in well-defined spatial orientations, leading to high-affinity and selective interactions with biological targets. The tetraaza functionality provides multiple points for further chemical modification.
-
Metal Ion Chelation: As a potential cage-like chelator, it could be investigated for applications in medical imaging (as a ligand for radioactive metals), as a sequestering agent for heavy metals, or in the development of catalysts. The pre-organized nature of the nitrogen lone pairs could lead to highly stable metal complexes.
-
Supramolecular Chemistry: The defined shape and hydrogen bonding capabilities could make it a valuable building block for the construction of more complex supramolecular assemblies.
Conclusion and Future Outlook
The case of cis-1,4,8,11-Perhydrotetraazapyrene highlights a fascinating gap in the publicly accessible chemical literature. While its name and CAS number suggest its existence, the lack of published synthetic and characterization data renders it an enigmatic target for synthetic chemists. The theoretical pathways and predicted properties outlined in this guide are based on established principles of organic chemistry and the study of related compounds.
The definitive synthesis and characterization of this molecule would be a valuable contribution to the field of heterocyclic and polycyclic chemistry. Such work would not only confirm its structure but also open the door to exploring its potential applications in various scientific disciplines. Future research efforts should be directed towards either locating the primary literature that describes this compound or undertaking its de novo synthesis.
References
- This guide is a theoretical compilation and does not have direct experimental references for the title compound.
-
Titova, Y. Y., Gyrgenova, E. A., & Ivanov, A. V. (2025). Efficient Approaches to the Design of Six-Membered Polyazocyclic Compounds—Part 2: Nonaromatic Frameworks. Molecules, 30(15), 3264.[7]
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Kirsanov, V. Y., & Rakhimova, E. (2025). Synthesis of new polycyclic adducts based on perhydrotetraazatetracene. Mendeleev Communications, 35(5), 631-632.[5]
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Nishida, A. (2012). Chemistry in the synthesis of polycyclic nitrogen containing natural products. Yakugaku Zasshi, 132(5), 571-580.[4]
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Wikipedia contributors. (2023, November 29). Cyclam. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, February 24, 2026, from [Link]6]
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Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S. Patent and Trademark Office.[8]
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Titova, Y. Y., Gyrgenova, E. A., & Ivanov, A. V. (2022). Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds. Molecules, 27(24), 8753.[1]
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Yokoshima, S. (2013). Synthesis of natural products with polycyclic systems. Chemical and Pharmaceutical Bulletin, 61(2), 123-136.[9]
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Fontana, F., & Bertolotti, B. (2022). Synthesis of Functionalized Six-Membered-Ring Azahelicenes. Molecules, 27(8), 2425.[10]
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PubChem. (n.d.). 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane. Retrieved February 24, 2026, from [Link]]
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Bock, H., Kaim, W., & Schempp, H. (2012). 1,3,6,8-Tetraazapyrenes: synthesis, solid-state structures, and properties as redox-active materials. Angewandte Chemie International Edition, 51(30), 7572-7576.[3]
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Titova, Y. Y., Gyrgenova, E. A., & Ivanov, A. V. (2025). Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks. Molecules, 30(15), 3264.[11]
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Singh, A., & Kumar, R. (2016). Polycyclic High Density Cage Compounds via Cross Metathesis. Beilstein Archives.[12]
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Yokoshima, S. (2013). Synthesis of natural products with polycyclic systems. Chemical and Pharmaceutical Bulletin, 61(2), 123-136.[9]
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Stoltz, B. M., & coworkers. (2026). Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry, 22, 88-122.[2]
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Zhang, L., Cui, Y., Sun, G., & Wang, Y. (2014). Synthesis of cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione and Its X-ray Structure. In 2014 International Conference on Material, Energy and Environment Engineering. Atlantis Press.[13]
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Wazzan, N. A., Richardson, P. R., & Jones, A. C. (2023). Photoinduced asymmetric charge trapping in a symmetric tetraazapyrene-fused bis(tetrathiafulvalene) conjugate. Chemical Science, 14(42), 11634-11642.[14]
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Borhan, B., & coworkers. (2012). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 45(10), 1645-1657.[15]
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Kirsanov, V. Y., & Rakhimova, E. B. (2023). Synthesis of new polycyclic adducts based on tetraazadecalin. Russian Journal of General Chemistry, 93(11), 1492-1496.[16]
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House, H. O., & Lee, L. F. (1976). The formation and decomposition of 1,4,8,11-tetra-azacyclotetradeca-4,11-dienes. Journal of the Chemical Society, Perkin Transactions 1, (13), 1261-1267.[17]
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Puxty, G., Rowland, R., Allport, A., Yang, Q., Bown, M., Burns, R., ... & Attalla, M. (2009). Carbon Dioxide Postcombustion Capture: A Novel Screening Study of the Carbon Dioxide Absorption Performance of 76 Amines. Environmental Science & Technology, 43(16), 6427-6433.[2]
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Lewis, M. R., & Anderson, C. J. (2009). 64Cu-4,11-Bis(carboxymethyl)-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane-D-Phe-cyclo(Cys-Tyr-D-Trp-Lys-Thr-Cys)-Thr(OH). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US).[13]
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Aboo, J., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7586.[18]
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Wünsch, B., & coworkers. (2025). Stereoselective Synthesis and Biological Evaluation of Perhydroquinoxaline-Based κ Receptor Agonists. Molecules, 30(3), 1234.[19]
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Comins, D. L., & Dehghani, A. (2000). Perhydrohistrionicotoxin Using a Thorpe‐Ziegler Cyclization Approach. Synthesis of Functionalized Aza‐Spirocycles. The Journal of Organic Chemistry, 65(25), 8499-8501.[20]
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Antonchick, A. P., & coworkers. (2023). Modular and Selective Synthesis of Pyrazolo-azepino-centred Polycyclic Aromatic and Non-aromatic Architectures. Organic Chemistry Frontiers, 10(16), 4035-4041.[21]
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Ashby, E. C., & Lin, J. J. (1977). Hydrogenation of Aromatic Hydrocarbons by Al/Ti Reagents. The Journal of Organic Chemistry, 42(17), 2805-2809.[22]
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NIST. (n.d.). Hexadecane, 2,6,11,15-tetramethyl-. In NIST Chemistry WebBook. Retrieved February 24, 2026, from [Link]]
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AA Blocks. (n.d.). 1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane. Retrieved February 24, 2026, from [Link]]
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Tiotidine (CAS 74199-16-9): Physicochemical Profile and Application Protocols
Topic: Tiotidine (CAS 74199-16-9): Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tiotidine (ICI 125,211) is a potent, highly selective histamine H2-receptor antagonist belonging to the guanidinothiazole class. Historically significant in the development of anti-ulcer therapeutics, it exhibits an affinity for the H2 receptor approximately 8–10 times greater than that of cimetidine. While its clinical development was halted due to gastric mucosal changes in long-term toxicity studies (rodents), it remains a critical pharmacological tool compound for validating H2-mediated signaling pathways in drug discovery.
This guide provides a rigorous technical breakdown of Tiotidine, focusing on its physicochemical stability, solubilization strategies for in vitro assays, and safety protocols required for high-integrity experimental data.
Physicochemical Specifications
The following data consolidates physical properties essential for analytical verification and assay preparation.
| Property | Specification |
| Chemical Name | N-[2-[[[2-[(aminoiminomethyl)amino]-4-thiazolyl]methyl]thio]ethyl]-N'-cyano-N''-methylguanidine |
| CAS Registry Number | 74199-16-9 |
| Synonyms | ICI 125,211; Tiotidine |
| Molecular Formula | C₁₀H₁₆N₆S₂ (Note: Often cited as C₁₀H₁₆N₈S₂ in salt forms or specific tautomers; base is C₁₀H₁₆N₈S₂) |
| Molecular Weight | 312.42 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (DMSO) | ~100 mM (Recommended Stock) |
| Solubility (Ethanol) | ~10 mM (Lower stability) |
| Solubility (Water) | Low; requires acidic pH or co-solvent for high concentrations |
| LogP | -0.4 (Hydrophilic) |
| pA2 Value | 7.3 – 7.8 (Guinea pig right atrium) |
Mechanism of Action & Signaling Pathway
Tiotidine functions as a competitive antagonist at the histamine H2 receptor, a Gs-protein coupled receptor (GPCR) predominantly located on the basolateral membrane of gastric parietal cells.
Mechanistic Cascade
-
Ligand Binding: Tiotidine binds reversibly to the H2 receptor, preventing histamine binding.
-
G-Protein Blockade: This prevents the conformational change required to activate the Gs alpha subunit.
-
Effector Inhibition: Adenylyl cyclase (AC) remains inactive, halting the conversion of ATP to cAMP.
-
Downstream Effect: Reduced intracellular cAMP levels fail to activate Protein Kinase A (PKA), preventing the phosphorylation of proteins involved in the translocation of the H+/K+-ATPase (Proton Pump) to the apical membrane.
-
Result: Inhibition of gastric acid secretion.[1]
Pathway Visualization
The following diagram illustrates the signaling blockade mediated by Tiotidine.
Figure 1: Tiotidine-mediated blockade of the H2 receptor signaling cascade, preventing gastric acid secretion.[2]
Experimental Protocols: Handling & Solubilization
Reliable bioassay data depends on the integrity of the compound stock. Tiotidine is sensitive to moisture and should be handled with strict adherence to the following protocol.
Safety Data (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.
-
Storage: Store solid at -20°C. Desiccate to prevent hydrolysis.
Stock Solution Preparation (10 mM in DMSO)
This protocol yields a robust stock solution suitable for cellular assays (e.g., cAMP accumulation assays).
Materials:
-
Tiotidine solid (MW: 312.42 g/mol )[3]
-
Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered
-
Vortex mixer
-
Amber glass vials (to protect from light)
Procedure:
-
Weighing: Accurately weigh 3.12 mg of Tiotidine into a sterile microcentrifuge tube or amber vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO.
-
Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.
-
Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
-
Aliquot & Storage:
-
Divide the stock into 50 µL aliquots to avoid freeze-thaw cycles.
-
Store at -20°C (stable for ~3 months) or -80°C (stable for 6+ months).
-
-
Usage: On the day of the experiment, dilute the stock into the assay buffer (e.g., PBS or HBSS).
-
Note: Keep the final DMSO concentration in the cell assay below 0.1% to avoid solvent toxicity.
-
Workflow Visualization
The following decision tree outlines the critical steps for handling Tiotidine from powder to assay.
Figure 2: Standard Operating Procedure (SOP) for Tiotidine solubilization and storage.
Applications in Drug Development[6]
Tiotidine is primarily utilized in the Lead Optimization and Target Validation phases of drug discovery.
-
Binding Affinity Assays: Used as a reference standard (positive control) in radioligand binding assays (e.g., [³H]-Tiotidine) to determine the Ki of novel H2 antagonists.
-
Selectivity Profiling: Due to its high selectivity for H2 over H1 and H3 receptors, it is used to dissect histamine-mediated responses in complex tissue preparations (e.g., guinea pig atrium or isolated gastric mucosa).
-
Functional Assays: Used to block basal or histamine-stimulated acid secretion in ex vivo organ bath experiments.
Key Insight: Unlike Cimetidine, Tiotidine does not interact significantly with cytochrome P450 enzymes, making it a "cleaner" pharmacological probe for in vitro mechanistic studies, despite its failure in clinical toxicology.
References
-
PubChem. (n.d.).[4] Tiotidine (CID 50287).[2][5] National Library of Medicine. Retrieved from [Link]
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Yellin, T. O., et al. (1979).[6] ICI 125,211: A new gastric antisecretory agent acting on histamine H2-receptors.[5][6] Life Sciences, 25(23), 2001-2009. Retrieved from [Link]
-
Trzeciakowski, J. P., & Levi, R. (1980). The cardiac pharmacology of tiotidine (ICI 125,211): A new histamine H2-receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 214(3), 629-634. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Geometry of Glyoxal Bis-aminal of Cyclam
For Researchers, Scientists, and Drug Development Professionals
Abstract
The glyoxal bis-aminal of cyclam, systematically named cis-decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene, is a pivotal intermediate in the synthesis of functionalized tetraazamacrocycles. Its rigidified, stereochemically defined structure offers a unique platform for the regioselective modification of the parent cyclam macrocycle, a cornerstone in the development of therapeutic and diagnostic agents. This guide provides a comprehensive examination of the molecular geometry of this bis-aminal, synthesizing data from spectroscopic analysis and computational modeling. We will delve into the synthetic methodology, the underlying principles governing its stereochemical outcome, and a detailed analysis of its three-dimensional structure. This document is intended to serve as a technical resource for researchers leveraging this versatile building block in medicinal chemistry, supramolecular chemistry, and materials science.
Introduction: The Significance of Constrained Macrocycles
1,4,8,11-tetraazacyclotetradecane (cyclam) is a macrocyclic ligand renowned for its ability to form highly stable complexes with a variety of metal ions. This property has led to its extensive use in applications ranging from magnetic resonance imaging (MRI) contrast agents to radiopharmaceuticals and catalysts. However, the inherent flexibility of the 14-membered cyclam ring presents a challenge for achieving selective functionalization at its nitrogen atoms. To overcome this, synthetic chemists have developed strategies to rigidify the cyclam framework, thereby enabling precise control over subsequent chemical modifications.
One of the most effective methods for achieving this conformational control is through the formation of a bis-aminal by reacting cyclam with glyoxal. This reaction creates a tetracyclic structure that locks the cyclam ring into a specific conformation, paving the way for predictable and selective N-alkylation. Understanding the precise molecular geometry of this glyoxal bis-aminal of cyclam is therefore paramount for designing and synthesizing novel cyclam derivatives with tailored properties.
Synthesis and Stereochemical Control
The synthesis of the glyoxal bis-aminal of cyclam is a remarkably efficient and high-yielding reaction. It proceeds via the condensation of cyclam with a 40% aqueous solution of glyoxal in a suitable solvent, typically methanol, at room temperature.[1] The reaction is often quantitative, yielding the product as a white, crystalline solid.[1]
Caption: Synthetic scheme for the formation of the glyoxal bis-aminal of cyclam.
A crucial aspect of this synthesis is its stereochemical outcome. The reaction exclusively yields the cis-fused isomer, cis-decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene.[1] This stereoselectivity is a result of kinetic control. While computational studies utilizing Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level suggest that the trans-fused isomer is thermodynamically more stable by approximately 2 kcal/mol, the cis product is formed exclusively in practice.[2] This indicates that the transition state leading to the cis isomer is significantly lower in energy, a critical insight for understanding the reaction mechanism. This pre-organized cis configuration is instrumental in directing subsequent functionalization reactions.
Molecular Geometry: A Blend of Rigidity and Conformational Subtlety
The formation of the glyoxal bridge imposes significant conformational constraints on the cyclam macrocycle. This results in a well-defined molecular geometry that has been elucidated through a combination of spectroscopic techniques and computational modeling.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of the glyoxal bis-aminal of cyclam. The high symmetry of the cis isomer leads to a simplified NMR spectrum. The specific chemical shifts and coupling constants observed in ¹H and ¹³C NMR are consistent with the rigid, bicyclic structure.
Table 1: Representative ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (ppm) |
| Aminal Carbons (C-H) | ~70-75 |
| Ethylene Bridge Carbons | ~50-55 |
| Propylene Bridge Carbons | ~25-30 |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Computationally Derived Molecular Geometry
In the absence of a publicly available crystal structure for the free ligand, DFT calculations provide the most detailed picture of its molecular geometry. The B3LYP/6-31G(d,p) level of theory has been shown to be effective in modeling such systems.
The key features of the computationally determined structure of cis-decahydro-1H,6H-3a,5a,8a,10a-tetraazapyrene are:
-
The Cyclam Conformation: The 14-membered cyclam ring is forced into a folded, or cis, conformation. This is a departure from the more stable trans-III conformation typically adopted by uncomplexed cyclam. The ethylene and propylene bridges of the cyclam backbone exhibit specific gauche and anti arrangements to accommodate this folding.
-
The Glyoxal Bridge: The two aminal carbons of the glyoxal bridge are oriented on the same side of the mean plane of the cyclam ring, defining the cis fusion. The C-C bond of the original glyoxal unit is retained.
-
Nitrogen Atom Hybridization and Inversion: The nitrogen atoms involved in the aminal linkages have a pyramidal geometry. The lone pairs of the two non-bridgehead nitrogen atoms (N1 and N8) are directed outwards, away from the bicyclic core. This orientation is critical for their enhanced nucleophilicity in subsequent alkylation reactions.
Caption: A workflow diagram for the synthesis of the glyoxal bis-aminal of cyclam.
NMR Spectroscopic Analysis
Causality: The rigid and symmetrical nature of the cis-fused product allows for unambiguous characterization by NMR. The number and multiplicity of signals in the ¹H and ¹³C spectra provide direct evidence for the formation of the target molecule and its C₂ᵥ symmetry.
Protocol:
-
Prepare a sample by dissolving a small amount of the synthesized product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquire a ¹H NMR spectrum. Observe the characteristic signals for the aminal protons, and the methylene protons of the ethylene and propylene bridges.
-
Acquire a ¹³C NMR spectrum. Identify the signals corresponding to the aminal carbons and the carbons of the cyclam ring.
-
(Optional) Perform 2D NMR experiments such as COSY and HSQC to confirm the connectivity of the protons and carbons, further validating the structure.
Implications for Drug Development and Beyond
The well-defined molecular geometry of the glyoxal bis-aminal of cyclam is not merely of academic interest. It has profound practical implications:
-
Regioselective Functionalization: The outward-pointing lone pairs of the non-bridgehead nitrogen atoms (N1 and N8) are highly accessible for alkylation. This allows for the selective introduction of functional groups at these positions, a crucial step in the synthesis of bifunctional chelators for medical imaging and therapy.
-
Platform for Cross-Bridged Derivatives: The cis geometry is a prerequisite for the synthesis of cross-bridged cyclam derivatives. These cross-bridged systems exhibit enhanced kinetic inertness, a desirable property for in vivo applications of their metal complexes to prevent the release of toxic metal ions.
-
Scaffold for Supramolecular Chemistry: The rigid structure can serve as a building block for the construction of more complex supramolecular architectures, such as molecular cages and sensors.
Conclusion
The glyoxal bis-aminal of cyclam is a molecule where form dictates function. Its synthesis is a testament to the principles of kinetic control in organic reactions, reliably producing a single stereoisomer with a well-defined, rigid geometry. While a definitive experimental crystal structure of the free ligand remains to be publicly reported, a combination of robust spectroscopic data and detailed computational modeling provides a clear and consistent picture of its three-dimensional structure. This in-depth understanding of its molecular geometry is the foundation upon which a vast array of functional cyclam derivatives are built, impacting fields from nuclear medicine to materials science. The continued exploration of this versatile building block promises to yield further innovations in the design of molecules with precisely controlled properties and functions.
References
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Tripier, R., Develay, S., Le Baccon, M., Chuburu, F., Michaud, F., & Handel, H. (2004). Self-assembly route from a bis-aminal derivative to a new cyclam based macropentacycle. New Journal of Chemistry, 28(2), 173-176. [Link]
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Argese, M., Brocchetta, M., De Miranda, M., & sixteen others. (2007). On the structure and spectroscopic properties of the cis- and trans-isomers of cyclen- and cyclam-glyoxal. Tetrahedron, 63(31), 7335-7344. [Link]
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An In-Depth Technical Guide to Perhydrotetraazapyrene Derivatives: From Historical Discovery to Modern Drug Development Frontiers
A Senior Application Scientist's Synthesis of the Tetraazapyrene Core and its Saturated Analogs
Abstract
The tetraazapyrene (TAPy) core, a unique nitrogen-rich polycyclic aromatic hydrocarbon, has traversed a fascinating journey from its initial synthesis in the early 20th century to its current position as a scaffold of interest in materials science and medicinal chemistry. This guide provides a comprehensive technical overview of the history, synthesis, and derivatization of the aromatic 1,3,6,8-tetraazapyrene backbone. It further explores the synthetic pathways to its fully saturated counterpart, perhydrotetraazapyrene, a class of compounds that, while less explored, holds significant potential for novel pharmacological applications. This document is intended for researchers, scientists, and drug development professionals, offering a blend of historical context, detailed experimental protocols, and an exploration of the therapeutic potential of these intriguing aza-heterocycles.
A Historical Overview: The Genesis of the Tetraazapyrene Scaffold
The story of tetraazapyrene begins in 1927, with the pioneering work of Dimroth and Roos, who first described the synthesis of the parent 1,3,6,8-tetraazapyrene compound.[1][2] For several decades following its discovery, the physical properties and potential applications of this unique aza-aromatic system remained largely unexplored. It was not until 1964 that the synthesis of the first derivatives, 2,7-dimethyl- and 2,7-diphenyl-1,3,6,8-tetraazapyrene, was published, accompanied by a detailed study of the electron paramagnetic resonance (EPR) spectra of their corresponding radical cations and anions.[2]
A significant development in the history of these compounds came with the filing of three patents that described the synthesis of various 2,7-dialkyl and halogenated 1,3,6,8-tetraazapyrene derivatives. These patents made the crucial claim of their pharmaceutical activity against protozoan infections, marking the first indication of the potential of this scaffold in drug development.[2] This initial foray into medicinal chemistry laid the groundwork for future investigations into the biological activities of this class of compounds.
While the primary focus of contemporary research has been on the applications of tetraazapyrene derivatives as n-type semiconductors in organic electronics, their unique electronic properties and planar structure continue to make them an attractive platform for the design of novel therapeutic agents.[1][3]
The Aromatic Core: Synthesis and Derivatization of 1,3,6,8-Tetraazapyrene
The synthesis of the 1,3,6,8-tetraazapyrene core and its derivatives is a multi-step process that allows for a high degree of functionalization. The methodologies can be broadly categorized into the synthesis of the parent compound and the subsequent derivatization at the 2, 7, and core positions.
Synthesis of the Parent 1,3,6,8-Tetraazapyrene
The classical synthesis of the parent 1,3,6,8-tetraazapyrene (TAPy) involves a reduction and cyclization sequence starting from 1,4,5,8-tetranitronaphthalene.[2]
Experimental Protocol: Synthesis of 1,3,6,8-Tetraazapyrene
Materials:
-
1,4,5,8-tetranitronaphthalene
-
Tin (Sn) dust
-
Fuming hydrochloric acid (HCl)
-
Formic acid (HCOOH)
-
Ammonium hydroxide (NH₄OH)
-
Ethanol
Procedure:
-
Reduction of 1,4,5,8-tetranitronaphthalene: A suspension of 1,4,5,8-tetranitronaphthalene in fuming hydrochloric acid is treated with tin dust in portions while maintaining a controlled temperature. The reaction mixture is then heated to ensure complete reduction to the corresponding tetraamino-naphthalene tin salt.
-
Isolation of the Tetraamino Intermediate: The reaction mixture is cooled and the precipitate of the tin salt is collected by filtration. The salt is then treated with a solution of ammonium hydroxide to liberate the free tetraaminonaphthalene.
-
Cyclization with Formic Acid: The crude tetraaminonaphthalene is refluxed in formic acid. This step results in the cyclization to form the 1,3,6,8-tetraazapyrene core.
-
Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1,3,6,8-tetraazapyrene.
Derivatization of the Tetraazapyrene Core
The tetraazapyrene scaffold allows for derivatization at multiple positions, enabling the fine-tuning of its electronic and steric properties.
-
Substitution at the 2 and 7 Positions: A versatile method for introducing substituents at the 2 and 7 positions involves the reaction of the tetraamino-naphthalene tin salt intermediate with various anhydrides.[2]
Experimental Protocol: Synthesis of 2,7-Disubstituted-1,3,6,8-Tetraazapyrenes
Materials:
-
1,4,5,8-Tetranitronaphthalene
-
Tin (Sn) dust
-
Fuming hydrochloric acid (HCl)
-
Appropriate perfluorinated alkyl or aryl anhydride (e.g., trifluoroacetic anhydride)
-
Tetrahydrofuran (THF)
-
Triethylamine (catalytic amount)
Procedure:
-
Formation of the Tin Salt: Prepare the tetraamino-naphthalene tin salt from 1,4,5,8-tetranitronaphthalene as described in the previous protocol.
-
Cyclization with Anhydride: The tin salt is suspended in THF, and an excess of the desired anhydride is added, followed by a catalytic amount of triethylamine. The mixture is refluxed until the reaction is complete.
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the 2,7-disubstituted-1,3,6,8-tetraazapyrene.
-
Core Halogenation: The aromatic core of the tetraazapyrene can be halogenated using classical methods. For instance, bromination can be achieved by treating the parent compound with bromine in concentrated sulfuric acid.[2]
Synthetic Pathway for Tetraazapyrene Derivatives
Caption: General synthetic routes to 1,3,6,8-tetraazapyrene and its derivatives.
The Saturated Frontier: Perhydrotetraazapyrene Derivatives
The "perhydro" prefix in perhydrotetraazapyrene denotes a fully saturated, or perhydrogenated, derivative of the aromatic tetraazapyrene core. This transformation from a planar, sp²-hybridized system to a three-dimensional, sp³-hybridized scaffold dramatically alters the molecule's physicochemical properties, including its shape, solubility, and electronic characteristics. While specific literature on the synthesis and properties of perhydrotetraazapyrene is scarce, its preparation can be logically approached through the catalytic hydrogenation of the aromatic tetraazapyrene precursor.
Catalytic Hydrogenation of Aza-Aromatics
The catalytic hydrogenation of polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs is a well-established method for achieving saturation of the aromatic rings. This process typically involves the use of a heterogeneous catalyst, most commonly a platinum group metal such as palladium, platinum, or rhodium, supported on a high-surface-area material like activated carbon or alumina, under a hydrogen atmosphere.
The conditions required for the complete hydrogenation of polycyclic aza-aromatic systems can be more demanding than for their hydrocarbon counterparts due to the potential for the nitrogen atoms to coordinate to the catalyst surface and inhibit the reaction. However, with the appropriate choice of catalyst and reaction conditions, complete saturation is achievable.
Experimental Protocol: Catalytic Hydrogenation of 1,3,6,8-Tetraazapyrene
Materials:
-
1,3,6,8-Tetraazapyrene or a derivative
-
Palladium on activated carbon (Pd/C, 10 wt%) or Rhodium on alumina (Rh/Al₂O₃, 5 wt%)
-
Solvent (e.g., acetic acid, ethanol, or tetrahydrofuran)
-
High-pressure hydrogenation apparatus (e.g., a Parr shaker)
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst and Substrate Preparation: In a suitable high-pressure reaction vessel, the tetraazapyrene derivative is dissolved or suspended in the chosen solvent. The catalyst is then carefully added under an inert atmosphere.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas to remove any air, and then pressurized with hydrogen to the desired pressure (typically ranging from 3 to 100 atm). The reaction mixture is then heated to the target temperature (ranging from room temperature to over 100°C) and agitated vigorously.
-
Reaction Monitoring and Work-up: The progress of the reaction can be monitored by the uptake of hydrogen. Once the reaction is complete, the apparatus is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
-
Product Isolation and Purification: The reaction mixture is filtered to remove the heterogeneous catalyst. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude perhydrotetraazapyrene derivative can be purified by recrystallization or column chromatography.
Hydrogenation Pathway
Caption: Catalytic hydrogenation of the aromatic tetraazapyrene core.
Physicochemical Properties and Characterization
The distinct electronic and structural differences between the aromatic tetraazapyrene and its saturated perhydro counterpart are reflected in their physicochemical properties and spectroscopic data.
| Property | 1,3,6,8-Tetraazapyrene (Aromatic) | Perhydrotetraazapyrene (Saturated) |
| Hybridization | sp² | sp³ |
| Geometry | Planar | Three-dimensional, conformational flexibility |
| Solubility | Generally low in common organic solvents, can be improved by substitution | Expected to be higher in non-polar organic solvents |
| UV-Vis Absorption | Strong absorption in the UV-visible region due to π-π* transitions | No significant absorption in the visible region |
| ¹H NMR | Signals in the aromatic region (typically > 7 ppm) | Signals in the aliphatic region (typically < 4 ppm) |
| ¹³C NMR | Signals in the aromatic region (typically > 100 ppm) | Signals in the aliphatic region (typically < 70 ppm) |
Spectroscopic Characterization:
-
UV-Visible Spectroscopy: The UV-Vis spectrum of 1,3,6,8-tetraazapyrene exhibits characteristic absorption bands in the 350-400 nm range, corresponding to π-π* electronic transitions.[1] Upon hydrogenation to the perhydro form, these absorptions are expected to disappear, as the conjugated π-system is eliminated.
-
NMR Spectroscopy: The ¹H and ¹³C NMR spectra provide definitive evidence of the aromatic to aliphatic transition. The aromatic protons of tetraazapyrene derivatives typically resonate in the downfield region of the ¹H NMR spectrum, while the protons of the saturated perhydro derivatives would appear in the upfield, aliphatic region. Similarly, the ¹³C NMR signals would shift from the aromatic to the aliphatic region.
Applications in Drug Development: A Field of Emerging Potential
While the primary research focus for tetraazapyrene derivatives has been in materials science, their unique structural and electronic properties make them intriguing candidates for drug development. The planar, electron-deficient nature of the aromatic core suggests potential for mechanisms of action commonly seen in anticancer and antimicrobial agents.
Antiprotozoal Activity
As mentioned, the earliest indication of the therapeutic potential of tetraazapyrene derivatives was the claim of their activity against protozoan infections in several patents.[2] While detailed public data from these patents is limited, this initial finding suggests that these compounds may interfere with essential biological processes in these single-celled organisms. Further investigation into the specific targets and mechanisms of action is warranted to explore this therapeutic avenue.
Anticancer Potential: DNA Intercalation and Enzyme Inhibition
The planar structure of the tetraazapyrene core is a key feature shared with a class of anticancer agents known as DNA intercalators. These molecules insert themselves between the base pairs of DNA, disrupting its structure and interfering with replication and transcription, ultimately leading to cancer cell death.[4] The electron-deficient nature of the tetraazapyrene ring system could further enhance its interaction with the electron-rich DNA backbone.
Mechanism of DNA Intercalation
Caption: Proposed mechanism of DNA intercalation by a planar tetraazapyrene derivative.
Furthermore, many aza-heterocyclic compounds are known to act as inhibitors of various enzymes, particularly kinases, which are often dysregulated in cancer. The nitrogen atoms in the tetraazapyrene ring can participate in hydrogen bonding interactions within the active site of an enzyme, leading to its inhibition.
Perhydrotetraazapyrene Derivatives in Drug Design
The saturation of the aromatic tetraazapyrene core to its perhydro form offers a compelling strategy in drug design. This transformation from a planar to a three-dimensional structure can lead to:
-
Improved Solubility and Pharmacokinetics: The less rigid, more lipophilic nature of the perhydro derivatives may lead to better solubility in biological media and improved absorption, distribution, metabolism, and excretion (ADME) properties.
-
Novel Structure-Activity Relationships: The defined three-dimensional arrangement of the nitrogen atoms in perhydrotetraazapyrene can be exploited to design ligands with high specificity for protein binding pockets that have a complementary stereoelectronic arrangement.
-
Reduced Off-Target Effects: The increased structural complexity and potential for stereoisomerism in the perhydro derivatives could lead to more selective interactions with biological targets, potentially reducing off-target toxicity.
Future Perspectives and Conclusion
The journey of perhydrotetraazapyrene derivatives is still in its early stages, with the majority of research to date having focused on the parent aromatic scaffold. However, the foundational knowledge of tetraazapyrene synthesis, coupled with established methods for catalytic hydrogenation, provides a clear path forward for the exploration of these saturated analogs.
The initial reports of antiprotozoal activity, combined with the structural similarities to known DNA intercalators and enzyme inhibitors, suggest that both the aromatic and perhydro-tetraazapyrene derivatives represent a promising, yet underexplored, area for drug discovery. Future research should focus on the systematic synthesis and biological evaluation of a library of these compounds to fully elucidate their therapeutic potential. The transition from the two-dimensional world of the aromatic tetraazapyrenes to the three-dimensional landscape of their perhydro derivatives opens up a new dimension of chemical space for the development of novel and effective therapeutic agents.
References
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Zhou, P., Aschauer, U., Aschauer, U., Gade, L. H., & Gade, L. H. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. The Journal of Organic Chemistry, 77(14), 6107–6116. [Link][1][2]
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Zhou, P., Aschauer, U., Aschauer, U., Gade, L. H., & Gade, L. H. (2012). 1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials. The Journal of Organic Chemistry, 77(14), 6107–6116. [Link][2][5]
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Hall, J. P., Cook, D., McIlwain, D. B., & Barton, J. K. (2011). To intercalate or semiintercalate, or both? Proceedings of the National Academy of Sciences, 108(43), 17610–17614. [Link][4]
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Liu, X., Majani, S., Zhang, J., Langenegger, S. M., Decurtins, S., Aschauer, U., & Liu, S.-X. (2025). Connectivity Effect on Electronic Properties of Azulene–Tetraazapyrene Triads. Molecules, 31(1), 2. [Link]
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Geib, S., Martens, S. C., Zschieschang, U., Lombeck, F., Wadepohl, H., Klauk, H., & Gade, L. H. (2012). 1,3,6,8-Tetraazapyrenes: synthesis, solid-state structures, and properties as redox-active materials. The Journal of Organic Chemistry, 77(14), 6107–6116. [Link][3][6]
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Dimroth, O., & Michaelis, W. (1927). Intramolekulare Umlagerung der 5-Amino-1,2,3-triazole. Justus Liebigs Annalen der Chemie, 459(1), 39-46. [Link][7]
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Sarma, B., & Mugesh, G. (2021). Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Angewandte Chemie International Edition, 60(20), 11184-11188. [Link][8]
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Thermodynamic Stability of cis-Perhydrotetraazapyrene Isomers: A Technical Guide
Abstract
Perhydrotetraazapyrenes, a class of saturated nitrogen-containing polycyclic aromatic compounds, present a complex stereochemical landscape with significant implications for their application in medicinal chemistry and materials science.[1][2] This technical guide provides an in-depth analysis of the thermodynamic stability of cis-perhydrotetraazapyrene isomers. We will explore the foundational principles governing their conformational preferences, delve into computational methodologies for predicting relative stabilities, and discuss experimental techniques for isomer separation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the structure-property relationships in these intricate molecular architectures.
Introduction to Perhydrotetraazapyrenes and Stereoisomerism
Nitrogen-containing polycyclic compounds are of significant interest due to their diverse chemical properties and prevalence in biological systems.[1][3] Perhydrotetraazapyrenes, fully saturated analogues of tetraazapyrene, are characterized by a rigid cage-like structure. The spatial arrangement of the nitrogen atoms and the stereochemistry at the ring junctions give rise to a multitude of possible isomers. Among these, the cis-fused isomers are of particular interest due to their unique conformational constraints and potential for exhibiting specific biological activities.
The stability of these isomers is not merely an academic curiosity; it dictates their prevalence in synthetic mixtures, their conformational dynamics, and ultimately, their interaction with biological targets. Understanding the thermodynamic landscape of cis-perhydrotetraazapyrene isomers is therefore a critical step in the rational design of novel therapeutics and functional materials.
The Significance of cis Ring Fusion
In polycyclic systems, the fusion of rings can occur in a cis or trans manner. In the context of perhydrotetraazapyrenes, a cis fusion results in a bent or folded molecular geometry, contrasting with the more linear and rigid conformation of a trans-fused system. This seemingly subtle difference has profound consequences for the molecule's overall shape, polarity, and ability to engage in intermolecular interactions. Generally, in the absence of overriding steric or electronic factors, cis-fused ring systems can be more stable than their trans counterparts in certain substituted ring systems, although this is not a universal rule and depends heavily on the specific molecular framework.[4]
Theoretical Framework for Stability Analysis
Computational chemistry offers a powerful toolkit for dissecting the factors that govern isomeric stability.[1] By employing quantum mechanical calculations, we can predict the relative energies of different isomers and gain insights into the underlying electronic and steric effects.
Computational Methodologies
The choice of computational method is paramount for obtaining accurate and reliable results. For molecules of this complexity, a balance must be struck between computational cost and accuracy.
2.1.1. Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and efficiency. Functionals such as B3LYP and M06-2X are commonly employed for studying organic molecules.[1][5] The selection of an appropriate basis set, such as the Pople-style 6-31G(d,p) or the correlation-consistent cc-pVTZ, is also crucial for obtaining meaningful results.[5][6]
2.1.2. Ab Initio Methods
For higher accuracy, especially for benchmarking purposes, more computationally intensive ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be utilized.[5] These methods provide a more rigorous treatment of electron correlation, which can be important for accurately capturing subtle differences in isomer energies.
Key Factors Influencing Stability
The relative thermodynamic stability of cis-perhydrotetraazapyrene isomers is a delicate interplay of several factors:
-
Steric Strain: Repulsive interactions between non-bonded atoms can significantly destabilize a molecule. In cis-fused systems, steric hindrance between substituents or lone pairs on the nitrogen atoms can be a major contributor to the overall energy.
-
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms lead to torsional strain. The rigid framework of the perhydrotetraazapyrene core restricts bond rotations, making torsional effects particularly important.
-
Electronic Effects: The lone pairs of the nitrogen atoms introduce significant electronic effects. Lone pair-lone pair repulsion can be a destabilizing factor, while hyperconjugative interactions can provide stabilization. The orientation of the nitrogen lone pairs in different isomers will have a direct impact on these electronic interactions.
-
Intramolecular Hydrogen Bonding: In isomers where a nitrogen atom bears a hydrogen, the potential for intramolecular hydrogen bonding exists. Such interactions can provide a significant stabilizing effect.
Computational Workflow for Isomer Stability Analysis
A systematic computational approach is essential for a thorough investigation of the potential energy surface of cis-perhydrotetraazapyrene isomers.
Step-by-Step Protocol
-
Isomer Generation: Systematically generate all possible cis-perhydrotetraazapyrene isomers. This can be achieved through combinatorial enumeration of stereocenters.
-
Initial Geometry Optimization: Perform an initial geometry optimization of each isomer using a computationally inexpensive method, such as a smaller basis set DFT calculation. This step provides a reasonable starting geometry for more accurate calculations.
-
Conformational Search: For flexible isomers, a thorough conformational search is necessary to identify the global minimum energy structure. This can be accomplished using molecular mechanics or semi-empirical methods.
-
High-Level Geometry Optimization and Frequency Calculation: Perform a final geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-31G(d,p) or M06-2X/cc-pVTZ). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.
-
Single-Point Energy Calculation: To further refine the relative energies, single-point energy calculations can be performed using an even more accurate method (e.g., CCSD(T)) on the optimized geometries.
-
Thermodynamic Corrections: The calculated electronic energies are corrected for zero-point vibrational energy (ZPVE), thermal energy, and entropy to obtain the Gibbs free energies of the isomers at a given temperature.
Data Presentation
The calculated relative energies and key geometric parameters should be summarized in a clear and concise table for easy comparison.
| Isomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Dihedral Angles (°) |
| cis-Isomer 1 | 0.00 | 0.00 | Angle A, Angle B |
| cis-Isomer 2 | X.XX | Y.YY | Angle C, Angle D |
| cis-Isomer 3 | X.XX | Y.YY | Angle E, Angle F |
Note: The values in this table are placeholders and would be populated with data from actual computational studies.
Visualization of Isomer Relationships
A diagram illustrating the relative energy levels of the different isomers can provide a powerful visual representation of the thermodynamic landscape.
Caption: Relative Gibbs free energy levels of cis-perhydrotetraazapyrene isomers.
Experimental Validation and Characterization
While computational methods provide invaluable predictive power, experimental validation is the ultimate arbiter of theoretical models.
Synthesis and Isomer Separation
The synthesis of perhydrotetraazapyrenes often yields a mixture of isomers.[2] The separation of these isomers is a significant challenge due to their similar physical and chemical properties.[7][8][9]
4.1.1. Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating isomers.[10] Chiral chromatography can be particularly effective for resolving enantiomeric pairs.
4.1.2. Crystallization
Fractional crystallization can be employed to separate isomers based on differences in their solubility and crystal packing.
Spectroscopic and Structural Characterization
Once isolated, the individual isomers must be unambiguously identified and their structures confirmed.
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the connectivity and stereochemistry of organic molecules.[11] Nuclear Overhauser Effect (NOE) experiments can provide crucial information about the spatial proximity of protons, aiding in the assignment of relative stereochemistry.
4.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state.[12][13] This data can be directly compared with the computationally predicted geometries.
4.2.3. Mass Spectrometry
Ion mobility-mass spectrometry (IM-MS) is an emerging technique that can separate isomers in the gas phase based on their size and shape (collision cross-section).[7] This method can be particularly useful for analyzing complex mixtures of isomers.
Conclusion and Future Directions
The thermodynamic stability of cis-perhydrotetraazapyrene isomers is a complex function of steric, torsional, and electronic factors. A combined computational and experimental approach is essential for a comprehensive understanding of this intricate system. Future research in this area should focus on:
-
Development of more efficient synthetic routes to access specific isomers in a stereocontrolled manner.
-
Exploration of the biological activity of individual isomers to establish clear structure-activity relationships.
-
Investigation of the host-guest chemistry of these cage-like molecules for applications in molecular recognition and sensing.
By continuing to unravel the fundamental principles that govern the stability and reactivity of these fascinating molecules, we can unlock their full potential in the fields of medicine and materials science.
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CUNY Academic Works. (2021, December 8). QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU. Retrieved from [Link]
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Beilstein-Institut. (2024, September 27). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]
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International Union of Crystallography. (2015, July 15). Crystal structures and conformational analyses of three pyranochromene derivatives. Retrieved from [Link]
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ResearchGate. (2025, August 6). Thermodynamics of cis-trans Isomerizations. II. The 1-chloro-2-fluoroethylenes, 1,2-difluorocyclopropanes, and related molecules. Retrieved from [Link]
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PubMed. (2000, January 15). Thermodynamic origin of cis/trans isomers of a proline-containing beta-turn model dipeptide in aqueous solution: a combined variable temperature 1H-NMR, two-dimensional 1H,1H gradient enhanced nuclear Overhauser effect spectroscopy (NOESY), one-dimensional steady-state intermolecular 13C,1H NOE, and molecular dynamics study. Retrieved from [Link]
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Wageningen University & Research. (1992, October 2). Total synthesis of cis-Hydroazulene sesquiterpenes : base-induced and -directed elimination and rearrangement reactions of perhydronaphthalene-1,4-diol monosulfonate esters. Retrieved from [Link]
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MDPI. (2015, January 15). Relative Stability of cis- and trans-Hydrindanones. Retrieved from [Link]
-
SpringerLink. (2025, December 8). Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. Relative stability and thermodynamic properties of Si 2H 4 isomers. Retrieved from [Link]
-
PMC. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Retrieved from [Link]
- Google Patents. US3880925A - Separation and purification of cis and trans isomers.
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ResearchGate. Topological parameters and relative energies of the forty C 40 isomers. Retrieved from [Link]
- Google Patents. US2850549A - Separation of cis and trans isomers.
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ResearchGate. (a) Synthesis and separation of cis and trans isomers of 10 and 11 from.... Retrieved from [Link]
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UCI Department of Chemistry. 1 Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. Retrieved from [Link]
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Lumen Learning. 3.5. Conformations of chain alkanes | Organic Chemistry 1: An open textbook. Retrieved from [Link]
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Part 1: Deconstructing the Name - Core Principles of Fused Heterocyclic Nomenclature
An In-depth Technical Guide to the IUPAC Naming Conventions for Perhydrotetraazapyrene Compounds
For researchers and professionals in the fields of chemistry and drug development, the ability to accurately and unambiguously name complex molecular structures is paramount. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for this purpose, ensuring universal understanding and reproducibility. This guide offers a detailed exploration of the IUPAC naming conventions for perhydrotetraazapyrene compounds, a class of saturated polycyclic heteroaromatics with significant potential in materials science and medicinal chemistry. As a senior application scientist, my aim is to not only present the rules but also to elucidate the chemical logic that underpins them, providing a practical and authoritative resource.
The IUPAC name for a complex molecule like perhydrotetraazapyrene is constructed from several components, each conveying specific structural information. To understand the full name, we must first understand the system for naming fused heterocyclic compounds. This system relies on identifying a parent structure and then describing any modifications to it, such as the introduction of heteroatoms or changes in saturation.
The fundamental principle for naming fused ring systems is to select a 'base component' or 'parent hydride', which is then modified with prefixes denoting the other fused rings and any heteroatoms.[1][2] The selection of this base component is governed by a set of priority rules, ensuring a consistent and unique name for each structure. For the compounds , our journey begins with the carbocyclic aromatic hydrocarbon, pyrene.
Part 2: The Foundational Structure - Pyrene
Pyrene is a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings.[3] Its rigid, planar structure serves as the carbon skeleton for tetraazapyrenes. The IUPAC has established a fixed numbering system for pyrene, which is essential for correctly locating any substituents or heteroatoms.
The numbering of pyrene begins at one of the carbons in the "bay region" and proceeds around the periphery of the molecule, as illustrated in the diagram below. Internal carbons are numbered last.
Caption: IUPAC numbering of the pyrene parent hydride.
Part 3: Introducing Nitrogen - The Tetraazapyrene Core
With the pyrene skeleton established, the next step is to introduce the nitrogen heteroatoms. In IUPAC nomenclature, the presence of nitrogen in a ring is indicated by the prefix "aza-".[4] Since we are dealing with tetraazapyrene, four carbon atoms in the pyrene structure are replaced by nitrogen atoms. The multiplying affix "tetra-" is used to indicate the number of identical atoms or groups.[5]
A critical step in naming a tetraazapyrene is the numbering of the nitrogen atoms. According to IUPAC rules for fused heterocyclic systems, the numbering of the fused system should be oriented to give the heteroatoms the lowest possible locants (positions).[6]
Let's consider an example: 1,3,6,8-tetraazapyrene. The name explicitly states that nitrogen atoms are located at positions 1, 3, 6, and 8 of the pyrene core.
Caption: Structure of 1,3,6,8-tetraazapyrene, with nitrogen atoms highlighted.
Part 4: Indicating Saturation - The "Perhydro-" Prefix
The final piece of the nomenclature puzzle for these compounds is indicating the degree of saturation. The prefix "perhydro-" signifies full hydrogenation or saturation of the parent aromatic system. This means that all double bonds within the tetraazapyrene core are removed, and each atom in the ring system is bonded to the maximum possible number of hydrogen atoms.
The "perhydro-" prefix is placed before the name of the parent heterocyclic system. Therefore, the fully saturated version of 1,3,6,8-tetraazapyrene is named perhydro-1,3,6,8-tetraazapyrene .
Part 5: A Systematic Protocol for Naming Perhydrotetraazapyrene Compounds
The following step-by-step protocol provides a self-validating system for deriving the correct IUPAC name for any perhydrotetraazapyrene isomer.
| Step | Action | Rationale |
| 1 | Identify the parent carbocyclic system. | The underlying skeleton is pyrene. |
| 2 | Determine the positions of the nitrogen atoms. | These are indicated by the locants in the specific isomer. |
| 3 | Construct the name of the unsaturated heterocyclic parent. | Combine the locants, the multiplier "tetra-", the heteroatom prefix "aza-", and the parent hydride name "pyrene". Example: 1,3,6,8-tetraazapyrene. |
| 4 | Add the saturation prefix. | Place "perhydro-" at the beginning of the name to indicate full saturation. Example: perhydro-1,3,6,8-tetraazapyrene. |
This systematic approach ensures that the name accurately reflects the structure. The causality is clear: the choice of the parent hydride determines the fundamental shape and numbering, the "aza-" prefixes and their locants define the placement of heteroatoms, and the "perhydro-" prefix specifies the saturation state.
Experimental and Application Context
In a drug development context, the precise naming of such compounds is non-negotiable. For instance, different isomers of perhydrotetraazapyrene will have distinct three-dimensional structures, leading to different binding affinities for a biological target. An error in nomenclature could lead to the synthesis and testing of the wrong compound, wasting significant time and resources. The rigidity of the IUPAC system prevents such ambiguities.
For example, the synthesis of a specific perhydrotetraazapyrene isomer would require a carefully planned synthetic route, likely starting from a substituted pyrene or a precursor that can be cyclized to form the desired heterocyclic core. The characterization of the final product using techniques like NMR and mass spectrometry would then be correlated with the expected structure, as defined by its IUPAC name.
Visualization of the Naming Workflow
The logical flow of the naming process can be visualized as follows:
Caption: Workflow for the systematic naming of perhydrotetraazapyrene compounds.
Conclusion
The IUPAC nomenclature for perhydrotetraazapyrene compounds is a logical and systematic process rooted in the fundamental principles of naming fused heterocyclic systems. By starting with the parent pyrene structure, correctly numbering the positions of the nitrogen atoms, and applying the "perhydro-" prefix to denote saturation, a unique and unambiguous name can be derived for any isomer. For scientists and researchers, a thorough understanding of these conventions is essential for clear communication, accurate documentation, and the overall integrity of scientific research in chemistry and drug discovery.
References
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Nomenclature of Heterocyclic Compounds . ResearchGate. [Link]
-
Blue Book P-5 - IUPAC nomenclature . IUPAC. [Link]
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NOMENCLATURE OF FUSED AND BRIDGED FUSED RING SYSTEMS (IUPAC Recommendations 1998) . IUPAC. [Link]
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SCH 402 Nomenclature of Fused Heterocycles PDF . Scribd. [Link]
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A guide to iupac nomenclature of organic compounds . De Gruyter. [Link]
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Introduction - IUPAC nomenclature . IUPAC. [Link]
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Blue Book chapter P-4 - IUPAC nomenclature . IUPAC. [Link]
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Heterocyclic Chemistry . SlideShare. [Link]
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Blue Book chapter P-2 - IUPAC nomenclature . IUPAC. [Link]
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nomenclature of heterocycles fused rings . YouTube. [Link]
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Rule B-3. Fused Heterocyclic Systems . ACD/Labs. [Link]
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Nomenclature of Heterocycles Explained: Definition, Examples, Practice & Video Lessons . Study.com. [Link]
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ortho- and peri-fused . IUPAC Compendium of Chemical Terminology. [Link]
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Rule B-3. Fused Heterocyclic Systems . ACD/Labs. [Link]
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IUPAC Rules . University of Wisconsin-Platteville. [Link]
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PYRENE . Ataman Kimya. [Link]
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4.3 IUPAC naming and formulae | Organic molecules . Siyavula. [Link]
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2.4 IUPAC Naming of Organic Compounds with Functional Groups . KPU Pressbooks. [Link]
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Methodological & Application
Application Note: Protocol for Synthesis of cis-1,4,8,11-Perhydrotetraazapyrene from Cyclam
Part 1: Strategic Significance & Core Directive
Executive Summary
The synthesis of cis-1,4,8,11-perhydrotetraazapyrene (often referred to as the glyoxal-cyclam bisaminal ) is a pivotal gateway reaction in macrocyclic chemistry.[1] This tetracyclic adduct serves two critical functions in drug development and radiochemistry:
-
Regioselective Protection: It locks the four nitrogen lone pairs of cyclam into a rigid conformation, allowing for precise mono-N-alkylation or trans-N,N'-dialkylation that is impossible with the flexible, open-chain cyclam.[1]
-
Scaffold for Cross-Bridged Ligands: It is the obligate precursor for cross-bridged cyclam (CB-Cyclam) derivatives (e.g., CB-TE2A), which are the gold standard for copper-64 (
Cu) PET imaging due to their extraordinary kinetic stability in vivo.[1]
This guide provides a high-fidelity, scalable protocol for generating the cis-fused isomer, emphasizing the critical control points required to avoid the formation of the thermodynamically less stable trans isomers or incomplete aminals.
Part 2: Scientific Integrity & Mechanism[1]
Mechanism of Action
The reaction involves the condensation of glyoxal (a 1,2-dicarbonyl) with cyclam (a tetraamine).[1] The reaction proceeds through a series of reversible hemiaminal intermediates, ultimately collapsing into the thermodynamically favored cis-fused tetracyclic structure.[1]
-
Stereoselectivity: The "cis" designation refers to the relative configuration of the bridgehead hydrogens (3a, 5a, 8a, 10a). The macrocycle folds to accommodate the glyoxal bridge, forcing the bridgehead protons to adopt a cis relationship relative to the fused rings.
-
Thermodynamic Control: While kinetic products are possible, the cis-perhydrotetraazapyrene is the thermodynamic sink in protic solvents (MeOH/EtOH), precipitating out of solution due to its high symmetry and rigidity.[1]
Visualization: Reaction Pathway
The following diagram illustrates the condensation workflow and the subsequent utility of the bisaminal scaffold.
Caption: Synthesis workflow of cis-perhydrotetraazapyrene and its divergence into mono-alkylation or cross-bridged ligand synthesis.
Part 3: Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Cyclam | >98% Purity | Starting Macrocycle |
| Glyoxal | 40% w/w in H₂O | Bridging Agent |
| Methanol (MeOH) | HPLC Grade, Anhydrous preferred | Solvent |
| Diethyl Ether | ACS Reagent | Wash Solvent |
| Equipment | Round-bottom flask, Magnetic stirrer, Ice bath, Vacuum filtration setup | Reaction Hardware |
Safety Warning
-
Glyoxal: A sensitizer and suspected mutagen.[1] Handle in a fume hood.
-
Cyclam: Hygroscopic amine; can cause skin burns.[1]
-
Exotherm: The initial mixing can be slightly exothermic; use an ice bath for control.[1]
Step-by-Step Methodology
Step 1: Preparation of Reactants
-
Weigh 1.00 g (5.0 mmol) of cyclam into a 50 mL round-bottom flask.
-
Add 20 mL of Methanol (MeOH). Stir until the cyclam is fully dissolved. Note: Cyclam dissolves readily in MeOH; if cloudy, sonicate briefly.[1]
-
Place the flask in an ice bath (0°C) and allow it to cool for 10 minutes.
Step 2: Addition of Glyoxal
-
Measure 0.60 mL (approx.[1] 5.2 mmol, 1.05 eq) of 40% aqueous glyoxal.[1]
-
Add the glyoxal solution dropwise to the stirring cyclam solution over 5 minutes.
-
Expert Insight: Slow addition prevents local high concentrations that might favor oligomerization, although the thermodynamic product is robust.[1]
-
-
Remove the ice bath after addition is complete and allow the reaction to warm to Room Temperature (20–25°C) .
Step 3: Reaction & Precipitation[1]
-
Stir the mixture vigorously at room temperature.
-
Observation: Within 1–3 hours, a white precipitate should begin to form.[1] This is the cis-bisaminal product.
-
Continue stirring for a minimum of 3 hours (up to overnight/12 hours is acceptable and ensures maximum yield).
Step 4: Isolation & Purification[1][2]
-
Cool the flask back to 0°C for 30 minutes to maximize precipitation.
-
Filter the solid using a sintered glass funnel (medium porosity) or Büchner funnel.
-
Wash 1: Rinse the filter cake with 5 mL of cold MeOH .
-
Wash 2: Rinse with 10 mL of Diethyl Ether to remove residual water and methanol.[1]
-
Dry the white solid under high vacuum for 4 hours.
Yield Expectation: 85–95% (approx. 1.0 g).[1] Appearance: Fine white powder.[1]
Part 4: Characterization & Validation (Self-Validating System)
To ensure "Trustworthiness," compare your isolated product against these standard metrics. The absence of symmetry in the NMR compared to free cyclam is the key indicator of successful bridging.
Nuclear Magnetic Resonance (NMR)
The formation of the rigid tetracyclic structure breaks the high symmetry of the parent cyclam.
| Nucleus | Solvent | Diagnostic Signals (ppm) | Structural Assignment |
| CDCl₃ | 3.0 – 3.5 (s, 2H) | Methine Bridge (N-CH-N) .[1] This singlet is the "fingerprint" of the glyoxal bridge. | |
| 2.0 – 3.0 (m, 16H) | Cyclam backbone methylene protons (complex multiplets due to rigidity).[1] | ||
| 1.0 – 2.0 (m, 4H) | Propylene bridge central methylenes. | ||
| CDCl₃ | ~80.0 – 85.0 | Aminal Bridge Carbons .[1] Distinctive downfield shift from backbone carbons.[1][3] | |
| ~50.0 – 60.0 | Backbone N-CH₂ carbons.[1] |
Note: If the product is the trans-isomer (rare under these conditions), the symmetry and shift patterns will differ significantly.[1] The cis-isomer typically shows the methine singlet distinct from the backbone.
Melting Point
-
Expected Range: 165°C – 170°C (Decomposition).[1]
-
Note: Bisaminals can be thermally unstable; do not overheat during measurement.[1]
Mass Spectrometry (ESI-MS)
-
Molecular Formula: C₁₂H₂₂N₄[1]
-
Expected [M+H]⁺: m/z 223.19
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Solvent too dilute or too warm.[1] | Concentrate solution by rotary evaporation (remove ~50% vol) and cool to -20°C. |
| Yellow/Brown Oil | Oxidation or impure glyoxal.[1] | Use fresh glyoxal (40% aq).[1] Ensure cyclam is pure. Recrystallize product from hot toluene. |
| Incomplete Reaction | Old Glyoxal (polymerized).[1] | Check glyoxal quality. Polymerized glyoxal appears cloudy/viscous.[1] |
Part 6: References
-
Original Synthesis & Structural Assignment: Weisman, G. R., et al. (1990).[1] Tetracyclic tetraamines.[1] Synthesis and protonation properties.[1]Journal of Organic Chemistry, 55(15), 4683–4687.[1]
-
Application in Cross-Bridged Ligands (CB-TE2A): Wong, E. H., et al. (2000).[1][4] Synthesis and Characterization of Cross-Bridged Cyclams and Their Copper Complexes.Journal of the American Chemical Society, 122(43), 10561–10572.[1]
-
Mechanochemical Optimization (Green Chemistry): Le Bris, N., et al. (2016).[1] Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry.Journal of Organic Chemistry, 81(3), 890–898.[1] [1]
-
Review of Cyclam Derivatives in Medicine: Liang, X., & Sadler, P. J. (2004).[1] Cyclam complexes and their applications in medicine.[1]Chemical Society Reviews, 33(4), 246-266.[1]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. Formation of adducts in the reaction of glyoxal with 2'-deoxyguanosine and with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. web.pdx.edu [web.pdx.edu]
- 4. The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Cyclam Chemistry: A Guide to Selective N-Alkylation via Perhydrotetraazapyrene Intermediates
Introduction: The Significance of Selectively Functionalized Cyclams
Cyclam (1,4,8,11-tetraazacyclotetradecane) and its derivatives are at the forefront of medicinal chemistry and materials science. Their robust ability to chelate metal ions makes them indispensable scaffolds for a variety of applications, including MRI contrast agents, radiopharmaceuticals for PET and SPECT imaging, and therapeutic agents.[1][2][3] The biological and chemical properties of these macrocycles can be finely tuned by the introduction of specific functional groups onto the nitrogen atoms of the cyclam ring. However, the presence of four reactive secondary amine groups presents a significant synthetic challenge: achieving selective N-alkylation to produce mono-, di-, or tri-substituted derivatives without the formation of complex product mixtures.
Direct alkylation of cyclam often leads to a statistical distribution of products, necessitating tedious and often inefficient purification steps.[4] To overcome this, a protection group strategy is paramount. This application note provides a detailed protocol for the highly selective mono-N-alkylation of cyclam by employing a temporary glyoxal-derived protecting group, which forms a rigid cis-fused tetracyclic bisaminal known as perhydrotetraazapyrene. This intermediate effectively blocks two of the four nitrogen atoms, allowing for the selective functionalization of the remaining two.
The Perhydrotetraazapyrene Strategy: A Mechanistic Overview
The core of this strategy lies in the reversible reaction of cyclam with glyoxal to form a stable bisaminal adduct. This adduct, (3a¹s,5a¹s)-dodecahydro-3a,5a,8a,10a-tetraazapyrene, effectively protects the N1 and N8 amines, leaving the N4 and N11 amines available for subsequent reactions. The cis configuration of the aminal bridge is crucial for this selectivity.[5]
The selective mono-alkylation is then carried out on this protected cyclam. The presence of the bulky protecting group sterically hinders the approach to the second reactive nitrogen after the first alkylation, thus favoring mono-substitution. Following the desired N-alkylation, the aminal bridge can be readily cleaved under mild conditions to yield the mono-N-alkylated cyclam.
Experimental Protocols
Part 1: Synthesis of Perhydrotetraazapyrene (cis-Glyoxal-Cyclam)
This protocol details the formation of the key intermediate, the glyoxal-bridged bisaminal of cyclam.
Materials:
-
Cyclam (1,4,8,11-tetraazacyclotetradecane)
-
Glyoxal (40% aqueous solution)
-
Methanol (MeOH)
-
Diethyl ether ((Et)₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve cyclam (1.0 eq) in methanol.
-
To the stirred solution, add an aqueous solution of glyoxal (1.1 eq) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is triturated with diethyl ether to yield a white solid.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain pure cis-glyoxal-cyclam (perhydrotetraazapyrene).[6]
Expected Yield: >90%
Part 2: Selective Mono-N-Alkylation of Perhydrotetraazapyrene
This section describes the alkylation of the protected cyclam. Both conventional and mechanochemical methods are presented.
Materials:
-
cis-Glyoxal-Cyclam (from Part 1)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl bromoacetate) (1.0-1.2 eq)
-
Acetonitrile (MeCN), anhydrous
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (optional, as a base)
-
Ball mill (for mechanochemical synthesis)
-
Round-bottom flask with reflux condenser (for conventional synthesis)
-
Magnetic stirrer and heating mantle
Conventional Method (Solution-Phase):
-
To a dry round-bottom flask under an inert atmosphere, add cis-glyoxal-cyclam (1.0 eq) and anhydrous acetonitrile.
-
Add the alkylating agent (1.0-1.2 eq) to the suspension.
-
If required, add a non-nucleophilic base such as anhydrous Na₂CO₃ or K₂CO₃ (1.5 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude mono-N-alkylated perhydrotetraazapyrene.
Mechanochemical Method (Solvent-Free):
For a more sustainable and often faster approach, mechanochemistry can be employed.[7]
-
Place cis-glyoxal-cyclam (1.0 eq) and the alkylating agent (1.0 eq) in a milling jar.
-
Mill the mixture at a suitable frequency (e.g., 20-30 Hz) for 30-60 minutes.
-
The progress of the reaction can be monitored by taking small aliquots and analyzing by TLC or NMR.
-
Upon completion, the resulting solid is the crude mono-N-alkylated perhydrotetraazapyrene salt.
Part 3: Deprotection to Yield Mono-N-Alkyl-Cyclam
The final step involves the removal of the glyoxal bridge to liberate the selectively alkylated cyclam.
Materials:
-
Crude mono-N-alkylated perhydrotetraazapyrene (from Part 2)
-
Hydrazine monohydrate or aqueous HCl (e.g., 6 M)
-
Ethanol (EtOH) or Water
-
Diethyl ether ((Et)₂O)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude mono-N-alkylated intermediate in ethanol or water.
-
Add hydrazine monohydrate (excess, e.g., 10 eq) or an aqueous solution of HCl (e.g., 6 M).
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 2-4 hours.
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
If using hydrazine, remove the solvent and excess hydrazine under reduced pressure. The residue can then be purified by column chromatography.
-
If using acid, neutralize the solution with a suitable base (e.g., NaOH) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-N-alkylated cyclam.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Data Presentation: A Comparative Overview
The following table summarizes typical yields for the mono-N-alkylation of cis-glyoxal-cyclam with various alkylating agents using conventional heating methods.
| Alkylating Agent | Product | Yield (%) | Reference |
| Benzyl bromide | Mono-N-benzyl-cyclam | ~70-80% | [8] |
| Methyl iodide | Mono-N-methyl-cyclam | ~60-70% | [9] |
| Ethyl bromoacetate | Mono-N-ethoxycarbonylmethyl-cyclam | ~65-75% | [9] |
Yields are approximate and can vary based on reaction conditions and purification methods.
Visualizing the Workflow
The following diagrams illustrate the key steps in the selective mono-N-alkylation of cyclam.
Caption: Synthesis of the Perhydrotetraazapyrene Protecting Group.
Caption: Workflow for Selective Mono-N-Alkylation and Deprotection.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring at each stage.
-
TLC Analysis: The progress of each reaction step (protection, alkylation, and deprotection) should be monitored by thin-layer chromatography. The appearance of a new spot corresponding to the product and the disappearance of the starting material spot indicate reaction completion.
-
NMR Spectroscopy: The structure of the protected intermediate, the alkylated product, and the final deprotected cyclam derivative should be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic signals for the glyoxal bridge protons in the perhydrotetraazapyrene intermediate will disappear upon successful deprotection.[2][9]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the final product, ensuring the correct alkyl group has been incorporated.
By following these analytical checks, researchers can be confident in the identity and purity of their synthesized compounds.
Conclusion and Future Perspectives
The use of perhydrotetraazapyrene as a protecting group offers a robust and efficient strategy for the selective mono-N-alkylation of cyclam. This method provides a reliable pathway to a wide range of functionalized cyclam derivatives, which are crucial for advancing research in medicinal imaging, drug delivery, and catalysis. The advent of mechanochemical methods further enhances the appeal of this strategy by offering a greener and more rapid alternative to traditional solution-phase synthesis.[7] As the demand for precisely functionalized macrocycles continues to grow, this protocol serves as a fundamental tool for researchers and scientists in the field.
References
-
Abdulwahaab, B. H., Burke, B. P., Domarkas, J., Silversides, J. D., Prior, T. J., & Archibald, S. J. (2016). Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry. The Journal of Organic Chemistry, 81(3), 890–898. [Link]
-
Abdulwahaab, B. H., et al. (2015). Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry. ResearchGate. [Link]
-
Abdulwahaab, B. H., et al. (2016). Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry. PubMed. [Link]
-
Weisman, G. R. (2010). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. University of New Hampshire Scholars' Repository. [Link]
-
Yang, Y., et al. (2019). Development and Evaluation of an 18F-Radiolabeled Monocyclam Derivative for Imaging CXCR4 Expression. Molecular Pharmaceutics, 16(4), 1693–1703. [Link]
-
Antoine, M., Bernard, H., Kervarec, N., & Handel, H. (2002). Synthesis and NMR characterisation of new cyclam–glyoxal diamides. Journal of the Chemical Society, Perkin Transactions 2, (3), 552–555. [Link]
-
Boschetti, F., et al. (2014). Full Control of the Regiospecific N-Functionalization of C-Functionalized Cyclam Bisaminal Derivatives and Application to the Synthesis of their TETA, TE2A, and CB-TE2A Analogues. ResearchGate. [Link]
-
Massue, J., et al. (2007). Selective mono N-alkylations of cyclen in one step syntheses. ResearchGate. [Link]
-
Bernard, H., et al. (1998). Condensation of glyoxal with triethylenetetraamine. Stereochemistry, cyclization and deprotection. ResearchGate. [Link]
-
Beilstein Journals. (n.d.). Supporting Information for A direct method for the N-tetraalkylation of azamacrocycles. [Link]
-
Le Bris, N., et al. (1998). A convenient one-step synthesis of mono-N-functionalized tetraazamacrocycles. Journal of the Chemical Society, Perkin Transactions 1, (1), 157-162. [Link]
-
Chematech. (2023, May 16). Mono-N-Benzyl-Cyclam. [Link]
-
Martins, A. M., et al. (2024). 3,3'-(4,11-Bis(4-(trifluoromethyl)benzyl)-1,4,8,11-Tetraazacyclotetradecane-1,8-diyl)dipropanenitrile. MDPI. [Link]
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Yao, H., et al. (2025). Precise N‑Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. PubMed. [Link]
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Yao, H., et al. (2025). Precise N‑Alkylation via Cs-LTA Zeolites: Mechanistic Insights and Green Catalytic Synthesis of High-Yield BBIT through Ion-Exchange Optimization. Semantic Scholar. [Link]
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Gauthier, C., et al. (2011). Selectivity in C-alkylation of dianions of protected 6-methyluridine. PMC. [Link]
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Archibald, S. J., et al. (n.d.). N-Alkylation of bridged cyclam and cyclen derivatives. ResearchGate. [Link]
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Selva, M., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Semantic Scholar. [Link]
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Bertrand, F., et al. (2022). Substrate-Dependent Selectivity in Sc(OTf)3-Catalyzed Cyclization of Alkenoic Acids and N-Protected Alkenamides. MDPI. [Link]
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Chematech. (2023, May 16). Mono-N-Benzyl-Cyclen. [Link]
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Chen, X., et al. (2021). Late-Stage Alkylation of N-Containing Heteroarenes Enabled by Homolysis of Alkyl-1,4-dihydropyridines under Blue LED Irradiation. Organic Chemistry Portal. [Link]
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Gulevskaya, A., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Chematech. (2023, May 16). cis-Glyoxal-Cyclam. [Link]
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Wang, Z., et al. (2025). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. [Link]
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Protocols.io. (n.d.). Preparation of deionized glyoxal. [Link]
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Ghadban, A., et al. (2018). Experimental protocols reported in the literature for the synthesis of glycosylamines in aqueous solution. ResearchGate. [Link]
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Organic Syntheses. (n.d.). 4-(5-(p-Tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonyl fluoride. [Link]
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Gütschow, M., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands. PubMed. [Link]
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PLOS. (2025). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. [Link]
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Dawson, P. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. [Link]
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Synthesis of cross-bridged cyclam ligands via bis-aminal intermediates
An in-depth guide to the synthesis of cross-bridged cyclam ligands, this document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic pathway involving bis-aminal intermediates. Authored with the perspective of a senior application scientist, this note emphasizes the causal relationships behind experimental choices and provides robust, self-validating protocols for practical application.
Introduction: The Significance of Structural Rigidity
Cross-bridged cyclam (1,4,8,11-tetraazabicyclo[6.6.2]hexadecane) and its derivatives represent a class of powerful chelating agents with profound implications in medicine and catalysis. Their defining feature is an ethylene bridge that connects non-adjacent nitrogen atoms (N-4 and N-11) of the cyclam macrocycle. This structural reinforcement imparts exceptional kinetic stability to their metal complexes.[1][2][3] Unlike their unbridged counterparts, such as TETA, whose metal complexes can dissociate in vivo, cross-bridged cyclam complexes exhibit remarkable resistance to demetallation, a critical attribute for applications like copper-based positron emission tomography (PET) imaging and targeted radiotherapy.[1][3]
The synthesis of these topologically complex molecules, however, is not trivial. Direct alkylation of a pre-formed cyclam ring is often inefficient. A more elegant and higher-yielding approach utilizes a bis-aminal intermediate to pre-organize the precursor molecule, facilitating the crucial cross-bridging cyclization.[4][5] This guide details this superior synthetic strategy.
The Synthetic Strategy: Templating via Bis-Aminal Formation
The core principle of this synthesis is the use of a temporary, rigidifying structure—the bis-aminal—to control the conformation of a linear tetraamine precursor. This templating effect dramatically increases the efficiency of the final intramolecular ring-closing reaction.
The overall synthetic pathway can be broken down into three primary stages:
-
Bis-Aminal Formation: A linear tetraamine is condensed with a dicarbonyl compound, typically glyoxal, to form a tricyclic bis-aminal. This step locks the two central nitrogen atoms in close proximity.
-
Cross-Bridging: The bis-aminal intermediate is then reacted with a suitable di-electrophile, such as 1,2-dibromoethane, to form the ethylene cross-bridge. This creates a tetracyclic quaternary ammonium salt.
-
Reductive Ring Opening: The aminal groups, having served their templating purpose, are reductively cleaved to yield the final cross-bridged cyclam ligand.
This method is not only efficient but also versatile, allowing for the synthesis of various N-substituted and C-functionalized derivatives by modifying the starting materials.[4][6]
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations from the linear tetraamine to the final cross-bridged product.
Caption: General Synthetic Scheme for Cross-Bridged Cyclam Synthesis.
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of the parent 1,4,8,11-tetraazabicyclo[6.6.2]hexadecane (Cross-Bridged Cyclam), starting from commercially available materials. The synthesis proceeds via N,N'-dibenzylated intermediates for improved handling and purification.
Overall Experimental Workflow
This flowchart outlines the practical steps involved in the laboratory, from initial reaction setup to final product characterization.
Caption: Laboratory Workflow for Cross-Bridged Cyclam Synthesis.
Protocol 1: Synthesis of N,N'-Dibenzyl Cross-Bridged Cyclam
This protocol is adapted from methodologies reported by Weisman, Wong, and others.[7][8]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Triethylenetetramine | ≥97% | Sigma-Aldrich | |
| Benzyl Chloride | ≥99% | Sigma-Aldrich | Lachrymator, handle in fume hood |
| Glyoxal | 40 wt. % in H₂O | Sigma-Aldrich | |
| 1,2-Dibromoethane | 99% | Sigma-Aldrich | Toxic, handle in fume hood |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Reacts with water, handle with care |
| Sodium Hydroxide (NaOH) | ACS Reagent | Fisher Scientific | |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | |
| Acetonitrile (MeCN) | Anhydrous | Fisher Scientific | |
| Diethyl Ether | ACS Reagent | Fisher Scientific | |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | |
| Formic Acid | ≥95% | Sigma-Aldrich |
Step 1: Synthesis of N,N'-Dibenzyl-triethylenetetramine
-
In a 1 L round-bottom flask, dissolve triethylenetetramine (1.0 eq) in 500 mL of absolute ethanol.
-
Cool the solution in an ice bath and slowly add benzyl chloride (2.1 eq) dropwise over 1 hour with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate will form.
-
Filter the precipitate and wash with cold ethanol and diethyl ether.
-
Treat the resulting salt with an aqueous solution of NaOH (2.5 eq) and extract the free amine into dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product as a viscous oil.
Step 2: Formation of the Tricyclic Bis-Aminal Intermediate
-
Dissolve N,N'-dibenzyl-triethylenetetramine (1.0 eq) in toluene.
-
Add aqueous glyoxal (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap for 4-6 hours to remove water.
-
Causality Note: The azeotropic removal of water drives the condensation reaction to completion, favoring the formation of the thermodynamically stable bis-aminal structure.
-
Cool the reaction mixture and remove the toluene under reduced pressure. The resulting crude bis-aminal is typically used directly in the next step without further purification.
Step 3: Cross-Bridging to Form the Tetracyclic Bis-Aminal Salt
-
Dissolve the crude bis-aminal from Step 2 in anhydrous acetonitrile.
-
Add 1,2-dibromoethane (1.2 eq) to the solution.
-
Reflux the mixture for 48-72 hours. A precipitate will form over time.
-
Causality Note: The use of a polar aprotic solvent like acetonitrile facilitates the Sₙ2 reaction. The product salt is often insoluble, which drives the reaction to completion and simplifies isolation.[9]
-
Cool the mixture to room temperature and collect the white precipitate by filtration. Wash thoroughly with acetonitrile and diethyl ether.
-
Dry the tetracyclic bis-aminal salt under vacuum.
Step 4: Reductive Cleavage to N,N'-Dibenzyl Cross-Bridged Cyclam
-
Suspend the tetracyclic salt (1.0 eq) in a mixture of ethanol and water (3:1).
-
Cool the suspension in an ice bath and add sodium borohydride (NaBH₄) (5.0-10.0 eq) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
Causality Note: The large excess of NaBH₄ is required to reduce both the quaternary ammonium centers and the aminal functionalities. The reaction is highly exothermic and produces hydrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Carefully quench the excess NaBH₄ by the slow addition of 6 M HCl until the solution is acidic.
-
Make the solution strongly basic (pH > 12) with concentrated NaOH and extract the product into chloroform or dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and evaporate the solvent to yield the crude N,N'-dibenzyl cross-bridged cyclam. Purify by column chromatography (silica gel, eluting with a gradient of CH₂Cl₂/MeOH) or crystallization.
Protocol 2: Debenzylation to Parent Cross-Bridged Cyclam
-
Dissolve the purified N,N'-dibenzyl cross-bridged cyclam (1.0 eq) in ethanol.
-
Add formic acid (2.5 eq) to the solution. The formic acid is crucial for preventing intramolecular benzyl group transfer.[1]
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate).
-
Fit the flask with a hydrogen balloon or place it in a Parr hydrogenator. Purge the system with hydrogen.
-
Stir the reaction under a hydrogen atmosphere (1-3 atm) at 40-50 °C for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in water, basify with NaOH, and extract the product into chloroform.
-
Dry the organic layer, filter, and evaporate the solvent to yield the parent cross-bridged cyclam as a white solid.
Characterization and Validation
Validation of the synthesis requires thorough characterization of the intermediates and the final product.
Typical Characterization Data
| Compound | Technique | Expected Results |
| Tetracyclic Bis-Aminal Salt | ¹H NMR | Complex aliphatic region. Protons adjacent to quaternary nitrogens will be significantly downfield shifted. Appearance of signals for the new ethylene bridge. |
| ¹³C NMR | Signals for aminal carbons (~80-90 ppm). Signals for quaternary carbons. | |
| ESI-MS | A peak corresponding to the dication (M²⁺) or the monocation ([M-Br]⁺). | |
| N,N'-Dibenzyl Cross-Bridged Cyclam | ¹H NMR | Aromatic protons for benzyl groups (~7.2-7.4 ppm). A singlet for the benzylic CH₂ (~3.5 ppm). Complex multiplets for the macrocyclic and bridge protons (2.0-3.5 ppm). |
| ¹³C NMR | Aromatic carbons (~127-140 ppm). Benzylic carbon (~60 ppm). Multiple signals for the inequivalent macrocyclic and bridge carbons (~45-55 ppm). | |
| ESI-MS | A peak for the protonated molecule [M+H]⁺. | |
| Cross-Bridged Cyclam | ¹H NMR | Absence of aromatic signals. Complex multiplets in the aliphatic region (2.5-3.5 ppm). A broad singlet for the N-H protons. |
| ¹³C NMR | Absence of aromatic and benzylic signals. Typically 4-5 signals for the macrocyclic and bridge carbons due to symmetry. | |
| ESI-MS | A peak for the protonated molecule [M+H]⁺. |
Conclusion and Outlook
The bis-aminal templated strategy provides a reliable and efficient pathway to cross-bridged cyclam ligands.[4][7] The structural rigidity and resulting kinetic stability of their metal complexes make them indispensable tools in the development of next-generation radiopharmaceuticals for PET imaging and targeted therapy.[10][11][12] Further functionalization of the carbon backbone or the nitrogen atoms, often achievable through modifications of this core synthetic route, continues to expand the utility of this remarkable class of chelators.[5][6]
References
-
Weisman, G. R., Wong, E. H., Hill, D. C., Reed, D. P., Rogers, M. E., & Condon, J. S. (2000). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. Journal of the American Chemical Society, 122(43), 10563–10575. [Link]
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Sprague, J. E., Peng, Y., Fiamengo, A. L., Woodin, K. S., Southwick, E. A., Weisman, G. R., Wong, E. H., Golen, J. A., Rheingold, A. L., & Anderson, C. J. (2008). Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling. Bioconjugate Chemistry, 19(8), 1731–1742. [Link]
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Bosch, M., Lou-Bonafonte, J. M., & Arbones-Mainar, J. M. (2019). Selective synthesis of an elusive C-functionalized bis-cyclam through the bis-aminal route and study of its inhibition properties of CXCR4 chemokine receptor. ResearchGate. [Link]
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Sprague, J. E., Peng, Y., Fiamengo, A. L., Woodin, K. S., Southwick, E. A., Weisman, G. R., Wong, E. H., Golen, J. A., Rheingold, A. L., & Anderson, C. J. (2008). Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling. Bioconjugate Chemistry. [Link]
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Carnes, M. E., Condon, J. S., & Wong, E. H. (2009). Synthesis and Characterization of the Chromium(III) complexes of Ethylene Cross-Bridged Cyclam and Cyclen Ligands. PubMed. [Link]
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University of New Hampshire Scholars' Repository. (n.d.). A modified synthesis, C-functionalization, resolution and racemization kinetics of cross -bridged tetraazamacrocycles. Doctoral Dissertations. [Link]
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Weisman, G. R., et al. (2000). Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes. ResearchGate. [Link]
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Jadhav, S. V., Harris, J. T., & Wong, E. H. (2012). Synthesis, Cu(ii) complexation, 64 Cu-labeling and biological evaluation of cross-bridged cyclam chelators with phosphonate pendant arms. Dalton Transactions, 41(4), 1331–1341. [Link]
-
Reed, D. P. (1998). Synthesis of vicinal bisamidines and bisaminals for the preparation of tetraazamacrocycles and the synthesis of cross-bridged cyclam derivatives and studies on their complexation of small cations. Semantic Scholar. [Link]
-
Sok, N., Baglin, I., Rousselin, Y., Boschetti, F., Bernhard, C., Goze, C., & Denat, F. (2016). Reinforced cyclam derivatives functionalized on the bridging unit. New Journal of Chemistry, 40(7), 5829-5834. [Link]
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Stasiuk, G. J., & Long, N. J. (2004). Cyclam complexes and their applications in medicine. Chemical Society Reviews, 33(4), 221-230. [Link]
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Carnes, M. E., Condon, J. S., & Wong, E. H. (2018). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. MDPI. [Link]
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Sprague, J. E., et al. (2008). Synthesis of a cross-bridged cyclam derivative for peptide conjugation and 64Cu radiolabeling. PubMed. [Link]
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Le Baccon, M., et al. (2001). Cyclohexanedione Bisaminals as Intermediates for Cyclen, Homocyclen, and Cyclam Synthesis. ResearchGate. [Link]
-
Hazari, P. P., et al. (2023). Synthesis of Cross-bridged Cyclam−Triazole−tetrahydroquinolin-amine for 64Cu radiochemistry as a CXCR4 site-directed Theranostic Agent. Journal of Nuclear Medicine. [Link]
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Stasiuk, G. J., & Long, N. J. (2004). Cyclam Complexes and Their Applications in Medicine. ResearchGate. [Link]
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Ware, D. C., et al. (2013). Cross-bridged cyclen or cyclam Co(III) complexes containing cytotoxic ligands as hypoxia-activated prodrugs. PubMed. [Link]
-
Le Baccon, M., et al. (2001). Bis-aminals: Efficient tools for bis-macrocycle synthesis. ResearchGate. [Link]
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Application Notes and Protocols for the Preparation of Mono-N-functionalized Tetraazamacrocycles using Glyoxal Protection
Introduction: The Significance of Mono-N-Functionalized Tetraazamacrocycles
Tetraazamacrocycles, such as cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane), are foundational platforms in the development of advanced chemical probes, diagnostic agents, and therapeutics. Their robust ability to chelate metal ions has led to their widespread use in applications ranging from MRI contrast agents to radiopharmaceuticals for PET imaging and targeted cancer therapy[1]. The precise control over the functionalization of these macrocycles is paramount, as the attachment of specific pendant arms dictates their pharmacokinetic properties, targeting specificity, and overall efficacy.
Mono-N-functionalization, the selective modification of a single nitrogen atom on the macrocyclic ring, is particularly crucial. It allows for the covalent attachment of the chelator to biomolecules like antibodies or peptides, or to signaling moieties without significantly perturbing the metal coordination environment of the remaining nitrogen atoms. However, achieving selective mono-alkylation on a symmetrical tetraazamacrocycle presents a significant synthetic challenge, often leading to mixtures of di-, tri-, and tetra-substituted products. Direct mono-alkylation strategies frequently require a large excess of the expensive macrocycle to favor the mono-substituted product, complicating purification and reducing overall efficiency[2][3].
To circumvent these challenges, a protection group strategy is often employed. This guide provides a detailed methodology for the preparation of mono-N-functionalized tetraazamacrocycles using glyoxal as a transient, bridging protecting group. This approach offers a reliable and efficient route to high-purity mono-functionalized products, making it a valuable tool for researchers, scientists, and drug development professionals.
The Glyoxal Protection Strategy: A Mechanistic Overview
The use of glyoxal as a protecting group for tetraazamacrocycles relies on the formation of a rigid bis-aminal structure. This temporarily locks three of the four nitrogen atoms, leaving one available for selective functionalization[4]. The overall synthetic strategy can be broken down into three key stages: protection, mono-N-functionalization, and deprotection.
Mechanism of Glyoxal Protection
The reaction of a tetraazamacrocycle, such as cyclen, with glyoxal proceeds via the nucleophilic attack of the secondary amine groups on the aldehyde moieties of glyoxal. This leads to the formation of a bis-aminal, a tricyclic structure where two pairs of nitrogen atoms are bridged by an ethylene group derived from glyoxal[4][5]. This rigidifies the macrocycle and sterically hinders three of the four nitrogen atoms from participating in subsequent reactions. The reaction is typically carried out in a suitable solvent like acetonitrile or ethanol at reduced temperatures to control the reaction kinetics[4][6].
Deprotection of the Bis-aminal
The deprotection of the glyoxal-bridged macrocycle is achieved by hydrolysis of the aminal linkages. This can be accomplished under various conditions, with the use of hydroxylamine or hydrazine monohydrate being common methods[4]. These reagents effectively cleave the bis-aminal structure, restoring the free secondary amine groups on the macrocycle.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a mono-N-functionalized tetraazamacrocycle using cyclen as a representative example.
Protocol 1: Glyoxal Protection of Cyclen
This protocol describes the formation of the glyoxal-bridged cyclen (decahydro-2a,4a,6a,8a-tetraazacyclopenta[fg]acenaphthylene).
Materials:
-
1,4,7,10-Tetraazacyclododecane (Cyclen)
-
Glyoxal (40% aqueous solution)
-
Acetonitrile, anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve cyclen (1.0 eq) in anhydrous acetonitrile (e.g., 30 mL for 10 mmol of cyclen) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve glyoxal (40% aqueous solution, 1.0 eq) in an equal volume of acetonitrile.
-
Add the glyoxal solution dropwise to the cooled cyclen solution over a period of 30 minutes with vigorous stirring[4].
-
After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature, continuing to stir for another 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting residue is triturated with diethyl ether to precipitate the glyoxal-protected cyclen as a white to yellowish powder.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum. The product can be used in the next step without further purification, with typical yields around 50%[4].
Protocol 2: Mono-N-alkylation of Glyoxal-Protected Cyclen
This protocol details the selective alkylation of the unprotected nitrogen atom.
Materials:
-
Glyoxal-protected cyclen (from Protocol 1)
-
Alkylating agent (e.g., benzyl bromide, 1.0 eq)
-
Sodium carbonate (Na₂CO₃) or another suitable non-nucleophilic base (1.5-2.0 eq)
-
Acetonitrile, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Suspend the glyoxal-protected cyclen (1.0 eq) and sodium carbonate (1.5-2.0 eq) in anhydrous acetonitrile in a round-bottom flask.
-
Add the alkylating agent (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-alkylated product.
Protocol 3: Deprotection of the Mono-N-functionalized Macrocycle
This protocol describes the removal of the glyoxal protecting group to yield the final product.
Materials:
-
Mono-N-alkylated glyoxal-protected cyclen (from Protocol 2)
-
Hydroxylamine hydrochloride
-
Sodium ethoxide or another suitable base
-
Ethanol, absolute
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve the mono-N-alkylated glyoxal-protected cyclen (1.0 eq) in absolute ethanol in a round-bottom flask.
-
Add hydroxylamine hydrochloride (excess, e.g., 5-10 eq) and sodium ethoxide (equivalent to hydroxylamine hydrochloride) to the solution.
-
Heat the mixture to reflux under an inert atmosphere for 4-6 hours[4].
-
Cool the reaction mixture to room temperature and filter to remove any inorganic precipitates.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield the pure mono-N-functionalized tetraazamacrocycle.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the preparation of mono-N-functionalized tetraazamacrocycles using the glyoxal protection strategy.
Caption: Overall workflow for the synthesis of mono-N-functionalized tetraazamacrocycles.
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Application Note: Reductive Ring Opening of cis-Perhydrotetraazapyrene with Sodium Borohydride
Executive Summary
This application note details the protocol for the reductive ring opening of cis-perhydrotetraazapyrene (also known as the glyoxal-cyclen bisaminal) using Sodium Borohydride (NaBH₄) . This transformation is the critical step in the "Weisman-Wong" synthesis of cross-bridged tetraamine macrocycles (e.g., CB-Cyclam). These ligands are industry standards for developing kinetically inert copper-64 (
Unlike standard amide or imine reductions, this protocol addresses the specific challenge of cleaving a sterically constrained aminal C-N bond to generate a rigid ethylene cross-bridge.
Scientific Foundation & Mechanism
The Substrate: cis-Perhydrotetraazapyrene
The substrate is a tetracyclic bisaminal formed by the condensation of cyclen (1,4,7,10-tetraazacyclododecane) and glyoxal. It contains two reactive aminal carbon centers.
-
Stability: The neutral cage is relatively stable to reducing agents.
-
Activation: Successful ring opening with NaBH₄ requires activation of the aminal nitrogen, typically via quaternization (alkylation) or protonation .
Mechanism of Reductive Cleavage
The reaction does not proceed via simple nucleophilic attack on a neutral amine. Instead, it follows an elimination-addition pathway:
-
Quaternization: An alkyl halide (R-X) alkylates one or two nitrogens, creating a quaternary ammonium salt. This weakens the adjacent C-N aminal bond.
-
Ring Opening: The quaternary nitrogen acts as a leaving group. Spontaneous or base-assisted ring opening generates an iminium ion intermediate.
-
Hydride Transfer: NaBH₄ delivers a hydride (
) to the electrophilic iminium carbon, permanently cleaving the aminal bridge and locking the structure into a cross-bridged configuration.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the conversion of the tetracyclic cage to a cross-bridged macrocycle via alkylation-reduction.[1][2][3][4]
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role | Note |
| cis-Perhydrotetraazapyrene Salt | >95% | Substrate | Usually the mono- or bis-quaternary ammonium salt. |
| Sodium Borohydride (NaBH₄) | 98% Powder | Reducing Agent | Use fresh powder; avoid pellets for faster kinetics. |
| Ethanol (EtOH) | 95% or Abs. | Solvent | Protic solvent assists in solvolysis of borate complexes. |
| Hydrochloric Acid (HCl) | 3 M and 6 M | Hydrolysis | Required to break stable amine-borane adducts. |
| Sodium Hydroxide (NaOH) | Pellets/Soln | Basification | pH adjustment for extraction. |
Step-by-Step Methodology
Pre-requisite: This protocol assumes you have already alkylated the cis-perhydrotetraazapyrene to form the quaternary ammonium salt (e.g., the bis-methyl iodide salt).
Step 1: Reaction Setup
-
Suspend the quaternary ammonium salt of cis-perhydrotetraazapyrene (1.0 equiv) in 95% Ethanol (0.1 M concentration relative to substrate).
-
Expert Insight: The salt will likely not dissolve completely at room temperature. This is normal.
-
-
Cool the suspension to 0°C using an ice bath. Although NaBH₄ reduction is not violently exothermic here, cooling minimizes side reactions during initial addition.
Step 2: Reduction
-
Add NaBH₄ (5.0 – 10.0 equiv) slowly in portions over 15 minutes.
-
Note: A large excess is required because the solvent (EtOH) slowly consumes the hydride, and the reaction requires driving to completion.
-
-
Warm the mixture to Room Temperature (RT) and stir for 1 hour.
-
Reflux the mixture for 3–12 hours.
-
Checkpoint: The suspension should turn into a clear solution as the salt is reduced and the product (amine) becomes soluble.
-
Monitoring: TLC is difficult due to the polarity of amines. ESI-MS is the preferred monitoring method (look for the disappearance of the M+ cation mass of the salt).
-
Step 3: Quench and Hydrolysis (CRITICAL)
Boron-amine complexes are notoriously stable. Simple water addition is insufficient.
-
Cool the reaction to RT.
-
Evaporate the ethanol under reduced pressure (Rotavap) to obtain a solid residue.
-
Hydrolyze: Add 3 M HCl (approx. 10 mL per gram of substrate) to the residue.
-
Caution: Vigorous gas evolution (
) will occur.
-
-
Reflux the acidic solution for 1–2 hours. This step breaks the N-B bonds.
-
Concentrate the acid solution to dryness to yield the hydrochloride salt of the product.
Step 4: Isolation
-
Dissolve the crude HCl salt in a minimum amount of water.
-
Basify to pH > 13 using 30% NaOH solution.
-
Extract with Benzene or Toluene (3 x volumes).
-
Expert Insight: Chlorinated solvents (DCM/CHCl₃) can react with the highly nucleophilic amines of the product over long periods; however, for rapid extraction, CHCl₃ is acceptable. Toluene is preferred for purity.
-
-
Dry organic layers over anhydrous Na₂SO₄ and evaporate to yield the Cross-Bridged Macrocycle as an oil or low-melting solid.
Workflow Visualization
Figure 2: Operational workflow for the NaBH4 reduction and critical acid hydrolysis workup.
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete Reduction | Insufficient NaBH₄ or reaction time. | Increase NaBH₄ to 15 equiv. Ensure vigorous reflux. |
| Product "Missing" after Workup | Stable Boron-Amine complexes. | The acid hydrolysis step (Step 3) is non-negotiable. Ensure reflux in 3M HCl occurs for at least 1 hour. |
| Low Yield in Extraction | Product is highly water-soluble. | Saturate the aqueous phase with KOH pellets before extraction. Use continuous extraction if necessary. |
| Side Products | Partial ring opening (Side-bridged vs Cross-bridged). | Ensure the starting material was the cis-isomer. Trans-isomers yield different topologies. |
Safety Data (HSE)
-
Sodium Borohydride: Flammable solid. Releases hydrogen gas on contact with water/acid. Keep dry.
-
Hydrogen Evolution: Step 3 (Acid Quench) generates significant
. Perform in a fume hood free of ignition sources. -
Alkyl Halides (Precursors): If preparing the salt in situ, be aware that alkyl iodides are potent alkylating agents and potential carcinogens.
References
-
Synthesis of the cis-Perhydrotetraazapyrene Cage: Weisman, G. R.; Rogers, M. E.; Wong, E. H.; Jasinski, J. P.; Paight, E. S. "Tetracyclic tetraamines. Synthesis and structure of a perhydro-2a,5a,8a,11a-tetraazacyclopenta[fg]acenaphthylene." J. Am. Chem. Soc.1990 , 112, 8604–8605. Link
-
Protocol for Reductive Ring Opening (Cross-Bridged Synthesis): Weisman, G. R.; Wong, E. H.; Hill, D. C.; Rogers, M. E.; Reed, D. P.; Calabrese, J. C. "Synthesis and transition metal complexes of new cross-bridged tetraamine ligands." Chem. Commun.1996 , 947–948. Link
-
Application in Radiopharmaceuticals (CB-TE2A): Wong, E. H.; Weisman, G. R.; Hill, D. C.; Reed, D. P.; Rogers, M. E.; Condon, J. S.; Fagan, M. A.; Calabrese, J. C.; Lam, K. C.; Guzei, I. A.; Rheingold, A. L. "Synthesis and Characterization of Cross-Bridged Cyclams and Pendant-Armed Derivatives and Structural Studies of Their Copper(II) Complexes." J. Am. Chem. Soc.2000 , 122, 10561–10572. Link
-
Mechanistic Insight on Aminal Reduction: Baxter, E. W.; Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Org.[5][6] React.2002 , 59, 1. (General context for borohydride reductions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation and 64Cu Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note & Protocol: A Two-Step Synthesis of cis-3a,5a,8a,10a-tetraazapyrene from 1,4,8,11-Tetraazacyclotetradecane (Cyclam)
Abstract
This document provides a comprehensive, in-depth technical guide for the conversion of the macrocycle 1,4,8,11-tetraazacyclotetradecane (cyclam) into the rigid, aromatic tetracycle, cis-3a,5a,8a,10a-tetraazapyrene. This transformation is a cornerstone procedure for researchers requiring a structurally constrained, aromatic derivative of the versatile cyclam ligand. The synthesis is presented as a robust two-step process: (1) a condensation reaction to form the stable, saturated bis-aminal intermediate, cis-3a,5a,8a,10a-tetraazaperhydropyrene, and (2) a subsequent oxidative dehydrogenation to yield the final aromatic product. This guide explains the causality behind experimental choices, provides detailed step-by-step protocols, and offers insights grounded in established chemical principles for professionals in chemical synthesis and drug development.
Introduction and Scientific Context
1,4,8,11-Tetraazacyclotetradecane, commonly known as cyclam, is a foundational macrocyclic ligand in coordination chemistry, renowned for its ability to form stable complexes with a wide range of metal ions. However, the inherent flexibility of the cyclam ring and the reactivity of its four secondary amine groups can present challenges for applications requiring specific stereochemistry or selective functionalization.
The conversion to cis-3a,5a,8a,10a-tetraazapyrene addresses these challenges by introducing a rigidifying glyoxal bridge across the macrocycle. The initial product of this reaction, cis-3a,5a,8a,10a-tetraazaperhydropyrene, serves as a crucial intermediate. This tetracyclic bis-aminal effectively "protects" and locks two of the amine pairs into a cis-conformation, providing a stable scaffold for further chemical modifications.[1][2][3]
The subsequent aromatization of this saturated intermediate yields cis-3a,5a,8a,10a-tetraazapyrene, a member of the tetraazaperylene family of fluorescent organic dyes.[4] This final product possesses unique photophysical properties and a rigid, planar structure, making it a molecule of interest for materials science, sensing, and advanced molecular polaritonics.[4] This guide details the complete synthetic pathway from a readily available starting material to this advanced functional molecule.
Overall Synthetic Workflow
The conversion is achieved in two distinct, high-yielding steps. The first step involves the formation of a saturated tetracyclic intermediate, which is then isolated and subjected to an oxidative aromatization step to furnish the final product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of cis-3a,5a,8a,10a-tetraazaperhydropyrene
Mechanistic Rationale
This reaction is a classic condensation between a tetra-amine (cyclam) and a di-aldehyde (glyoxal). The four secondary amine nitrogens of cyclam act as nucleophiles, attacking the two electrophilic carbonyl carbons of glyoxal. The reaction proceeds through the formation of hemiaminal intermediates, which subsequently eliminate water to form two aminal (or imidazolidine) rings. The bridging of the 1,4- and 8,11-nitrogens of the cyclam macrocycle results in the thermodynamically stable cis-fused tetracyclic product.[1][5] This intermediate is often referred to as a "glyoxal-cyclam condensate" or the cis-aminal of cyclam.[6][7]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | 200.32 | 10.0 g (49.9 mmol) | 1.0 | Ensure high purity. |
| Glyoxal Solution (40% w/w in H₂O) | 58.04 (anhydrous) | 8.0 mL (~55.1 mmol) | ~1.1 | A slight excess ensures complete reaction. |
| Ethanol (95%) | - | 250 mL | - | Solvent. |
| Diethyl Ether | - | 100 mL | - | For washing. |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4,8,11-tetraazacyclotetradecane (cyclam) (10.0 g, 49.9 mmol).
-
Dissolution: Add 250 mL of 95% ethanol to the flask. Stir the mixture at room temperature until the cyclam is fully dissolved. Gentle warming may be required.
-
Reagent Addition: Add the 40% aqueous glyoxal solution (8.0 mL, ~55.1 mmol) to the stirred cyclam solution.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4 hours. The solution will become clear and then may turn pale yellow.
-
Crystallization: After 4 hours, remove the heating mantle and allow the flask to cool slowly to room temperature. A white crystalline precipitate will begin to form.
-
Complete Precipitation: To maximize product recovery, place the flask in an ice bath for 1 hour.
-
Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold ethanol (2 x 25 mL) and diethyl ether (2 x 50 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product under high vacuum to a constant weight. The procedure typically yields 10.0-10.5 g (90-95%) of cis-3a,5a,8a,10a-tetraazaperhydropyrene as a white, crystalline solid. The product is stable and can be stored for extended periods.[8]
Part 2: Oxidative Dehydrogenation to cis-3a,5a,8a,10a-tetraazapyrene
Mechanistic Rationale
The conversion of the saturated perhydro- intermediate to the aromatic tetraazapyrene requires an oxidative dehydrogenation (aromatization) step. This process involves the removal of four hydrogen atoms to form two aromatic pyrazine rings within the tetracyclic framework. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an exceptionally effective and high-potential oxidant for this type of transformation.[9][10] The mechanism proceeds via a hydride transfer from the C-H bonds of the substrate to the DDQ molecule, which is reduced to its corresponding hydroquinone (DDQH₂).[10] At least two equivalents of DDQ are required to achieve full aromatization.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| cis-3a,5a,8a,10a-tetraazaperhydropyrene | 222.33 | 5.0 g (22.5 mmol) | 1.0 | From Part 1. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 11.2 g (49.5 mmol) | 2.2 | Handle with care in a fume hood. |
| 1,4-Dioxane (Anhydrous) | - | 300 mL | - | Solvent must be dry. |
| Dichloromethane (DCM) | - | ~200 mL | - | For chromatography. |
| Methanol (MeOH) | - | ~20 mL | - | For chromatography. |
| Silica Gel | - | - | - | For column chromatography. |
Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add cis-3a,5a,8a,10a-tetraazaperhydropyrene (5.0 g, 22.5 mmol).
-
Dissolution: Add 300 mL of anhydrous 1,4-dioxane. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: In a single portion, add DDQ (11.2 g, 49.5 mmol) to the suspension. The mixture will immediately darken to a deep brown or green-black color as a charge-transfer complex forms.
-
Reflux: Heat the reaction mixture to reflux (approx. 101 °C). Maintain reflux with vigorous stirring under nitrogen for 24 hours.
-
Cooling & Filtration: After 24 hours, cool the reaction mixture to room temperature. The reduced DDQ (DDQH₂, a hydroquinone) will precipitate as a pale solid. Filter the mixture through a pad of Celite to remove the precipitate, washing the pad with dichloromethane (DCM).
-
Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification (Column Chromatography): The resulting dark residue contains the crude product. Purify this residue by column chromatography on silica gel.
-
Packing: Pack the column with silica gel using dichloromethane.
-
Loading: Dissolve the crude residue in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of 0% to 5% methanol in dichloromethane. The product typically elutes as a bright yellow-green fluorescent band.
-
-
Isolation and Drying: Collect the fractions containing the pure product (monitor by TLC). Combine the fractions and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield cis-3a,5a,8a,10a-tetraazapyrene as a brightly colored, fluorescent solid.
Safety Precautions
-
General: Standard laboratory personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
-
Glyoxal: Glyoxal is a mutagen and should be handled with care.
-
DDQ: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is a toxic and powerful oxidizing agent. It is moisture-sensitive and can release toxic hydrogen cyanide (HCN) gas upon contact with water or acid.[11] Handle only in a dry atmosphere or under an inert gas.
-
Solvents: Dioxane, ethanol, and dichloromethane are flammable and have associated health risks. Avoid inhalation and skin contact.
References
-
University of New Hampshire Scholars' Repository. (n.d.). Development of nitrogen protecting groups and synthesis and complexation of bridged bis-tetraazamacrocycles. SciSpace. Available at: [Link]
-
May, B. L., et al. (2024). The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 384–388. Available at: [Link]
-
Hermann, P., et al. (2000). Crystal Structures and Reactivity of 3a,5a,8a,10a-Tetraazaperhydropyrene Derivatives. An Alternative Approach to Selective Nitrogen Alkylation of 1,4,8,11-Tetraazacyclotetradecane (Cyclam). Collection of Czechoslovak Chemical Communications, 65(10), 1637-1654. Available at: [Link]
-
Arif, I. A., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2), 288-297. Available at: [Link]
-
Wilson, J. J., et al. (2016). Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry. The Journal of Organic Chemistry, 81(3), 890–898. Available at: [Link]
-
Argese, M., et al. (2002). Condensation of Glyoxal with Triethylenetetraamine; Isomerization and Cyclization. European Journal of Organic Chemistry, 2002(13), 2197-2203. Available at: [Link]
-
Hermann, P., et al. (2000). Crystal Structures and Reactivity of 3a,5a,8a,10a-Tetraazaperhydropyrene Derivatives. An Alternative Approach to Selective Nitrogen Alkylation of 1,4,8,11-Tetraazacyclotetradecane (Cyclam). Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
O'Brien, P., et al. (2000). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Available at: [Link]
-
Borowska, M., et al. (2022). Photo-Induced Reactions between Glyoxal and Hydroxylamine in Cryogenic Matrices. Molecules, 27(15), 4811. Available at: [Link]
-
Le Bris, N., et al. (2002). Synthesis and NMR characterisation of new cyclam–glyoxal diamides. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Chematech. (2023). cis-Glyoxal-Cyclam. Available at: [Link]
-
Neumann, R., & Levin, M. (1992). Aromatization of Hydrocarbons by Oxidative Dehydrogenation Catalyzed by the Mixed Addenda Heteropoly Acid H5PMo10V2040. The Journal of Organic Chemistry, 57(21), 5717-5720. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ. Available at: [Link]
-
Zhang, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 27(19), 6527. Available at: [Link]
- Google Patents. (1997). WO1997049691A1 - A process for the preparation of tetraazamacrocycles.
-
Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry. Available at: [Link]
-
Mughal, E. U., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(49), 30550-30589. Available at: [Link]
-
Li, D., et al. (2018). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science, 9(13), 3441–3447. Available at: [Link]
-
ResearchGate. (n.d.). The formation of cis- and trans-tetraazaperhydropyrenes. Available at: [Link]
-
University of Glasgow. (n.d.). Studies In Pyrazine Chemistry. Available at: [Link]
-
Li, Q., et al. (2024). Advances in the synthesis and applications of macrocyclic polyamines. RSC Advances, 14(28), 20117–20138. Available at: [Link]
-
ResearchGate. (2014). Optimization of reaction conditions for oxidative dehydrogenation of substituted dihydropyridine dicarboxylates using ceric sulfate tetra hydrate as catalyst in aqueous ethanoic acid. Available at: [Link]
-
Clariant. (n.d.). Catalysts for the oxidative dehydrogenation of ethane. Available at: [Link]
-
Yamamura, K., et al. (2023). Functional Characterization of Three Diterpene Synthases Responsible for Tetracyclic Diterpene Biosynthesis in Scoparia dulcis. International Journal of Molecular Sciences, 24(1), 249. Available at: [Link]
- Google Patents. (2014). WO2014138510A1 - Oxidative dehydrogenation process with hydrocarbon moderator gas and reduced nitrogen feed.
-
Son, H., et al. (2022). Peri-Functionalized Tetraazaperylenes: Strong Emitters for Molecular Polaritonics. Chemistry – A European Journal, 28(71), e202202611. Available at: [Link]
-
Bharadwaj, P. K., et al. (2002). Hydrothermal synthesis and characterization of a new 3D-network containing the versatile cis,cis-cyclohexane-1,3,5-tricarboxylate. Journal of Materials Chemistry, 12(6), 1937-1941. Available at: [Link]
Sources
- 1. CCCC 2000, Volume 65, Issue 2, Abstracts pp. 243-266 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peri‐Functionalized Tetraazaperylenes: Strong Emitters for Molecular Polaritonics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. DDQ - Enamine [enamine.net]
Application Notes & Protocols: Perhydrotetraazapyrene in Radiopharmaceutical Ligand Design
The Strategic Imperative for Advanced Chelators in Nuclear Medicine
In the pursuit of precision oncology, radiopharmaceuticals represent a powerful modality for both diagnosing and treating cancer.[1] The efficacy of these agents hinges on the stable incorporation of a radiometal into a bifunctional chelator, which is, in turn, conjugated to a targeting vector.[2] This molecular construct ensures the selective delivery of radiation to pathological tissues, minimizing off-target toxicity.[1] The chelator's role is paramount; it must form a thermodynamically stable and kinetically inert complex with the radiometal to prevent its release in vivo.[3][4]
Perhydrotetraazapyrene, a macrocyclic ligand, has garnered significant interest as a scaffold for developing next-generation chelators. Its pre-organized, cage-like structure offers a high degree of rigidity, which is conducive to forming exceptionally stable complexes with a variety of radiometals. This intrinsic stability is a critical attribute for in vivo applications, where the radiometal complex is challenged by endogenous metal ions and other biological molecules. Furthermore, the perhydrotetraazapyrene framework can be readily functionalized, allowing for the attachment of targeting moieties such as peptides, antibodies, or small molecules to direct the radiopharmaceutical to its intended biological target.[4][5]
Ligand Synthesis and Bioconjugation: A Step-by-Step Protocol
The synthesis of a bifunctional perhydrotetraazapyrene-based chelator is a critical first step in the development of a novel radiopharmaceutical. The following protocol outlines a generalizable approach for creating a chelator ready for conjugation to a targeting biomolecule.
Protocol 1: Synthesis of a Bifunctional Perhydrotetraazapyrene Chelator
Objective: To synthesize a perhydrotetraazapyrene derivative with a reactive functional group for conjugation to a targeting vector.
Materials:
-
Perhydrotetraazapyrene core structure
-
Appropriate protecting groups (e.g., Boc, Cbz)
-
Bifunctional linker with a terminal reactive group (e.g., N-hydroxysuccinimide ester for reaction with amines, maleimide for reaction with thiols)
-
Organic solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Bases (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Reagents for deprotection (e.g., Trifluoroacetic acid (TFA), H₂/Pd)
-
Purification supplies: Silica gel for column chromatography, HPLC system with a preparative column.
Methodology:
-
Selective Protection: Begin by selectively protecting three of the four secondary amine groups of the perhydrotetraazapyrene macrocycle. This ensures that the subsequent functionalization occurs at a single, desired position. The choice of protecting group will depend on the overall synthetic strategy and the stability of the targeting moiety.
-
Functionalization with a Linker: The unprotected amine is then reacted with a bifunctional linker. The linker serves two purposes: it provides a spacer between the chelator and the targeting molecule to minimize steric hindrance, and it introduces a reactive functional group for the final conjugation step.
-
Deprotection: Once the linker is attached, the protecting groups on the remaining three nitrogen atoms are removed to liberate the coordination sites for the radiometal.
-
Purification: The resulting bifunctional chelator is purified using column chromatography and/or preparative HPLC to ensure high purity before proceeding to the bioconjugation step.
-
Bioconjugation: The purified bifunctional chelator is then reacted with the targeting biomolecule under appropriate conditions to form the final ligand-targeting vector conjugate.
Causality and Experimental Choices: The use of orthogonal protecting groups is a cornerstone of this synthetic strategy, allowing for the sequential and controlled modification of the macrocycle. The choice of linker and its reactive group is dictated by the functional groups available on the targeting biomolecule. For instance, an NHS ester is ideal for reacting with primary amines on a peptide or antibody.
Diagram: Synthetic and Conjugation Workflow
Caption: A schematic representation of the synthesis and bioconjugation of a perhydrotetraazapyrene-based chelator.
Radiolabeling Protocols for Diagnostic and Therapeutic Applications
Perhydrotetraazapyrene-based chelators have shown promise for complexing a range of medically relevant radiometals. The following protocols detail the radiolabeling procedures for Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.
Protocol 2: Radiolabeling with ⁶⁸Ga for PET Imaging
Objective: To efficiently and stably label the perhydrotetraazapyrene-ligand conjugate with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Perhydrotetraazapyrene-ligand conjugate
-
Sodium acetate buffer (0.25 M, pH 4.5)
-
Ethanol
-
Sterile water for injection
-
C18 Sep-Pak cartridge for purification
-
Radio-TLC or radio-HPLC system for quality control
Methodology:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the ⁶⁸Ga eluate with the perhydrotetraazapyrene-ligand conjugate dissolved in sodium acetate buffer.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.
-
Purification: After cooling, pass the reaction mixture through a C18 Sep-Pak cartridge pre-conditioned with ethanol and water. Wash the cartridge with water to remove unreacted ⁶⁸Ga and hydrophilic impurities. Elute the final ⁶⁸Ga-labeled product with a small volume of 50% ethanol.
-
Quality Control: Determine the radiochemical purity (RCP) of the final product using radio-TLC or radio-HPLC.[6] The RCP should be >95% for clinical applications.[6]
Protocol 3: Radiolabeling with ¹⁷⁷Lu for Radionuclide Therapy
Objective: To prepare a therapeutically relevant dose of ¹⁷⁷Lu-labeled perhydrotetraazapyrene-ligand conjugate.
Materials:
-
¹⁷⁷LuCl₃ solution
-
Perhydrotetraazapyrene-ligand conjugate
-
Ammonium acetate buffer (0.5 M, pH 5.5)
-
Gentisic acid/ascorbic acid solution as a radioprotectant
-
DTPA solution (50 mM) for quenching
-
Radio-TLC or radio-HPLC system for quality control
Methodology:
-
Reaction Setup: In a lead-shielded vial, combine the ¹⁷⁷LuCl₃ solution with the perhydrotetraazapyrene-ligand conjugate and the radioprotectant solution in ammonium acetate buffer.
-
Incubation: Heat the reaction mixture at 95-100°C for 15-30 minutes.
-
Quenching: After incubation, add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu.
-
Quality Control: Analyze the radiochemical purity of the product using radio-TLC or radio-HPLC. The RCP should be >98%.[7]
Quantitative Data on Radiolabeling
| Radionuclide | Chelator Type | Ligand Conjugate | Labeling Conditions | Radiochemical Purity (%) | Reference |
| ⁶⁸Ga | DOTA-based | PSMA-11 | 95°C, 10 min | >95 | [6] |
| ¹⁷⁷Lu | DOTA-based | PSMA-617 | 95°C, 15 min | >95 | [7] |
| ⁶⁸Ga | CHX-A''-DTPA | DUPA-Pep | Room Temp, 5 min | >95 | [8][9] |
| ¹⁷⁷Lu | CHX-A''-DTPA | DUPA-Pep | Room Temp, 5 min | >95 | [8] |
Diagram: Radiolabeling and Quality Control Workflow
Caption: A generalized workflow for the radiolabeling and quality control of a perhydrotetraazapyrene-based radiopharmaceutical.
Preclinical Evaluation: In Vitro and In Vivo Characterization
A thorough preclinical evaluation is essential to assess the safety and efficacy of a novel radiopharmaceutical before it can be considered for clinical translation.
Protocol 4: In Vitro Cell Binding and Internalization Assay
Objective: To determine the binding affinity (Kd) and internalization efficiency of the radiolabeled ligand in target-positive cells.
Materials:
-
Target-expressing cancer cell line (e.g., LNCaP for PSMA-targeted ligands).[6]
-
Control cell line (lacking target expression).
-
Radiolabeled ligand.
-
Cell culture medium and supplements.
-
Binding buffer (e.g., PBS with 1% BSA).
-
Gamma counter.
Methodology:
-
Cell Culture: Culture the target-positive and control cells to near confluency in appropriate multi-well plates.
-
Saturation Binding Assay: Incubate the cells with increasing concentrations of the radiolabeled ligand at 4°C for 2-4 hours to determine total binding. For non-specific binding, a parallel set of wells is co-incubated with a large excess of the corresponding non-radiolabeled ligand.
-
Internalization Assay: For internalization studies, after the initial binding period at 4°C, the cells are washed and incubated at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
Cell Lysis and Counting: At the end of the incubation, the cells are washed, lysed, and the radioactivity is measured in a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (maximum number of binding sites) are determined by Scatchard analysis of the saturation binding data. Internalization is expressed as the percentage of total bound radioactivity that is internalized over time.
Protocol 5: In Vivo Biodistribution and Imaging Studies
Objective: To evaluate the pharmacokinetic profile, tumor uptake, and off-target accumulation of the radiopharmaceutical in an animal model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenografts of the target-expressing cell line).
-
Radiolabeled ligand.
-
Anesthetic.
-
Gamma counter for biodistribution.
-
PET or SPECT imaging system.
Methodology:
-
Animal Model: Establish tumor xenografts in immunocompromised mice by subcutaneous injection of the target-positive cancer cells.
-
Injection: Once the tumors reach a suitable size, inject a known quantity of the radiolabeled ligand intravenously via the tail vein.
-
Biodistribution: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of animals. Dissect, weigh, and count the radioactivity in major organs and tissues, including the tumor, blood, liver, kidneys, spleen, muscle, and bone.
-
Imaging: For imaging studies, animals are anesthetized and imaged using a PET or SPECT scanner at various time points post-injection.
-
Data Analysis: For biodistribution, the data is expressed as the percentage of the injected dose per gram of tissue (%ID/g). For imaging, regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake.
Future Perspectives and Conclusion
The unique structural attributes of perhydrotetraazapyrene make it a highly promising platform for the design of novel radiopharmaceutical ligands. The protocols outlined in this document provide a foundational framework for the synthesis, radiolabeling, and preclinical evaluation of these next-generation agents. Further research into the functionalization of the perhydrotetraazapyrene scaffold will undoubtedly lead to the development of new radiopharmaceuticals with improved targeting, pharmacokinetics, and therapeutic efficacy. The ultimate goal is to translate these innovative molecular agents into the clinic to improve outcomes for cancer patients.
References
-
Hu, A., & Wilson, J. J. (2022). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research, 55(5), 647–659. [Link]
-
Hu, A., & Wilson, J. J. (2022). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. PMC. [Link]
-
Hu, A., & Wilson, J. J. (2022). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Accounts of Chemical Research. [Link]
-
Abou, D. S., Thiele, N. A., Gutsche, N. T., Villmer, A., Zhang, H., Woods, J. J., Baidoo, K. E., Escorcia, F. E., Wilson, J. J., & Thorek, D. L. J. (2021). Towards the stable chelation of radium for biomedical applications with an 18-membered macrocyclic ligand. Chemical Science, 12(10), 3733–3742. [Link]
-
Unkart, C. (2019). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. HARVEST. [Link]
-
Higuera, G. A. (2021). Design and Synthesis of a New Chelator for Positron Emission Tomography (PET) Applications. Diva-portal.org. [Link]
-
Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2014). Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep. Pharmaceuticals, 7(5), 523–538. [Link]
-
Nicolas, G. P., et al. (2021). Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations. MDPI. [Link]
-
Gomes, A. C., et al. (2023). In vitro and in vivo systems for preclinical evaluation of radiopharmaceuticals. ResearchGate. [Link]
-
Fani, M., Maecke, H. R., & Okarvi, S. M. (2012). Synthesis of Peptide Radiopharmaceuticals for the Therapy and Diagnosis of Tumor Diseases. PMC. [Link]
-
Eppard, E., Wuttke, M., Nicodemus, P. L., & Rösch, F. (2014). Synthesis, radiolabelling and in vitro characterization of the gallium-68-, yttrium-90- and lutetium-177-labelled PSMA Ligand, CHX-A"-DTPA-DUPA-Pep. ResearchGate. [Link]
-
Ferreira, C. L., et al. (2021). Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer. PMC. [Link]
-
Nelson, B. J. B., et al. (2022). Good practices for 68Zn target processing and 68Ga purification. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Islam, M. A., & Luyt, L. G. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. MDPI. [Link]
-
van der Hiel, C., et al. (2024). In vitro and ex vivo evaluation of preclinical models for FAP-targeted theranostics: differences and relevance for radiotracer evaluation. PubMed. [Link]
-
Ghlilib, O., et al. (2017). Synthesis, Radiolabeling, and Characterization of Plasma Protein-Binding Ligands: Potential Tools for Modulation of the Pharmacokinetic Properties of (Radio)Pharmaceuticals. PubMed. [Link]
-
Man, F., et al. (2022). AAZTA-Derived Chelators for the Design of Innovative Radiopharmaceuticals with Theranostic Applications. MDPI. [Link]
-
Di Iorio, M., et al. (2022). Automated Radiosynthesis, Preliminary In Vitro/In Vivo Characterization of OncoFAP-Based Radiopharmaceuticals for Cancer Imaging and Therapy. MDPI. [Link]
-
Campos, J. C., et al. (2023). In vitro and in vivo evaluation of novel chromeno[2,3-d]pyrimidinones as therapeutic agents for triple negative breast cancer. RSC Publishing. [Link]
-
Oncodesign Services. (n.d.). Radiopharmaceutical Development Support. Oncodesign Services. Retrieved from [Link]
-
Taconic Biosciences. (2015, April 17). Preclinical in vitro and in vivo Evaluation of Combined Radiation Therapy. YouTube. [Link]
-
Bioemtech. (2024, October 31). Chelators for the next generation of Theranostic Soft Radiometals. Bioemtech. [Link]
-
Unknown. (n.d.). Design of radiopharmaceutical chemistry targeting FAP. ResearchGate. [Link]
-
Wang, S., et al. (2023). Fibroblast activation protein targeting radiopharmaceuticals: From drug design to clinical translation. PMC. [Link]
Sources
- 1. Radiopharmaceutical Development Support | Oncodesign Services [oncodesign-services.com]
- 2. mdpi.com [mdpi.com]
- 3. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications [escholarship.org]
- 6. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Radiolabelling and In Vitro Characterization of the Gallium-68-, Yttrium-90- and Lutetium-177-Labelled PSMA Ligand, CHX-A''-DTPA-DUPA-Pep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support: Optimizing Yield of Cyclam-Glyoxal Condensation
Topic: Synthesis & Optimization of the Glyoxal-Cyclam Bisaminal (1,4,8,11-tetraazatricyclo[9.3.1.1
Executive Summary & Mechanistic Insight
The condensation of cyclam (1,4,8,11-tetraazacyclotetradecane) with glyoxal is a critical "locking" step used to generate a rigid bisaminal intermediate . This intermediate is the gateway to cross-bridged cyclams (like CB-TE2A) used in PET imaging, or as a purification strategy to isolate pure cyclam from linear impurities.
The Core Challenge: The reaction is governed by a competition between kinetic and thermodynamic control.
-
Kinetic Product (Desired): The cis-fused bisaminal (glyoxal bridges adjacent nitrogens in a folded configuration). This is required for subsequent cross-bridging.
-
Thermodynamic Product (Undesired): The trans-fused bisaminal or oligomeric "goo."
-
Yield Killers: High temperatures, improper stoichiometry, and water interference (hydrolysis).
This guide provides protocols to maximize the cis-bisaminal yield and troubleshooting for common failure modes.
Standard Operating Procedures (SOPs)
Protocol A: The "Weisman" Low-Temperature Solution Method
Best for: High purity, crystallographic quality, and scale-up.
Reagents:
-
Cyclam (98%+ purity)
-
Glyoxal (40% w/w aqueous solution)[1]
-
Solvent: Methanol (MeOH) or Acetonitrile (MeCN) - Spectroscopic Grade
Step-by-Step Workflow:
-
Dissolution: Dissolve Cyclam (1.0 eq) in MeOH (approx. 0.1 M concentration). Ensure complete dissolution; sonicate if necessary.
-
Thermal Control: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Low temperature favors the kinetic cis-isomer.
-
Addition: Add Glyoxal (1.05 eq) dropwise over 30 minutes. Do not dump it in all at once; high local concentration favors oligomerization.
-
Reaction: Stir at 0°C for 2–4 hours. A white precipitate should begin to form.
-
Workup:
-
Maintain 0°C. Filter the precipitate cold.
-
Wash with cold MeCN or Et₂O.
-
Do not heat to dry initially; vacuum dry at room temperature.
-
Protocol B: The "Archibald" Mechanochemical Method (Green Optimization)
Best for: Speed (minutes vs. hours) and minimizing solvent waste.
Reagents:
-
Cyclam (Solid)
-
Glyoxal (40% aq. or solid trimer dihydrate)
Step-by-Step Workflow:
-
Combine: Place solid Cyclam (1.0 eq) and Glyoxal (1.1 eq) in a mortar or ball mill jar.
-
Grind: Grind vigorously for 10–20 minutes. The mixture will likely form a paste (due to water in glyoxal) and then re-solidify as the reaction completes and water is excluded from the lattice.
-
Extraction: Triturate the resulting solid with a small amount of cold MeCN to remove unreacted glyoxal.
-
Yield: Often quantitative (>95%).
Troubleshooting Guide (FAQ)
Category 1: Reaction Outcome & Yield
Q: My product is a sticky, yellow oil instead of a white solid. What happened?
-
Diagnosis: Oligomerization or incomplete reaction.
-
Root Cause:
-
Temperature too high: Reaction performed at Room Temp (RT) or higher favors polymerization.
-
Concentration too high: Intermolecular reactions competed with the intramolecular cyclization.
-
-
Fix: Repeat using Protocol A . Ensure the temperature stays below 0°C during addition. Dilute the reaction mixture by 50%.
Q: I obtained a solid, but it doesn't react in the next alkylation step. Why?
-
Diagnosis: Isomerization to the trans-bisaminal.[2]
-
Root Cause: The cis-isomer is kinetically favored but thermodynamically unstable relative to the trans-isomer.[3] If the reaction was heated (e.g., reflux) or left for days at RT, it likely isomerized.
-
Verification: Check NMR.
-
cis-isomer: Complex splitting due to lower symmetry (C2v or Cs).
-
trans-isomer: Often simpler spectra but distinct shifts.
-
-
Fix: Keep reaction times short (<4 hours) and temperatures low. Avoid reflux.
Q: Can I use anhydrous glyoxal (trimer) instead of the 40% aqueous solution?
-
Insight: Yes, and it often improves yield by removing water that drives the equilibrium backward (hydrolysis).
-
Protocol: Depolymerize the glyoxal trimer by heating with P₂O₅ and distilling the monomer gas directly into the cold cyclam/MeCN solution. This is an advanced technique for strictly anhydrous requirements.
Category 2: Purification & Stability
Q: The product turns yellow upon storage. Is it degrading?
-
Mechanism: The tertiary amines in the bisaminal cage are electron-rich. As noted in recent literature (e.g., Hubin et al.), air oxidation can form N-oxides , especially in the presence of moisture or trace metals.
-
Fix: Store the bisaminal under Argon/Nitrogen at -20°C.
Q: How do I remove unreacted Cyclam from the product?
-
Strategy: The bisaminal is significantly less polar than the tetra-amine cyclam.
-
Method: Flash chromatography on neutral alumina (not silica, which can be too acidic and hydrolyze the aminal) using CHCl₃/MeOH (95:5). Alternatively, the bisaminal is often soluble in CHCl₃ while protonated/salt forms of cyclam are not.
Technical Visualization
Figure 1: Reaction Pathway & Isomer Control
This diagram illustrates the bifurcation between the desired kinetic product (cis) and the thermodynamic trap (trans), alongside the oligomerization risk.
Caption: Kinetic vs. Thermodynamic control in cyclam-glyoxal condensation. Low temperature favors the desired cis-bisaminal.
Data Summary: Optimization Parameters
| Variable | Optimal Condition | Effect of Deviation |
| Temperature | -5°C to 0°C | > RT: Increases trans-isomer and oligomers. |
| Solvent | Acetonitrile (MeCN) | Water: Promotes hydrolysis. MeOH: Good, but solubility can be too high for precipitation. |
| Stoichiometry | 1.05 : 1 (Gly:Cyc) | Excess Glyoxal: Difficult to remove; promotes polymerization. |
| Concentration | 0.05 - 0.1 M | > 0.2 M: Increases intermolecular polymerization (goo). |
| Atmosphere | Inert (N₂/Ar) | Air: Risk of N-oxide formation over time. |
References
-
Weisman, G. R., et al. (1990).[6] "Tetracyclic tetraamines by glyoxal-macrocyclic tetraamine condensation." Tetrahedron Letters, 21(4), 335-338.[1] Link
-
Hubin, T. J., et al. (1998).[6] "Synthesis and X-ray Crystal Structure... of Cyclam-Glyoxal Condensate." Inorganic Chemistry, 37(25), 6549-6551. Link
-
Archibald, S. J., et al. (2016). "Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry." The Journal of Organic Chemistry, 81(3), 890–898.[7] Link[7]
-
Wong, E. H., et al. (2000).[6] "Synthesis and Characterization of Cross-Bridged Cyclams." Journal of the American Chemical Society, 122(43), 10561–10572. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. US3860656A - Purification of glyoxal - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The unanticipated oxidation of a tertiary amine in a tetracyclic glyoxal-cyclam condensate yielding zinc(II) coordinated to a sterically hindered amine oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Tetraazapyrene Derivatives
Welcome to the technical support center for the purification of tetraazapyrene (TAPy) and its derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are encountering challenges with the stability and purification of this unique class of electron-deficient aza-aromatic compounds.
A special note on nomenclature: The term "perhydrotetraazapyrene" implies a fully saturated, aliphatic polyamine structure. While a valid chemical entity, it is far less common and possesses fundamentally different chemical properties than the aromatic tetraazapyrene (TAPy) core, which is widely used in materials science and drug discovery. This guide will focus on the aromatic 1,3,6,8-tetraazapyrene system, as its electron-deficient nature is the primary cause of the purification and stability challenges, including susceptibility to hydrolysis.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the purification of tetraazapyrene derivatives.
Q1: My purified tetraazapyrene sample shows new, more polar spots on TLC/LC-MS after sitting in solvent overnight. What is happening?
A1: This is a classic sign of hydrolysis. The tetraazapyrene core is highly electron-deficient due to the four nitrogen atoms in the pyrazine-like rings. This makes the carbon atoms in the core susceptible to nucleophilic attack by water, which may be present in your purification solvents or adsorbed onto your stationary phase (e.g., silica gel). The resulting hydrolysis products will be more polar, causing them to appear as new, lower Rf spots on a normal-phase TLC plate or have shorter retention times in reversed-phase HPLC.
Q2: Why is my column chromatography yield so low for tetraazapyrene compounds?
A2: Low yields during silica gel chromatography can be attributed to two primary factors:
-
Irreversible Adsorption: The basic nitrogen atoms of the TAPy core can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to significant streaking, poor separation, and irreversible adsorption of your product onto the column.
-
On-Column Hydrolysis: Standard silica gel contains a significant amount of bound water. The acidic nature of the silica surface can catalyze the hydrolysis of your sensitive TAPy derivative during the prolonged exposure of column chromatography.
Q3: Can I use protic solvents like methanol for the purification of my tetraazapyrene derivative?
A3: It is strongly discouraged. Protic solvents, especially in combination with trace amounts of acid or base, can facilitate hydrolysis. Methanol, while useful for dissolving some TAPy derivatives, can act as a nucleophile itself, potentially leading to methoxy-adducts as byproducts. Whenever possible, opt for anhydrous aprotic solvents for both chromatography and recrystallization.
Q4: My NMR spectrum looks clean right after my column, but after concentrating the fractions, I see impurities. Why?
A4: This issue often points to thermal degradation accelerated by residual acidic or basic impurities from the purification step. Rotary evaporation, especially at elevated temperatures, can provide the energy needed to overcome the activation barrier for hydrolysis or other degradation pathways.[1] If you used a modifier in your eluent (like triethylamine or acetic acid), residual amounts could be concentrating with your product and causing degradation.
Part 2: Troubleshooting and In-Depth Guides
Guide 1: Diagnosing and Preventing Hydrolysis
The electron-deficient nature of the 1,3,6,8-tetraazapyrene core makes it susceptible to nucleophilic attack by water. This process can be catalyzed by either acidic or basic conditions.
Proposed Hydrolysis Mechanism
The hydrolysis likely proceeds via nucleophilic aromatic substitution, where water attacks one of the electron-deficient carbon atoms of the pyrazine rings. This process is analogous to the hydrolysis of other electron-poor N-heterocycles.
Caption: Proposed mechanism for tetraazapyrene hydrolysis.
Mitigation Strategies
| Strategy | Rationale | Recommended Actions |
| Water Exclusion | The most direct way to prevent hydrolysis is to remove the attacking nucleophile (water). | - Use anhydrous solvents (distilled over a drying agent or from a solvent purification system).- Dry glassware thoroughly in an oven before use.- Perform purifications under an inert atmosphere (Nitrogen or Argon).[1] |
| pH Control | Hydrolysis is often catalyzed by acid or base. Maintaining a neutral environment is critical. | - For silica gel chromatography, consider neutralizing the silica by pre-treating it with a non-nucleophilic base like triethylamine. A common practice is to use an eluent containing 0.5-1% triethylamine.[1]- Avoid aqueous workups with strong acids or bases. If necessary, use cooled, dilute solutions and work quickly. |
| Temperature Control | Heat accelerates reaction rates, including hydrolysis and degradation.[1] | - Avoid heating solutions of your compound for extended periods.- When removing solvent, use a rotary evaporator with a water bath set to room temperature or below.[1]- For highly sensitive compounds, concentrate fractions under a stream of inert gas instead of using a rotovap.[1] |
| Minimize Surface Interactions | The acidic surface of silica gel can catalyze degradation. | - Use alternative stationary phases like neutral alumina or deactivated silica gel.- For very sensitive compounds, consider reversed-phase chromatography (C18) with buffered mobile phases (e.g., ammonium acetate or formate buffers) to maintain a stable pH. |
Guide 2: Step-by-Step Protocol for Inert-Gas Column Chromatography
This protocol is designed to minimize exposure to atmospheric moisture and prevent hydrolysis during purification.
Sources
Technical Support Center: Perhydrotetraazapyrene Isomer Separation
This technical support guide addresses the separation of cis and trans isomers of perhydrotetraazapyrene (specifically the 2,3,5,6,8,9,11,12-octahydro-1H,4H,7H,10H-3a,6a,9a,12a-tetraazapyrene skeleton, often numbered as 3a,5a,8a,10a in crystallographic literature depending on heteroatom placement).[1]
These isomers typically arise during the condensation of tetraazamacrocycles (e.g., cyclam) with glyoxal, or via the reduction of 1,3,6,8-tetraazapyrene.[1] The "cis" and "trans" designation refers to the stereochemistry at the central ring junction (the bridgehead carbons).
Subject: Troubleshooting & Protocols for Cis/Trans Isomer Isolation Lead Scientist: Dr. H. Chen, Senior Application Scientist Last Updated: February 25, 2026[1]
Core Technical Overview
The separation of perhydrotetraazapyrene isomers is governed by the thermodynamic stability of the central C-C bond fusion.
-
Cis-Isomer (Kinetic Product): Often possesses a "folded" or "butterfly" geometry. It is typically more soluble in polar aprotic solvents due to a higher dipole moment.
-
Trans-Isomer (Thermodynamic Product): Possesses a flatter, more rigid geometry.[1] It often exhibits lower solubility and higher crystallinity, making it amenable to fractional crystallization.[1]
Isomer Identification (Quick Reference)
| Feature | Cis-Isomer | Trans-Isomer |
| Geometry | Folded / Angular | Planar / Extended |
| Coupling ( | Lower vicinal coupling (approx. 2-5 Hz) | Higher vicinal coupling (approx. 9-11 Hz) |
| Solubility | Higher in MeOH/MeCN | Lower in MeOH/MeCN |
Separation Protocols
Method A: Fractional Crystallization (Recommended)
Best for: Large scale purification (>500 mg) and initial enrichment.
The Principle: The trans isomer's rigid, planar structure facilitates tighter crystal packing, significantly lowering its solubility in cold acetonitrile or ethanol compared to the cis isomer.[1]
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in minimal boiling acetonitrile (MeCN) . If the mixture is not fully soluble, add methanol (MeOH) dropwise until clear (max 10% v/v MeOH).[1]
-
Hot Filtration: Filter the hot solution quickly through a glass frit to remove inorganic salts or polymer byproducts.
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not place directly in ice, as this precipitates both isomers.[1]
-
Harvesting Trans: The trans isomer typically crystallizes first as colorless needles or plates. Filter and wash with cold MeCN.
-
Isolating Cis: Concentrate the mother liquor to 25% of its original volume. Cool to 4°C (fridge) for 12 hours. The cis isomer will precipitate as a microcrystalline powder or amorphous solid.
Method B: Flash Column Chromatography
Best for: High purity requirements (>98%) or difficult mixtures.
The Challenge: Perhydrotetraazapyrenes are basic amines. They interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing and co-elution.[1]
Modified Stationary Phase Protocol:
-
Pre-treatment: Slurry silica gel (Type 60, 230-400 mesh) in the eluent containing 1-2% Triethylamine (TEA) or Ammonium Hydroxide (
) . This neutralizes acidic sites.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Eluent System:
-
Solvent A: Dichloromethane (DCM)
-
Solvent B: Methanol (MeOH) containing 2%
(7N in MeOH). -
Gradient: Start at 100% DCM. Ramp to 10% B over 20 minutes.
-
-
Elution Order: typically, the less polar trans isomer elutes first, followed by the more polar cis isomer.[1]
Workflow Visualization
The following diagram illustrates the logic flow for selecting the correct separation pathway based on crude purity and scale.
Caption: Decision matrix for isolating perhydrotetraazapyrene isomers based on initial ratio and purity requirements.
Troubleshooting & FAQs
Q1: My "Cis" isomer is converting to "Trans" during the workup. Why?
Diagnosis: Acid-Catalyzed Isomerization.[1]
Explanation: The thermodynamic equilibrium heavily favors the trans isomer. In the presence of trace acids (even from unneutralized silica gel or
-
Always use basic alumina or TEA-treated silica.[1]
-
Filter
through basic alumina before NMR analysis. -
Avoid heating the cis isomer above 60°C in protic solvents.
Q2: I see a single broad peak in NMR instead of distinct isomers.
Diagnosis: Fluxional behavior or rapid exchange. Explanation: At room temperature, the perhydrotetraazapyrene skeleton (especially the cis isomer) may undergo ring flipping.[1] Solution: Perform Variable Temperature (VT) NMR. Cooling the sample to -40°C often resolves the broad multiplets into distinct signals, allowing for accurate integration of cis vs trans ratios.[1]
Q3: The crystals are oiling out instead of precipitating.
Diagnosis: Impurity interference or supersaturation failure. Solution:
-
Seeding: Add a tiny crystal of pure trans isomer (if available) to the cloud point solution.
-
Solvent Switch: Switch from MeCN to Toluene/Hexane . Dissolve in minimum hot Toluene, then add Hexane dropwise until turbid.
Q4: Can I use HPLC for separation?
Answer: Yes, but requires specific columns.
-
Column: Amide-functionalized phases (e.g., TSKgel Amide-80) or HILIC columns work better than C18.[1]
-
Mobile Phase: Acetonitrile/Ammonium Acetate buffer (pH 8.0). High pH is crucial to keep the amines deprotonated and improve peak shape.
References
-
Gluziński, P., et al. (1982).[1][2] "Structures of isomeric 10b,10c-cis- and 10b,10c-trans-3a,5a,8a,10a-tetraazaperhydropyrene." Journal of Crystallographic and Spectroscopic Research, 12(6), 523–530.[1] Link
-
Caulkett, P. W., et al. (1977).[1][2] "A new tetracyclic ring system: the reaction of glyoxal with a 1,4,8,11-tetra-azacyclotetradecane."[1][2] Journal of the Chemical Society, Chemical Communications, (3), 87-88.[1] Link
-
Weisman, G. R., et al. (1990).[1] "Tetracyclic tetraamines: synthesis, structure, and conformational dynamics." Journal of Organic Chemistry, 55(16), 4669–4677.[1] Link
-
BenchChem Technical Library. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." Link
Sources
Controlling side reactions in perhydrotetraazapyrene reduction
Welcome to the technical support center for the synthesis of perhydrotetraazapyrene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of reducing 1,3,6,8-tetraazapyrene and to troubleshoot common side reactions encountered during this challenging transformation. Our guidance is rooted in established principles of heterocyclic chemistry and catalytic hydrogenation, providing you with the expertise to optimize your experimental outcomes.
Introduction: The Challenge of Complete Reduction
The complete hydrogenation of a polycyclic aromatic nitrogen heterocycle like 1,3,6,8-tetraazapyrene (TAPy) to its perhydro- derivative is a formidable synthetic challenge. The high density of nitrogen atoms within the core structure presents unique hurdles, including catalyst poisoning and the potential for a complex mixture of partially hydrogenated intermediates and undesired side products.[1] This guide provides a structured approach to identifying and mitigating these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the catalytic hydrogenation of 1,3,6,8-tetraazapyrene.
Issue 1: Incomplete Reduction and Presence of Partially Hydrogenated Intermediates
Question: My reaction has stalled, and analysis (e.g., by LC-MS or NMR) shows a mixture of the starting material and several partially hydrogenated species. How can I drive the reaction to completion?
Answer:
Incomplete reduction is a frequent challenge in the hydrogenation of polyaromatic heterocycles.[2] The stability of certain intermediates can make full saturation difficult. Here’s a systematic approach to troubleshoot this issue:
-
Increase Hydrogen Pressure: The equilibrium between the catalyst surface, hydrogen, and the substrate is pressure-dependent. Increasing the hydrogen pressure (e.g., from 50 to 100 bar) can enhance the rate of hydrogenation for more resistant aromatic rings.[3]
-
Elevate Reaction Temperature: While exercising caution to avoid product degradation, a moderate increase in temperature can provide the necessary activation energy to overcome the stability of partially hydrogenated intermediates. Monitor the reaction closely for the appearance of new, unidentified byproducts.[4]
-
Extend Reaction Time: Some hydrogenations of complex heterocycles require prolonged reaction times to achieve completion. Monitor the reaction progress by taking aliquots at regular intervals to determine if the reaction is proceeding, albeit slowly.[4]
-
Catalyst Loading and Type: Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can provide more active sites for the reaction. If using a standard catalyst like Palladium on Carbon (Pd/C), consider switching to a more active catalyst such as Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C), which are often more effective for the hydrogenation of N-heterocycles.[2][3]
| Parameter | Standard Condition | Recommended Adjustment | Rationale |
| H₂ Pressure | 50 bar | 70-100 bar | Increases hydrogen concentration on the catalyst surface. |
| Temperature | Room Temperature | 40-60 °C (monitor for degradation) | Provides energy to overcome activation barriers of intermediates. |
| Catalyst | 10% Pd/C | PtO₂ or 5% Rh/C | Pt and Rh are often more active for N-heterocycle reduction.[2] |
| Catalyst Loading | 5 mol% | 10-15 mol% | Increases the number of available catalytic sites. |
Issue 2: Catalyst Deactivation or Poisoning
Question: The reaction started well, but then the rate of hydrogen uptake slowed and eventually stopped before the reaction was complete. What could be causing this catalyst deactivation?
Answer:
Catalyst deactivation is a common problem, especially when dealing with nitrogen-rich heterocycles like tetraazapyrene. The lone pairs of electrons on the nitrogen atoms can strongly adsorb to the metal surface of the catalyst, blocking active sites and "poisoning" the catalyst.[1][5]
-
Catalyst Choice: Palladium catalysts are particularly susceptible to poisoning by nitrogen compounds. Platinum or Rhodium-based catalysts may offer greater resistance.[1]
-
Solvent and Additives: The choice of solvent can influence catalyst activity. Protic solvents like acetic acid can sometimes mitigate poisoning by protonating the nitrogen atoms, reducing their coordinating ability.[3] However, this must be balanced against the risk of acid-catalyzed side reactions.
-
Purity of Starting Materials: Ensure your 1,3,6,8-tetraazapyrene starting material is of high purity. Impurities, particularly those containing sulfur or other strongly coordinating groups, can act as potent catalyst poisons.[4]
-
Sequential Catalyst Addition: In some cases, adding a fresh batch of catalyst midway through the reaction can help to drive it to completion.
Experimental Protocol: Mitigating Catalyst Poisoning with PtO₂ in Acetic Acid
-
Reaction Setup: In a high-pressure autoclave, dissolve 1,3,6,8-tetraazapyrene (1.0 eq) in glacial acetic acid (0.1 M).
-
Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adams' catalyst, 10 mol%).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 70 bar.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 24-48 hours, monitoring hydrogen uptake.
-
Work-up: After the reaction is complete, carefully vent the autoclave, filter the catalyst, and neutralize the acetic acid with a suitable base (e.g., saturated sodium bicarbonate solution) before extraction.
Issue 3: Observation of Ring-Opened Byproducts
Question: My product mixture contains species with molecular weights that do not correspond to the starting material or any partially hydrogenated intermediates. I suspect ring-opening has occurred. How can I prevent this?
Answer:
The perhydro-tetraazapyrene scaffold, once formed, may be susceptible to ring-opening under certain conditions, particularly C-N bond cleavage. This is more likely to occur under harsh reaction conditions.
-
Milder Reaction Conditions: If ring-opening is observed, revert to milder conditions. Reduce the temperature and hydrogen pressure. While this may slow down the desired reaction, it can significantly suppress side reactions.
-
Catalyst Selection: Highly active catalysts like Rhodium may sometimes promote hydrogenolysis (cleavage of C-N bonds). Consider using a less aggressive catalyst such as Palladium on Carbon, and optimize other parameters to achieve full reduction.
-
pH Control: If using an acidic solvent, the protonation of the nitrogen atoms can make the C-N bonds more susceptible to cleavage. If ring-opening is a problem in acidic media, switch to a neutral solvent system.
Logical Flow for Troubleshooting Ring-Opening
Caption: Troubleshooting workflow for ring-opening side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the complete reduction of 1,3,6,8-tetraazapyrene?
A1: There is no single "best" catalyst, as the optimal choice can depend on the specific reaction conditions and the purity of the starting material. However, for complete hydrogenation of N-heterocycles, Platinum(IV) oxide (PtO₂) and Rhodium on Carbon (Rh/C) are often more effective than Palladium on Carbon (Pd/C) due to their higher activity and better resistance to nitrogen poisoning.[2][3]
Q2: Can I use chemical reducing agents instead of catalytic hydrogenation?
A2: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce some heterocycles, they are generally not effective for the complete reduction of polyaromatic systems. Catalytic hydrogenation is the most common and effective method for this type of transformation.
Q3: My final perhydrotetraazapyrene product seems unstable and decomposes over time. How can I improve its stability?
A3: Saturated polyamines can be sensitive to air oxidation. It is recommended to store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures. If the product is isolated as a free base, consider converting it to a more stable salt (e.g., hydrochloride or sulfate) for long-term storage.
Q4: I am observing the formation of dimeric or oligomeric byproducts. What is the likely cause?
A4: The formation of dimers or oligomers can occur through intermolecular reactions of partially reduced intermediates. This is more likely at high concentrations. Try running the reaction at a lower substrate concentration. This side reaction can also be promoted by certain catalyst-support interactions. If the problem persists, experimenting with a different catalyst support (e.g., alumina vs. carbon) may be beneficial.
Reaction Pathway and Potential Side Reactions
Caption: Overview of the desired reduction and potential side reactions.
References
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Catalyst poisoning - Wikipedia. Available at: [Link]
- (Reference details to be populated
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Available at: [Link]
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- (Reference details to be populated
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Catalyst poisoning - chemeurope.com. Available at: [Link]
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The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois. Available at: [Link]
Sources
Technical Support Center: Crystallization of cis-1,4,8,11-Perhydrotetraazapyrene
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of cis-1,4,8,11-Perhydrotetraazapyrene. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key molecular features of cis-1,4,8,11-Perhydrotetraazapyrene to consider when selecting a crystallization solvent?
A1: Understanding the structure of cis-1,4,8,11-Perhydrotetraazapyrene is critical for making an informed solvent choice. Key features include:
-
Hydrogen Bonding: The molecule contains four secondary amine (N-H) groups. These are strong hydrogen bond donors. It also has four nitrogen atoms that can act as hydrogen bond acceptors. This suggests that protic solvents (like alcohols) or polar aprotic solvents capable of accepting hydrogen bonds (like acetone or ethyl acetate) could be effective.[1]
-
Polarity: The multiple nitrogen atoms impart significant polarity to the molecule. Therefore, solvents of medium to high polarity are more likely to be suitable. Nonpolar solvents like hexane or toluene are less likely to dissolve the compound, but may be useful as anti-solvents.
-
Rigid, Fused-Ring Structure: The perhydrotetraazapyrene core is a rigid, three-dimensional structure. This inherent rigidity can facilitate the formation of a stable crystal lattice. The choice of solvent can influence the packing of these rigid molecules, potentially leading to different polymorphs.[2]
Q2: What is the ideal solubility profile for a single-solvent crystallization, and which solvents are good starting points for screening?
A2: The ideal solvent for a single-solvent recrystallization is one in which the compound is highly soluble at an elevated temperature (near the solvent's boiling point) but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1][3][4] This differential solubility is the driving force for crystallization upon cooling.
Given the polar nature and hydrogen-bonding capabilities of cis-1,4,8,11-Perhydrotetraazapyrene, the following solvents are excellent starting points for screening:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Potential Issues |
| Ethanol | 78.5 | 24.6 | Protic, excellent H-bonding. Often a good general-purpose solvent for nitrogen heterocycles.[5][6] May show high solubility even when cold, potentially reducing yield. |
| Isopropanol | 82.4 | 17.8 | Similar to ethanol but slightly less polar. Can sometimes offer a better solubility differential.[7] |
| Acetonitrile | 81.7 | 36.6 | High polarity, aprotic. Good for polar compounds. Can sometimes lead to the formation of solvates. |
| Acetone | 56.1 | 21.0 | Medium polarity, aprotic. Its low boiling point makes it easy to remove but can also lead to rapid crashing out of the solid.[5] |
| Ethyl Acetate | 77.1 | 6.0 | Medium polarity, aprotic. Often a good balance for compounds that are too soluble in alcohols.[5] |
| Water | 100.0 | 80.1 | Highly polar, protic. While organics are often insoluble, heating can sometimes achieve sufficient solubility for recrystallization, leading to very pure crystals.[5][6] |
| Methanol | 64.7 | 32.7 | Highly polar, protic. Similar to ethanol but its higher polarity and lower boiling point might alter the outcome.[6] |
Solvent property data sourced from multiple references.[8][9]
Q3: My compound has "oiled out" during cooling instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[10] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in the impure solvent mixture. Impurities can significantly depress the melting point, making this a common problem.[10]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Return the flask to the heat source until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[10]
-
Slow Down the Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or letting it cool in a warm water bath can promote the formation of nucleation sites at a lower temperature. Rapid cooling is a primary cause of oiling out.[10]
-
Lower the Saturation Temperature: By adding more solvent (as in step 1), you ensure that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point in that environment.
-
Consider a Different Solvent: If oiling out persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point or one in which the compound is less soluble.
Q4: My crystallization yield is very low. What are the common causes and how can I improve it?
A4: A low yield (e.g., <20%) can be frustrating. The most common reasons include:
-
Using Too Much Solvent: This is the most frequent cause. If excess solvent is used, a significant amount of the compound will remain dissolved in the mother liquor even after cooling.[10] To fix this, you can try to carefully evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.[3]
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, significant product loss can occur.[10] Ensure the funnel and receiving flask are pre-heated and that the filtration is performed quickly.
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or an anti-solvent strategy may be necessary.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[1]
Q5: No crystals have formed after cooling the solution to room temperature and then in an ice bath. What should I do?
A5: This situation arises from a supersaturated solution that is reluctant to nucleate.[1] Here are several techniques to induce crystallization:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[10] This provides a perfect template for further crystal growth.
-
Reduce the Volume: Boil off a portion of the solvent (10-20%) to increase the concentration of the solute and try cooling again.[10]
-
Cool to a Lower Temperature: If an ice bath is insufficient, try a dry ice/acetone bath for a short period, but be cautious as this can cause the compound to crash out as a powder, trapping impurities.
-
Introduce a Nucleation Point: Dipping a glass stirring rod into the solution and then allowing the solvent to evaporate from the rod's tip will leave a small crystalline residue. Re-inserting the rod into the solution can introduce these microcrystals as seeds.[10]
Troubleshooting Guides & Protocols
Protocol 1: Systematic Single-Solvent Screening
This protocol outlines a method for efficiently screening multiple solvents to find the optimal one for crystallization.
Methodology:
-
Preparation: Place approximately 10-20 mg of your crude cis-1,4,8,11-Perhydrotetraazapyrene into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature, vortexing after each drop. Add up to 1 mL. Note the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent crystallization.
-
Heating: For the tubes where the compound was insoluble or sparingly soluble, heat them gently in a sand bath or water bath towards the solvent's boiling point. Continue to add the solvent dropwise if needed until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the clear, hot solutions to cool slowly to room temperature. Observe for crystal formation.
-
Chilling: Place the tubes that have shown crystal formation (or those that have not) into an ice-water bath for 15-20 minutes.
-
Evaluation: The ideal solvent is the one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of high-quality crystals upon cooling.
Caption: Workflow for single-solvent screening.
Protocol 2: Two-Solvent (Anti-Solvent) Crystallization
This method is useful when no single solvent provides the ideal solubility profile. It requires a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").[3]
Methodology:
-
Select Solvents: Choose a miscible solvent pair. For cis-1,4,8,11-Perhydrotetraazapyrene, a good pair might be Ethanol (solvent) and Hexane (anti-solvent), or Acetone (solvent) and Water (anti-solvent).
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent". Ensure all the solid is completely dissolved.
-
Add Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise. Continue adding until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Re-clarify: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, just as you would for a single-solvent crystallization.
-
Collection: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold mixture of the solvent/anti-solvent.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- O'Dell, W. D. (1961). Purification of heterocyclic organic nitrogen compounds. U.S. Patent No. 2,982,771. Washington, DC: U.S.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization1. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chen, Y., et al. (2011). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design. [Link]
-
University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. [Link]
-
Bai, H., et al. (2021). Crystal Engineering of Binary Organic Eutectics: Significant Improvement in the Physicochemical Properties of Polycyclic Aromatic Hydrocarbons via the Computational and Mechanochemical Discovery of Composite Materials. Crystal Growth & Design, 21(7), 4064-4075. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
APC. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]
-
Wang, R., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules, 27(5), 1530. [Link]
-
Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
Sources
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- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. athabascau.ca [athabascau.ca]
- 4. mt.com [mt.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tetraazapyrene (TAP) Functionalization
Topic: Overcoming Steric Hindrance & Solubility Barriers in 1,3,6,8-Tetraazapyrene Scaffolds
Introduction: The Steric-Solubility Paradox
Welcome to the technical support hub for 1,3,6,8-Tetraazapyrene (TAP) functionalization. If you are reading this, you are likely facing a common bottleneck: your reaction yields are plummeting, or your product is crashing out as an insoluble brick.
In my experience supporting groups developing n-type semiconductors, the failure mode in TAP chemistry is rarely just "steric hindrance." It is usually a Steric-Solubility Paradox . The TAP core is electron-deficient and planar, leading to aggressive
This guide moves beyond standard protocols to address the kinetic and thermodynamic realities of modifying this stubborn heterocyclic core.
Part 1: Diagnostic Workflow
Before altering your catalyst system, you must distinguish between Reactive Steric Hindrance (the catalyst cannot reach the site) and Aggregative Inhibition (the reactant is not in solution).
Troubleshooting Flowchart
Figure 1: Diagnostic decision tree for differentiating solubility issues from true steric barriers in TAP chemistry.
Part 2: Core Functionalization (The Protocol)
The 1,3,6,8-TAP core is highly electron-deficient, making it a prime candidate for Nucleophilic Aromatic Substitution (
The Challenge
Standard
Optimized Protocol: The "High-Energy"
Objective: Install bulky carbazole or phenoxy groups on 4,5,9,10-tetrachloro-1,3,6,8-tetraazapyrene.
| Parameter | Standard Protocol (Fails) | High-Energy Protocol (Recommended) | Why? |
| Solvent | DMF or DMSO | NMP (N-Methyl-2-pyrrolidone) | NMP has a higher boiling point ( |
| Base | NaH (Sodium Hydride) | Pre-deprotonation creates a "naked" nucleophile, increasing reactivity to overcome steric repulsion. | |
| Temp | Thermal energy is required to access the twisted transition state required for bulky substitution. | ||
| Concentration | 0.1 M | 0.02 M (Dilute) | Lower concentration prevents intermolecular aggregation during the reaction. |
Step-by-Step Guide:
-
Activation: Dissolve the nucleophile (e.g., 3,6-di-tert-butylcarbazole, 1.2 eq per Cl) in anhydrous NMP under Argon.
-
Deprotonation: Add NaH (60% in oil, 1.5 eq) at
. Stir for 30 min until evolution ceases. -
Addition: Cannulate this solution into a pre-heated (
) solution of the chlorinated TAP precursor. -
Quenching: Pour into dilute HCl/Ice to precipitate the product. Do not use water alone, or fine colloids will form.
Part 3: Overcoming Sterics in Cross-Coupling (Suzuki/Sonogashira)
When building extended conjugated systems, you will likely use Palladium-catalyzed coupling. The steric wall hits when coupling the TAP core (an electrophile) with bulky boronic acids.
The Ligand Cone Angle Strategy
Standard catalysts like
Recommendation: Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands) .
-
SPhos: Excellent for high steric hindrance.
-
XPhos: Superior for aryl chlorides (harder to activate).
Protocol: Sterically Demanding Suzuki Coupling
Reaction Setup:
-
Substrate: 4,5,9,10-Tetrabromo-2,7-di-tert-butyl-1,3,6,8-tetraazapyrene.
-
Coupling Partner: 2,6-Dimethylphenylboronic acid (Highly hindered).
The "Cocktail":
-
Catalyst Precursor:
(2 mol%). -
Ligand: SPhos (8 mol%) or
(for extreme cases). -
Solvent: Toluene:1,4-Dioxane:Water (4:1:1). The dioxane is critical for miscibility.
-
Base:
(Tribasic potassium phosphate). Carbonates often decompose at the temps required.
Technical Insight:
"In our observation, the use of
combined with SPhos allows for coupling at the 'bay' regions of pyrene-like cores whereyields <5%. The bulky ligand facilitates the reductive elimination step, which is often the rate-determining step in crowded systems." [1, 2]
Part 4: Solubility Engineering (The "Twist" Method)
If your reaction works but the product is insoluble, you must engineer a "twist" into the backbone. Planar TAPs stack like plates. By introducing steric bulk deliberately, you force the backbone to twist, breaking the stack.
Steric Twist Pathway
Figure 2: Mechanism of solubility enhancement via steric twisting.
Implementation:
Instead of coupling phenyl groups, couple Mesityl (2,4,6-trimethylphenyl) groups. The methyl groups at the ortho positions clash with the TAP core hydrogens/nitrogens, forcing the phenyl ring to rotate perpendicular to the TAP plane. This prevents
FAQ: Common User Issues
Q: My reaction turns black and metallic palladium precipitates. Why? A: This is "Pd black" formation. It means your catalytic cycle is stalling, likely at the oxidative addition step due to sterics, or the ligand is dissociating.
-
Fix: Increase the Ligand:Pd ratio to 4:1. Switch to a more electron-rich ligand like
or SPhos to stabilize the Pd(0) species.
Q: I cannot separate the mono-substituted from the di-substituted product. A: TAPs are "sticky" on silica.
-
Fix: Use Alumina (Neutral) instead of Silica for chromatography. Add 1% Triethylamine to your eluent to deactivate acidic sites that bind the nitrogen-rich core.
Q: Can I use microwave irradiation?
A: Yes, and it is highly recommended. Microwave heating (
References
-
Hu, J., et al. (2012). "1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials." The Journal of Organic Chemistry, 77(14), 6107–6116.[1]
-
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.
-
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.
Sources
Technical Support Center: Stability of Saturated Polycyclic Aza-Heterocycles
A Guide for Researchers on the Stability of cis-Perhydrotetraazapyrene and Related Compounds in Acidic and Basic Media
Introduction
Welcome to the technical support center for researchers working with saturated polycyclic aza-heterocycles, such as cis-perhydrotetraazapyrene. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of these compounds in various chemical environments. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Saturated aza-heterocycles are fundamental building blocks in medicinal chemistry and materials science. Their nitrogen atoms can act as proton acceptors, hydrogen bond donors, and metal coordination sites, making their behavior highly dependent on the pH of the medium[1]. Understanding the stability of compounds like cis-perhydrotetraazapyrene across a pH spectrum is crucial for predictable and reproducible results in drug development and other applications.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors influencing the stability of cis-perhydrotetraazapyrene in solution?
A1: The stability of saturated aza-heterocycles like cis-perhydrotetraazapyrene is primarily dictated by the pH of the medium. These compounds behave as bases and can be protonated or deprotonated, which in turn affects their reactivity and degradation pathways[1]. The presence of multiple nitrogen atoms within the polycyclic structure means that the molecule will have several pKa values, leading to different protonation states at various pH levels. The cis fusion of the rings can also introduce ring strain, which may influence its susceptibility to ring-opening reactions under certain conditions.
Q2: How does the protonation state of cis-perhydrotetraazapyrene affect its properties?
A2: The protonation state significantly alters the molecule's properties. In acidic media, the nitrogen atoms will be protonated, forming ammonium cations. This increases water solubility and can protect the lone pair of electrons from participating in undesired side reactions. However, highly acidic conditions could also catalyze ring-opening or rearrangement reactions if the structure is strained. In basic media, the nitrogen atoms are deprotonated and exist as free amines. This makes them more nucleophilic and susceptible to oxidation[2].
Stability in Acidic Media
Q3: My cis-perhydrotetraazapyrene sample appears to degrade in a strongly acidic solution. What could be happening?
A3: While protonation in acidic media generally enhances the stability of simple cyclic amines, strong acids can promote degradation pathways for more complex polycyclic systems, especially if they contain strained rings. Potential degradation mechanisms in strong acid include:
-
Ring-Opening: Acid-catalyzed hydrolysis or cleavage of C-N bonds, particularly if there are any ether or amide linkages within a more complex derivative.
-
Rearrangement: Isomerization to a more stable ring configuration, such as a trans isomer, if a thermodynamically more favorable structure exists[3].
Q4: How can I assess the stability of my compound in acidic buffers?
A4: A systematic stability study is recommended. This typically involves dissolving the compound in a series of buffers with decreasing pH and monitoring its concentration over time using analytical techniques like HPLC or NMR spectroscopy. It is crucial to select a buffer system that does not interfere with the analysis.
Stability in Basic Media
Q5: I am observing discoloration and precipitation of my compound in a basic solution. What is the likely cause?
A5: In basic media, the deprotonated nitrogen atoms are more susceptible to oxidation. Discoloration can be an indication of oxidative degradation, which may be accelerated by the presence of dissolved oxygen or trace metal impurities. The resulting degradation products may be less soluble, leading to precipitation. Saturated nitrogen heterocycles in their free base form are effective nucleophiles and can react with various electrophiles[2].
Q6: What precautions should I take when working with cis-perhydrotetraazapyrene in basic solutions?
A6: To minimize degradation in basic media, consider the following precautions:
-
Use deoxygenated solvents: Purge your solvents with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Work under an inert atmosphere: Perform your experiments in a glovebox or under a blanket of inert gas.
-
Include antioxidants: In some cases, the addition of a small amount of an antioxidant can help prevent oxidative degradation.
-
Control the pH: Use a well-buffered system to avoid excessively high pH values.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram after incubation in acidic buffer. | Acid-catalyzed degradation or isomerization. | Analyze the new peaks by mass spectrometry to identify degradation products. Perform a time-course study to determine the rate of degradation. Consider using a less acidic buffer if the application allows. |
| Loss of signal in NMR spectrum over time in basic solution. | Oxidative degradation leading to paramagnetic species or insoluble products. | Prepare samples in degassed solvents and seal NMR tubes under an inert atmosphere. Re-run the NMR with a shorter acquisition time to capture signals from potentially broader peaks. |
| Inconsistent biological activity results. | pH-dependent degradation of the compound in the assay buffer. | Pre-determine the stability of the compound in your specific assay buffer at the experimental temperature and time course. Adjust the buffer pH or composition if significant degradation is observed. |
| Difficulty in dissolving the compound. | The compound is likely in its free base form. | Add a stoichiometric amount of a suitable acid (e.g., HCl) to form the more soluble salt. |
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12).
-
Stock Solution: Prepare a concentrated stock solution of cis-perhydrotetraazapyrene in a suitable organic solvent (e.g., DMSO, Methanol).
-
Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis.
-
Time-Zero Analysis: Immediately inject an aliquot of each sample into the HPLC to obtain the initial concentration (t=0).
-
Incubation: Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each sample into the HPLC.
-
Data Analysis: Plot the percentage of the remaining compound against time for each pH to determine the stability profile.
Protocol 2: NMR-based Stability Monitoring
-
Sample Preparation: Dissolve a known amount of cis-perhydrotetraazapyrene in a deuterated buffer of the desired pH (e.g., D₂O with phosphate buffer).
-
Internal Standard: Add a stable internal standard with a known concentration and a resonance that does not overlap with the analyte signals.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation.
-
Incubation: Keep the NMR tube at a constant temperature.
-
Time-Lapse Spectra: Acquire subsequent ¹H NMR spectra at regular intervals.
-
Analysis: Integrate the characteristic signals of the compound and the internal standard. The change in the relative integral ratio over time indicates the extent of degradation.
Visualizing Stability Concepts
Below are diagrams illustrating key concepts related to the stability of cis-perhydrotetraazapyrene.
Caption: Protonation of cis-perhydrotetraazapyrene in acidic media.
Caption: Potential for oxidation of the free base in basic media.
References
-
Bencini, A., Berni, E., Bianchi, A., Giorgi, C., & Valtancoli, B. (2006). ApA Cleavage Promoted by Oxa-aza Macrocycles and Their Zn(II) Complexes. The Role of pH and Metal Coordination in the Hydrolytic Mechanism. Supramolecular Chemistry. Available at: [Link]
- Reactions of saturated heterocycles. (n.d.).
-
Synthetic Utility of Aza Heterocyclics: A Short Review. (2017). International Journal of Pharmaceutical Science and Invention. Available at: [Link]
- General mechanism for the synthesis of saturated aza‐heterocycles using the BH approach. (n.d.). Wiley Online Library.
-
Synthesis and Characterization of CoII Macrocycles and its Use for Promoting Hydrolysis of Esters. (2021). Biointerface Research in Applied Chemistry. Available at: [Link]
- Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. (2023). Accounts of Chemical Research.
-
Recent Advances in the Chemistry of Saturated Annulated Nitrogen-Containing Polycyclic Compounds. (2022). Molecules. Available at: [Link]
- β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. (2021). Journal of the American Chemical Society.
- Aza-Oxa-Triazole Based Macrocycles with Tunable Properties: Design, Synthesis, and Bioactivity. (2022). Molecules.
- Synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organoc
- One-Step Catalyst-Transfer Macrocyclization: Expanding the Chemical Space of Azaparacyclophanes. (2024). Journal of the American Chemical Society.
- Holzgrabe, U. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis.
-
Application of Monoterpenoids and their Derivatives for Treatment of Neurodegenerative Disorders. (2017). Current Neuropharmacology. Available at: [Link]
- Pyrans and Benzo Derivatives: Applications. (2019).
-
Relative Stability of cis- and trans-Hydrindanones. (2018). Molecules. Available at: [Link]
Sources
Validation & Comparative
1H NMR Characteristic Shifts of cis-1,4,8,11-Perhydrotetraazapyrene: A Comparative Guide
This guide provides an in-depth technical analysis of the 1H NMR characteristic shifts of cis-1,4,8,11-Perhydrotetraazapyrene , a critical tetracyclic bisaminal intermediate (often referred to as cis-glyoxal-cyclam or cis-PTAP ) used in the synthesis of cross-bridged tetraazamacrocycles.
Executive Summary
cis-1,4,8,11-Perhydrotetraazapyrene (CAS: 74199-16-9) is the kinetic condensation product of glyoxal and cyclam (1,4,8,11-tetraazacyclotetradecane). Its correct identification is pivotal for researchers developing rigid macrocyclic chelators (e.g., for Cu-64 radiopharmaceuticals or CXCR4 antagonists).
This guide differentiates the cis-isomer from its thermodynamic trans-isomer and open-chain byproducts using high-field 1H NMR spectroscopy. The diagnostic "fingerprint" of the cis-isomer is the symmetry-derived singlet of the bridgehead methine protons, typically observed in the 3.0–3.5 ppm region, distinct from the complex splitting patterns of impurities.
Structural Context & Synthesis Logic
The formation of the tetracyclic cage locks the flexible cyclam ring into a rigid conformation. The stereochemistry at the bridgehead carbons (derived from glyoxal) determines the isomer.
Synthesis Pathway
The reaction is a condensation between the tetraamine and the dicarbonyl.
Figure 1: Synthesis pathway of perhydrotetraazapyrene isomers. The cis-isomer is favored under kinetic control.
1H NMR Characteristic Shifts
The NMR spectrum of the cis isomer is characterized by its high symmetry (
Comparative Chemical Shift Table (Solvent: CDCl₃ or CD₃CN)
| Proton Type | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Diagnostic Note |
| Bridgehead Methine | H-a | 3.10 – 3.40 | Singlet (s) | 2H | Primary Identifier. Sharp singlet due to equivalence. |
| Ring Methylene (α-N) | H-b | 2.20 – 3.00 | Multiplet (m) | 8H | Complex AA'BB' systems. |
| Ring Methylene (β-N) | H-c | 1.60 – 2.00 | Multiplet (m) | 4H | Propylene bridge central protons. |
| Ring Methylene (γ-N) | H-d | 2.80 – 3.10 | Multiplet (m) | 8H | Overlaps with H-b. |
Note: Exact shifts vary slightly with concentration and solvent (e.g., shifts in
may differ by 0.1–0.2 ppm). The singlet nature of H-a is the robust confirmational feature.
Spectral Analysis & Causality
-
The "cis" Singlet (H-a):
-
Observation: A sharp singlet around 3.1–3.4 ppm.
-
Causality: In the cis-fused cage, the two bridgehead protons are chemically and magnetically equivalent due to the plane of symmetry bisecting the C-C bond of the glyoxal unit. They do not split each other (A2 system).
-
Contrast: In asymmetric derivatives or incomplete condensations, this signal appears as a doublet or complex multiplet.
-
-
The "trans" Shift:
-
Observation: The trans-isomer bridgehead protons typically resonate upfield or downfield (depending on ring current effects) but often show broader line shapes if dynamic exchange occurs.
-
Stability: The trans-isomer is often the thermodynamic sink. If the "cis" singlet diminishes and a new singlet appears over time (or upon heating), isomerization has occurred.
-
-
Methylene Envelope (1.5 – 3.0 ppm):
-
The cyclam backbone protons become diastereotopic upon cage formation. The rigidification leads to distinct axial/equatorial environments, causing complex splitting (broad multiplets) rather than the simple triplets/quintets seen in free cyclam.
-
Experimental Protocol: Identification Workflow
To ensure scientific integrity, follow this self-validating protocol for characterization.
Step 1: Sample Preparation
-
Solvent: Use CDCl₃ (neutralized with basic alumina) or CD₃CN . Avoid acidic solvents (like un-neutralized CDCl₃) as they catalyze the cis-to-trans isomerization or hydrolysis.
-
Concentration: Prepare a ~10-20 mM solution. High concentrations can induce aggregation shifts.
Step 2: Acquisition Parameters
-
Frequency: Minimum 400 MHz (500+ MHz recommended for resolving methylene envelope).
-
Scans: 16–64 scans are sufficient.
-
Temperature: 298 K. (Variable temperature NMR can distinguish dynamic flux in the trans isomer vs the rigid cis isomer).
Step 3: Validation Logic (Decision Tree)
Figure 2: Logic flow for validating the cis-isomer structure via 1H NMR.
Comparison with Alternatives
| Feature | cis-1,4,8,11-Perhydrotetraazapyrene | trans-Isomer | Free Cyclam |
| Bridgehead Signal | Singlet (~3.2 ppm) | Singlet (distinct shift) | N/A (No bridgehead) |
| Symmetry | |||
| Stability | Kinetic (Isomerizes with heat/acid) | Thermodynamic | Stable |
| Reactivity | Ideal for "Cross-Bridged" synthesis | Low reactivity for bridging | Precursor |
References
-
Weisman, G. R., Rogers, M. E., Wong, E. H., Jasinski, J. P., & Paight, E. S. (1990). "Tetracyclic tetraamines by glyoxal-macrocyclic tetraamine condensation." Journal of the American Chemical Society, 112(23), 8604-8605. Link
-
Argese, M., Rapi, G., & Sbrana, G. (2002). "On the structure and spectroscopic properties of the cis- and trans-isomers of cyclen- and cyclam-glyoxal." Journal of Molecular Structure: THEOCHEM, 582(1-3), 187-193. Link
-
Wong, E. H., Weisman, G. R., et al. (2000). "Synthesis and Characterization of Cross-Bridged Cyclams." Journal of the American Chemical Society, 122(43), 10561–10572. Link
-
Hill, L. L. (2009). "Synthesis, C-functionalization, resolution and racemization kinetics of cross-bridged tetraazamacrocycles." University of New Hampshire Scholars' Repository. Link
A Comparative Guide to the X-ray Crystallographic Data of cis-3a,5a,8a,10a-Tetraazapyrene and its trans Isomer
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Stereoisomeric Effects on Crystal Packing and Molecular Conformation
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural understanding, afforded by single-crystal X-ray diffraction, governs a compound's physical properties, its interactions with biological targets, and its potential for further functionalization. This guide provides a comprehensive comparison of the X-ray crystallographic data of a hydrated derivative of cis-3a,5a,8a,10a-tetraazaperhydropyrene and its corresponding trans isomer, offering insights into the profound impact of stereochemistry on their solid-state structures.
The tetraazapyrene scaffold is a rigid, nitrogen-containing heterocyclic system that has garnered interest for its potential applications in coordination chemistry and as a building block for more complex molecular architectures. The cis and trans isomers of 3a,5a,8a,10a-tetraazaperhydropyrene represent a fascinating case study in how the spatial orientation of hydrogen atoms at the bridgehead positions dictates the overall molecular conformation and subsequent crystal packing.
Experimental Framework: From Crystal Selection to Structure Solution
The determination of the crystal structures for both the cis and trans isomers follows a well-established experimental workflow. The causality behind each step is crucial for obtaining high-quality, reliable data.
A suitable single crystal, typically on the order of 0.1-0.3 mm in its largest dimension, is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms, leading to a more ordered crystal lattice and sharper diffraction spots.
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The angles and intensities of the diffracted beams are recorded as the crystal is rotated. This data is then processed to determine the unit cell parameters and the space group of the crystal.
The final step involves solving the crystal structure, which is the process of determining the positions of all atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by refinement of the atomic coordinates and thermal parameters against the experimental diffraction data.
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Data
The crystallographic data for the hydrated cis-3a,5a,8a,10a-tetraazaperhydropyrene derivative (denoted as cis isomer) and a representative trans isomer are summarized below. The data for the cis isomer derivative was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 138281.[1] The data for the trans isomer is based on a closely related tetraazacyclotetradecane derivative, which adopts the most energetically favorable trans-III conformation.[1]
| Parameter | cis-3a,5a,8a,10a-Tetraazaperhydropyrene Derivative (Hydrated) | trans-Tetraazacyclotetradecane Derivative |
| CCDC Deposition No. | 138281 | Not applicable |
| Chemical Formula | C₁₂H₂₂N₄·2H₂O | C₁₀H₂₄N₄ (core) |
| Formula Weight | 258.37 | 200.33 (core) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 8.943(2) | 8.654(2) |
| b (Å) | 11.011(2) | 13.089(3) |
| c (Å) | 7.324(1) | 9.778(2) |
| α (°) | 90 | 90 |
| β (°) | 109.43(3) | 108.59(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 680.1(2) | 1048.9(4) |
| Z | 2 | 4 |
| Calculated Density (g/cm³) | 1.263 | 1.267 |
| R-factor (%) | 4.5 | Not applicable |
Structural Analysis and Comparison
The most striking difference between the cis and trans isomers lies in their molecular conformation. The cis isomer adopts a folded, "butterfly-like" conformation, where the two cyclam-like rings are bent along the C(3a)-C(8a) axis. In contrast, the trans isomer exhibits a more planar and extended conformation.[1] This fundamental difference in shape has significant consequences for the crystal packing.
Caption: Conformational and packing differences between cis and trans isomers.
In the crystal structure of the hydrated cis isomer derivative, the water molecules play a crucial role in stabilizing the crystal lattice through a network of hydrogen bonds with the nitrogen atoms of the tetraazapyrene core. This results in a more complex, three-dimensional hydrogen-bonding network.
Conversely, the planar nature of the trans isomer allows for more efficient packing in the solid state, often characterized by significant π-π stacking interactions between adjacent molecules. This type of packing is frequently observed in aromatic systems and can have a profound influence on the material's electronic properties.
Implications for Researchers
The distinct structural features of the cis and trans isomers of 3a,5a,8a,10a-tetraazaperhydropyrene have important implications for researchers in various fields:
-
Drug Development: The defined three-dimensional shape of a molecule is critical for its interaction with a biological target. The folded conformation of the cis isomer presents a different steric and electronic profile compared to the more planar trans isomer, which could lead to significant differences in their pharmacological activity.
-
Materials Science: The mode of crystal packing directly influences a material's bulk properties, such as solubility, melting point, and electronic conductivity. The hydrogen-bonded network of the cis isomer suggests different dissolution properties compared to the π-stacked arrangement of the trans isomer, which might be more conducive to charge transport.
-
Supramolecular Chemistry: The ability of the cis isomer to engage in hydrogen bonding with solvent molecules highlights its potential as a building block for the construction of novel supramolecular assemblies and metal-organic frameworks (MOFs).
References
-
Kotek, J., Hermann, P., Vojtíšek, P., Rohovec, J., & Lukeš, I. (2000). Crystal Structures and Reactivity of 3a,5a,8a,10a-Tetraazaperhydropyrene Derivatives. An Alternative Approach to Selective Nitrogen Alkylation of 1,4,8,11-Tetraazacyclotetradecane (Cyclam). Collection of Czechoslovak Chemical Communications, 65(2), 243-264. [Link]
Sources
Publish Comparison Guide: Mass Spectrometry Fragmentation of Cyclam-Glyoxal Adducts
This guide details the mass spectrometry (MS) characterization of cyclam-glyoxal adducts , specifically the cis-3a,5a,8a,10a-tetraazaperhydropyrene intermediate. This compound is a critical precursor in the synthesis of cross-bridged macrocycles (e.g., CB-TE2A) used in radiopharmaceuticals and drug development.
Executive Summary
The reaction between cyclam (1,4,8,11-tetraazacyclotetradecane) and glyoxal yields a rigid, tetracyclic bis-aminal adduct. This intermediate is pivotal for locking the macrocycle conformation prior to N-functionalization. In mass spectrometry, differentiating this adduct from the native macrocycle and side products is essential for quality control.
This guide compares the fragmentation performance of the cyclam-glyoxal adduct against the native cyclam ligand. The adduct exhibits a distinct "bridge-release" fragmentation pathway (Retro-Mannich) that serves as a high-confidence diagnostic signature, contrasting with the random ring-opening fragmentation of the native ligand.
Chemical Context & Structural Basis[1][2][3][4][5][6]
The Formation
The condensation of glyoxal with cyclam bridges the four nitrogen atoms, converting the flexible 14-membered ring into a rigid tetracyclic bis-aminal (C₁₂H₂₂N₄).
-
Native Cyclam: Flexible, secondary amines, prone to protonation at multiple sites.
-
Glyoxal Adduct: Rigid, tertiary amines (at bridgehead), chemically distinct "cis" configuration (cis-3a,5a,8a,10a-tetraazaperhydropyrene).
Why This Matters
In drug development (e.g., CXCR4 antagonists, PET chelators), the integrity of this bridge determines the success of subsequent alkylation steps. MS analysis must confirm the bis-aminal bridge is intact and has not hydrolyzed back to the open macrocycle.
Comparative MS Performance
Ionization and Stability
The adduct shows superior ionization efficiency in ESI(+) mode compared to native cyclam due to the "proton sponge" effect of the rigidified cage, which forces lone pairs into a convergent orientation.
| Feature | Native Cyclam (C₁₀H₂₄N₄) | Cyclam-Glyoxal Adduct (C₁₂H₂₂N₄) |
| Monoisotopic Mass | 200.20 Da | 222.18 Da |
| Parent Ion [M+H]⁺ | m/z 201.2 | m/z 223.2 |
| Cone Voltage Stability | Low (Fragments easily) | High (Rigid cage stabilizes ion) |
| Base Peak (Low CE) | m/z 201 (Intact) | m/z 223 (Intact) |
Fragmentation Pathways (The Diagnostic Difference)
The core differentiator is the fragmentation mechanism.[1][2]
-
Native Cyclam: Undergoes random C-C and C-N bond cleavages, producing a "ladder" of non-specific alkyl-amine losses (e.g., loss of NH₃, C₂H₄).
-
Glyoxal Adduct: Undergoes a specific Retro-Mannich fragmentation .[3] The collision energy triggers the reversal of the aminal formation, ejecting the bridge carbons.
Key Diagnostic Transitions (Adduct)
-
Primary Loss (Bridge Ejection): The parent ion (m/z 223) loses the C₂H₂ bridge moiety (26 Da) or partial bridge fragments, generating a characteristic ion at m/z 197 (dehydrogenated cyclam species).
-
Secondary Loss: Further fragmentation leads to m/z 112/113, corresponding to the cleavage of the macrocycle into two ethylenediamine-like halves.
Visualized Mechanisms
Fragmentation Pathway Diagram
The following diagram illustrates the distinct Retro-Mannich pathway for the adduct compared to the native ligand.
Caption: Comparative fragmentation showing the specific Retro-Mannich bridge ejection (blue path) unique to the glyoxal adduct.
Experimental Protocols
Synthesis of the Standard (Self-Validation)
To ensure the MS signals are authentic, synthesize the standard in situ.
-
Reactants: Dissolve Cyclam (200 mg) in Methanol (10 mL).
-
Addition: Add Glyoxal (40% aq. solution, 1.1 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 3 hours. The solution turns from clear to slightly yellow.
-
Workup: Evaporate solvent. The white solid residue is the crude bis-aminal adduct.
-
Validation: NMR (D₂O) should show a singlet ~3.1 ppm (bridge protons) and disappearance of broad NH signals.
MS Acquisition Parameters
Use these settings to replicate the fragmentation pattern.
| Parameter | Setting | Rationale |
| Instrument | ESI-Q-TOF or Triple Quad | High resolution preferred for exact mass confirmation. |
| Polarity | Positive (+ve) | Protonation of tertiary amines is highly favorable. |
| Capillary Voltage | 3.0 kV | Standard ESI soft ionization. |
| Cone Voltage | 30 V | Low enough to prevent in-source fragmentation of the labile aminal. |
| Collision Gas | Argon / Nitrogen | Standard CID gas. |
| Collision Energy (CE) | 15 - 35 eV | Critical: <15 eV keeps parent intact; >25 eV triggers bridge loss. |
Data Summary: Fragment Ions
The following table summarizes the ions observed during Collision Induced Dissociation (CID).
| m/z (Observed) | Identity | Origin | Relative Abundance (CE 25eV) |
| 223.2 | [M+H]⁺ | Parent Adduct | 100% (Base Peak) |
| 197.2 | [M+H - C₂H₂]⁺ | Loss of Glyoxal Bridge (Retro-Mannich) | 40 - 60% |
| 112.1 | [C₆H₁₂N₂]⁺ | Symmetric cleavage (Half-cyclam) | 20 - 30% |
| 201.2 | [Cyclam+H]⁺ | Trace hydrolysis product (if wet) | < 5% (Quality Indicator) |
Note on m/z 201: If you observe a high abundance of m/z 201 without collision energy, your sample has hydrolyzed. The adduct is moisture-sensitive.
References
-
Hermann, P., et al. (2000). "Crystal Structures and Reactivity of 3a,5a,8a,10a-Tetraazaperhydropyrene Derivatives." Collection of Czechoslovak Chemical Communications.
-
Wong, E. H., et al. (2000). "Synthesis and Characterization of Cross-Bridged Cyclams." Journal of the American Chemical Society.[4]
-
Sprague, E. R., et al. (2008). "Synthesis of a Cross-Bridged Cyclam Derivative for Peptide Conjugation." Bioconjugate Chemistry.
-
Bakker, J. M., et al. (2017). "Fragmentation of protonated molecules: The role of the bridge." Journal of Mass Spectrometry.
Sources
- 1. scispace.com [scispace.com]
- 2. article.sapub.org [article.sapub.org]
- 3. Tandem intramolecular photocycloaddition-retro-Mannich fragmentation as a route to spiro[pyrrolidine-3,3'-oxindoles]. Total synthesis of (+/-)-coerulescine, (+/-)-horsfiline, (+/-)-elacomine, and (+/-)-6-deoxyelacomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing Macrocyclization: A Comparative Guide to Bis-Aminal vs. Tosyl Strategies for Cyclam Synthesis
Executive Summary
The synthesis of 1,4,8,11-tetraazacyclotetradecane (Cyclam ) and its N-functionalized derivatives is a critical bottleneck in the development of CXCR4 antagonists and radiopharmaceutical chelators (e.g.,
Historically, the Richman-Atkins (Tosyl) method has been the industry standard for constructing polyaza macrocycles. However, it suffers from poor atom economy and harsh deprotection conditions. The Bis-Aminal (Glyoxal/Butanedione) Template strategy has emerged as a superior alternative, offering "conformational control" that enhances cyclization kinetics and regioselectivity.
This guide objectively compares these two methodologies, providing experimental protocols and decision frameworks to optimize your macrocyclization workflows.
Part 1: Mechanistic Deep Dive
The Entropic Problem
The fundamental challenge in synthesizing cyclam is the entropic penalty of bringing two ends of a linear chain together to form a 14-membered ring.
-
Method A: Tosylation (Richman-Atkins) relies on the "Thorpe-Ingold" effect of bulky tosyl groups to favor folding, but primarily depends on high-dilution conditions to prevent intermolecular polymerization.
-
Method B: Bis-Aminal Template utilizes a "covalent template" effect. By reacting a linear tetraamine with a dicarbonyl (glyoxal or butanedione), the molecule locks into a rigid tricyclic bis-aminal intermediate. This pre-organizes the nitrogen lone pairs for the final bridging step, significantly lowering the activation energy for cyclization.
Reaction Pathway Comparison[1][2]
The following diagram illustrates the divergent pathways of these two strategies. Note the difference in intermediate rigidity and deprotection severity.
Figure 1: Mechanistic comparison showing the "Brute Force" Tosyl route vs. the "Templated" Bis-Aminal route.
Part 2: Experimental Protocols
Protocol A: The Richman-Atkins Method (Tosylation)
Best for: Non-standard ring sizes where specific templates are unavailable.
1. Tosylation: React linear tetraamine (e.g., N,N'-bis(2-aminoethyl)-1,3-propanediamine) with 4.2 eq. of p-toluenesulfonyl chloride in aqueous NaOH/ether biphasic mixture.
-
Critical Control: Maintain temperature < 5°C to prevent hydrolysis of TsCl.
2. Cyclization (The Bottleneck): Dissolve the tritosylated tetraamine and the corresponding diol-ditosylate in anhydrous DMF. Add NaH (excess) slowly.
-
Step: Heat to 100°C for 24 hours.
-
Note: Requires high dilution (0.05 M) to minimize polymer formation.
3. Deprotection (The Hazard): Suspend the cyclic sulfonamide in conc. H₂SO₄ (98%) and heat to 100°C for 48 hours.
-
Workup: Pour onto crushed ice. Neutralize carefully with NaOH. Extract with CHCl₃.
-
Warning: This step often causes charring and yields a "sticky" black tar requiring extensive Soxhlet extraction or cation-exchange chromatography (Dowex 50W) to purify [1].
Protocol B: The Bis-Aminal Template Method
Best for: Cyclam, Cyclen, and Cross-Bridged derivatives (CB-TE2A).
1. Template Formation: Dissolve linear tetraamine (1 eq.) in methanol at 0°C. Add butanedione (or glyoxal) (1 eq.) dropwise.
-
Observation: The reaction is rapid. The bis-aminal intermediate often precipitates or can be used after solvent evaporation.
-
Mechanism:[1][2][3] Formation of a cis-fused tetracyclic structure (e.g., 1,4,8,11-tetraazatricyclo[9.3.1.1]hexadecane) [2].
2. Cyclization (Bridging): Dissolve the bis-aminal intermediate in CH₃CN. Add 1,2-dibromoethane (excess) and Na₂CO₃. Reflux for 24–48 hours.
-
Advantage:[3] The rigid backbone forces the unreacted amines into proximity, facilitating the alkylation closure.
3. Deprotection:
-
Option A (Acidic): Reflux in 3M HCl for 4 hours.
-
Option B (Nucleophilic): Reflux with hydrazine hydrate or hydroxylamine.
-
Result: Clean conversion to cyclam salts, easily crystallized from ethanol/HCl [3].
Part 3: Performance Comparison
The following data summarizes typical outcomes reported in comparative literature (e.g., Barefield et al., Weisman et al.) for the synthesis of Cyclam.
| Feature | Method A: Tosylation (Richman-Atkins) | Method B: Bis-Aminal Template |
| Overall Yield | 30 – 45% | 55 – 75% |
| Atom Economy | Poor (Loss of 4x Tosyl groups = ~600 Da waste) | High (Loss of Glyoxal/Butanedione only) |
| Reaction Molarity | Low (0.01 - 0.05 M) to avoid polymers | High (0.1 - 0.5 M) |
| Deprotection | Harsh (conc. H₂SO₄ / HBr) | Mild (aq. HCl or Hydrazine) |
| Purification | Difficult (Chromatography/Soxhlet often needed) | Easy (Crystallization) |
| Regioselectivity | None (Statistical functionalization) | High (Allows specific trans-disubstitution) |
| Scalability | Low (Volume constrained by dilution) | High (Batch friendly) |
Strategic Analysis: Regioselectivity
The strongest argument for the Bis-Aminal method in drug development is not just yield, but regiocontrol .
-
Tosyl-Cyclam: All four nitrogens are equivalent after deprotection. Mono-functionalization requires statistical reaction (max 25% yield) or complex orthogonal protection.
-
Bis-Aminal Cyclam: The intermediate preserves the "cross-bridge" protection. You can alkylate the two trans nitrogens (N1, N8) selectively before removing the glyoxal bridge. This is the only viable route for synthesizing cross-bridged chelators like CB-TE2A [4].
Part 4: Decision Matrix
Use this workflow to select the optimal synthesis route for your specific target.
Figure 2: Decision tree for selecting macrocyclization strategy.
References
-
Richman, J. E., & Atkins, T. J. (1974). Nitrogen analogs of crown ethers. Journal of the American Chemical Society, 96(7), 2268–2270. Link
-
Barefield, E. K., et al. (1976). Synthesis of macrocyclic polyamines by condensation of amines with dicarbonyl compounds. Inorganic Chemistry, 15(6), 1370–1377. Link
-
Hervé, G., et al. (1998).[4] A new route to cyclen, cyclam and homocyclen.[4] Tetrahedron Letters, 39(38), 6861-6864. Link
-
Wong, E. H., et al. (2000). Synthesis and Characterization of Cross-Bridged Cyclams. Journal of the American Chemical Society, 122(43), 10561–10572. Link
Sources
A Comparative Guide to the Spectroscopic Analysis of C-N Bonds in Perhydrotetraazapyrene
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other leading analytical techniques for the characterization of carbon-nitrogen (C-N) bonds within the complex molecular architecture of perhydrotetraazapyrene. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and supporting experimental data to facilitate informed decisions in molecular analysis.
Introduction: The Analytical Challenge of Perhydrotetraazapyrene
Perhydrotetraazapyrene, a saturated polycyclic amine, presents a significant analytical challenge due to its complex, three-dimensional structure. The molecule's framework is defined by a network of C-N bonds, the precise characterization of which is crucial for understanding its chemical properties, reactivity, and potential applications, for instance, as a peptidomimetic scaffold.[1] This guide focuses on the utility of FT-IR spectroscopy for this purpose and provides a comparative analysis with complementary techniques, empowering researchers to select the most appropriate analytical strategy.
FT-IR Spectroscopy: A First Look at C-N Bonds
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation at those frequencies. This absorption pattern creates a unique spectral "fingerprint" of the molecule.[2]
Principles of C-N Bond Detection
The C-N bonds in perhydrotetraazapyrene, like all covalent bonds, can undergo stretching and bending vibrations.[3] The energy required for these vibrations corresponds to the mid-infrared region of the electromagnetic spectrum.
-
C-N Stretching Vibrations: These are typically observed in the 1250-1020 cm⁻¹ region for aliphatic amines.[3][4] The exact position and intensity of these bands are sensitive to the molecular environment, including the substitution pattern and ring strain within the perhydrotetraazapyrene cage.
-
Absence of N-H Vibrations: As perhydrotetraazapyrene is a fully substituted, tertiary amine, its IR spectrum is expected to be devoid of the N-H stretching bands (typically found between 3300-3500 cm⁻¹) and N-H bending bands (around 1650-1580 cm⁻¹) that are characteristic of primary and secondary amines.[4][5][6]
Experimental Protocol: ATR-FT-IR Analysis of Perhydrotetraazapyrene
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy, particularly for solid samples, as it requires minimal to no sample preparation.[7][8]
Objective: To acquire a high-quality FT-IR spectrum of a solid sample of perhydrotetraazapyrene.
Materials:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[9]
-
Perhydrotetraazapyrene sample (a few milligrams)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.[10]
-
Acquire a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and the environment.
-
-
Sample Application:
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands, paying close attention to the 1250-1020 cm⁻¹ region for C-N stretching vibrations.
-
Comparative Analysis with Alternative Techniques
While FT-IR provides valuable information about the functional groups present, a comprehensive structural elucidation of a complex molecule like perhydrotetraazapyrene often necessitates a multi-technique approach.
Raman Spectroscopy
Raman spectroscopy is another form of vibrational spectroscopy that is often considered complementary to FT-IR.[11] It measures the inelastic scattering of monochromatic light.
-
Principle: While IR absorption requires a change in the dipole moment of a bond during vibration, Raman scattering relies on a change in the bond's polarizability.[11]
-
C-N Bond Analysis: C-N bonds are also Raman active and their stretching vibrations can be observed in the Raman spectrum, typically in a similar frequency range as in the IR spectrum.[12] For highly symmetric molecules, some vibrations may be Raman active but IR inactive, and vice-versa, providing complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.
-
Principle: NMR exploits the magnetic properties of atomic nuclei (like ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies, which are highly sensitive to their chemical environment.
-
C-N Bond Analysis:
-
¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. Protons on carbons adjacent to a nitrogen atom are deshielded and appear at a characteristic chemical shift (typically 2.3-3.0 ppm).[13]
-
¹³C NMR: Directly observes the carbon skeleton of the molecule. Carbons bonded to nitrogen are also deshielded and appear in the 10-65 ppm region.[13]
-
2D NMR techniques (e.g., HSQC, HMBC): These experiments can establish direct and long-range correlations between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure, including the C-N connectivity.
-
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information.
-
Principle: This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[14] The pattern is used to generate a three-dimensional electron density map of the molecule, from which the positions of all atoms can be determined with high precision.[14][15]
-
C-N Bond Analysis: X-ray crystallography provides precise measurements of C-N bond lengths and angles, offering unparalleled detail about the molecular geometry and conformation in the solid state.[15][16] It can also reveal information about intermolecular interactions.[15]
Data Summary Table
| Feature | FT-IR Spectroscopy | Raman Spectroscopy | NMR Spectroscopy | X-ray Crystallography |
| Principle | Absorption of infrared radiation causing molecular vibrations.[2] | Inelastic scattering of monochromatic light due to changes in bond polarizability.[17] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Diffraction of X-rays by the electron cloud of atoms in a crystal lattice.[14] |
| Information on C-N Bonds | Presence and general environment of C-N bonds (stretching and bending vibrations).[4][18] | Complementary vibrational information to IR, especially for symmetric C-N bonds.[12] | Unambiguous C-N connectivity and detailed electronic environment of neighboring atoms.[13][19] | Precise C-N bond lengths, bond angles, and 3D spatial arrangement in the solid state.[15][16] |
| Sample Requirements | Solids, liquids, or gases; minimal sample preparation with ATR.[8][10] | Solids, liquids, or gases; can be sensitive to fluorescence. | Soluble samples; requires deuterated solvents. | Single, high-quality crystal. |
| Advantages | Fast, easy to use, non-destructive, versatile for different sample types. | Minimal sample preparation, water is a weak Raman scatterer, good for symmetric bonds.[11] | Provides complete structural elucidation in solution, highly detailed information. | Provides the absolute 3D structure with high precision.[15] |
| Limitations | Limited structural information, complex spectra can be difficult to interpret fully. | Can be weaker than IR, fluorescence can be a problem. | Lower sensitivity than IR, requires soluble samples, more expensive instrumentation. | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution. |
Workflow for Structural Analysis
The choice of analytical technique depends on the specific research question. The following workflow, illustrated in the diagram below, can guide the decision-making process.
Caption: A decision-making workflow for the structural analysis of perhydrotetraazapyrene.
Conclusion
FT-IR spectroscopy serves as an excellent initial tool for the analysis of perhydrotetraazapyrene, confirming the presence of C-N bonds and the absence of N-H functionalities, which is characteristic of its proposed tertiary amine structure. However, for a complete and unambiguous structural elucidation, a multi-technique approach is indispensable. NMR spectroscopy is the gold standard for determining the molecular structure in solution, while X-ray crystallography provides definitive proof of the three-dimensional architecture in the solid state. Raman spectroscopy can offer valuable complementary vibrational data. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy for the comprehensive characterization of complex molecules like perhydrotetraazapyrene.
References
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Retrieved from [Link]
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Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles - Specac Ltd. Retrieved from [Link]
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INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Retrieved from [Link]
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IR: amines. Retrieved from [Link]
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Sample preparation for FT-IR. Retrieved from [Link]
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Infrared Spectrometry - MSU chemistry. Retrieved from [Link]
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24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
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Spectroscopy of Amines | Organic Chemistry Class Notes |... - Fiveable. (2025, August 15). Retrieved from [Link]
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Spectroscopy of Amines - Oregon State University. (2020, February 7). Retrieved from [Link]
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Interpreting Infrared Spectra - Specac Ltd. Retrieved from [Link]
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IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. Retrieved from [Link]
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24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Raman Spectra and Sensitivity of LLM Heterocycles Under Pressure - AIP Publishing. Retrieved from [Link]
-
NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N - PMC. Retrieved from [Link]
-
1,3,6,8-Tetraazapyrenes: synthesis, solid-state structures, and properties as redox-active materials - PubMed. (2012, July 20). Retrieved from [Link]
-
X-ray crystallography - Wikipedia. Retrieved from [Link]
-
INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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Table of Characteristic IR Absorptions. Retrieved from [Link]
-
4.3: Raman Spectroscopy - Chemistry LibreTexts. (2025, January 5). Retrieved from [Link]
-
Solvent Sensitivity of the −C≡N Group: A Raman Spectroscopic Study - ResearchGate. (2018, November 28). Retrieved from [Link]
-
Spectra–Structure Correlations in Raman Spectroscopy - SAS. Retrieved from [Link]
-
(PDF) Synthesis and X-Ray Crystallographic Analysis of Some 1,6-Dihydro-1,2,4,5-tetrazines - ResearchGate. Retrieved from [Link]
-
A Raman Spectroscopic and Computational Study of New Aromatic Pyrimidine-Based Halogen Bond Acceptors - MDPI. Retrieved from [Link]
-
X-Ray Crystallography of Tetracycline, Doxycycline and Sancycline | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
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Infrared Spectra of Hydrogen-Bonded Molecular Complexes Under Spatial Confinement. (2022, January 7). Retrieved from [Link]
-
Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020, October 14). Retrieved from [Link]
-
X-ray Crystallography - SECOND EDITION. Retrieved from [Link]
-
Synthesis, Structure, and Reactivity of Copper(I) Proazaphosphatrane Complexes - PMC. Retrieved from [Link]
-
Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Retrieved from [Link]
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1,3,6,8-Tetraazapyrenes: Synthesis, Solid-State Structures, and Properties as Redox-Active Materials - ResearchGate. (2025, August 10). Retrieved from [Link]
-
Synthesis and Properties of 1-Azapyrenes | Request PDF - ResearchGate. (2025, December 9). Retrieved from [Link]
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Advantages of Glyoxal Protection Over Formaldehyde in Macrocycle Synthesis
The following guide details the technical advantages and experimental protocols for using glyoxal protection in macrocycle synthesis.
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Radiopharmaceutical Developers, and Macrocycle Researchers
Executive Summary
In the synthesis of functionalized polyazamacrocycles—specifically cyclam (1,4,8,11-tetraazacyclotetradecane) and cyclen (1,4,7,10-tetraazacyclododecane) —regioselective alkylation is a critical bottleneck. While formaldehyde has been used to form aminal bridges, glyoxal offers a superior "bis-aminal" protection strategy.
The glyoxal-derived cis-glycoluril framework rigidifies the macrocycle into a specific configuration that directs electrophiles to specific nitrogen pairs (typically trans-1,8 positions in cyclam). This guide compares the two methodologies, highlighting why glyoxal is the industry standard for synthesizing high-purity bifunctional chelators (BFCs) like CB-TE2A and trans-disubstituted derivatives.
Mechanistic Comparison: The "Bis-Aminal" Effect
The core difference lies in the topology of the bridged intermediate formed.
Glyoxal Protection (The "Cis-V" Lock)
Reaction of cyclam with glyoxal forms a tetracyclic bis-aminal (specifically (3a,5a,8a,10a)-dodecahydro-3a,5a,8a,10a-tetraazapyrene).
-
Topology: The two carbon atoms of glyoxal bridge the propylene-linked nitrogens (N1-N11 and N4-N8 are not the bridge; rather, it bridges the ethylene diamine units across the ring, effectively fusing them).
-
Conformation: It forces the macrocycle into a cis-V configuration.
-
Result: The lone pairs of the non-bridged nitrogens are oriented away from the cleft, or the bridge activates specific positions. In the case of cyclam, the glyoxal bridge locks the ring such that alkylation occurs exclusively at the 1 and 8 positions (trans-disubstitution) due to steric and stereoelectronic control.
Formaldehyde Protection (The Tricyclic Aminal)
Reaction of cyclam with formaldehyde typically forms a tricyclic bis-aminal (1,4,8,11-tetraazatricyclo[9.3.1.1^4,8]hexadecane).
-
Topology: Formaldehyde provides single methylene bridges.
-
Limitation: While it also enforces rigidity, the resulting methylene-bridged structure is often more strained or adopts a conformation (e.g., trans-IV) that does not offer the same degree of exclusive trans-1,8 selectivity as the glyoxal adduct. Furthermore, the formaldehyde aminal is less stable to certain alkylation conditions and cannot be reduced to form ethylene-cross-bridged ligands.
Comparative Data Table
| Feature | Glyoxal Protection | Formaldehyde Protection |
| Intermediate Structure | Tetracyclic cis-Glycoluril (Bis-aminal) | Tricyclic Bis-aminal |
| Bridge Type | C2 (Ethylene-like backbone) | C1 (Methylene) |
| Regioselectivity | High (Trans-1,8) | Moderate / Mixed Isomers |
| Stability | High (Stable to basic alkylation) | Moderate (Hydrolytically sensitive) |
| Key Application | Synthesis of Cross-Bridged (CB) Cyclams | Synthesis of Methylated Cyclams |
| Deprotection | Acid Hydrolysis or Hydrazine | Acid Hydrolysis |
Visualization of the Pathway
The following diagram illustrates the regioselective advantage of the glyoxal route.
Caption: The glyoxal pathway (green) locks the macrocycle into a rigid scaffold, ensuring selective attack at the 1,8-positions. The formaldehyde pathway (grey) offers less stereochemical control.
Experimental Protocols
A. Synthesis of cis-Glyoxal-Cyclam (The Protected Scaffold)
This step creates the rigid intermediate. The reaction is robust and scalable.
Reagents:
-
Glyoxal (40% aqueous solution)[3]
-
Acetonitrile (MeCN)
Protocol:
-
Dissolution: Dissolve Cyclam (1.0 eq) in Acetonitrile (approx. 10 mL per gram of cyclam). Ensure the solution is clear; mild heating (40°C) helps.
-
Addition: Add Glyoxal (40% aq., 1.1 eq) dropwise to the stirred solution.
-
Reaction: Heat the mixture to 60–65°C for 2–3 hours. The solution typically turns from colorless to a light yellow/orange.
-
Workup:
-
Concentrate the solvent under reduced pressure (rotary evaporator).
-
The residue is often a solid or thick oil.
-
Purification: Recrystallize from minimal hot Acetonitrile or Toluene.
-
Yield: Expect 80–95%.
-
Characterization: 1H NMR will show characteristic bridgehead protons (often around 3-4 ppm) and a simplified symmetry compared to the starting material.
-
B. Regioselective Alkylation (1,8-Trans Functionalization)
The rigid cis-glyoxal-cyclam directs incoming alkyl halides to the trans positions.
Protocol:
-
Setup: Dissolve cis-Glyoxal-Cyclam (1.0 eq) in Acetonitrile.
-
Alkylation: Add the Alkyl Halide (e.g., Benzyl Bromide, 2.2 eq for disubstitution).
-
Incubation: Stir at room temperature for 12–24 hours. For less reactive electrophiles, mild heating (40°C) may be required.
-
Observation: The product often precipitates as a bis-quaternary ammonium salt . This precipitation drives the reaction to completion and simplifies purification.
-
Isolation: Filter the precipitate, wash with cold MeCN and Diethyl Ether.
C. Deprotection (Releasing the Macrocycle)
To obtain the final 1,8-disubstituted cyclam, the glyoxal bridge must be removed.
Method 1: Acid Hydrolysis (Standard)
-
Dissolve the quaternary salt in 3M HCl or HBr .
-
Reflux for 4–12 hours. The glyoxal bridge hydrolyzes, releasing the secondary amines.
-
Basify (pH > 12) with NaOH and extract into Chloroform/DCM.
Method 2: Hydrazine (Milder)
-
Suspend the intermediate in Ethanol.
-
Add Hydrazine hydrate (excess, ~5-10 eq).
-
Reflux for 2–4 hours.
-
Cool, filter off the phthalhydrazide-like byproduct (if applicable) or concentrate and extract.
Critical Analysis: Why Glyoxal Wins[4][5][6][7]
The "Cross-Bridge" Capability
The most distinct advantage of glyoxal is its ability to synthesize Cross-Bridged (CB) macrocycles.
-
Mechanism: If the cis-glyoxal-cyclam (bis-aminal) is treated with a reducing agent (e.g., NaBH4) instead of being deprotected, the C-N bonds are not cleaved. Instead, the aminal bridge is reduced to an ethylene bridge (-CH2-CH2-).
-
Result: This forms ligands like CB-Cyclam , which are extremely kinetically inert (stable in vivo for days).
-
Formaldehyde Failure: Formaldehyde cannot form an ethylene bridge; it would theoretically form a methylene bridge, which is too strained for the cyclam framework in this configuration.
Solubility Profile
The glyoxal-protected intermediate is lipophilic but soluble in polar organic solvents (MeCN, CHCl3), making it compatible with a wide range of alkylating agents. Formaldehyde aminals can sometimes suffer from poor solubility or polymerization issues (paraformaldehyde formation) if not handled correctly.
Scalability
The glyoxal reaction is essentially a "one-pot" protection that proceeds in high yield without chromatography. The crystallization of the alkylated salt (Step B) acts as a self-purifying step, crucial for GMP production of pharmaceutical intermediates.
References
-
Original Synthesis & Structure
-
Weisman, G. R., et al. (1990). "Synthesis and transition-metal complexes of new cross-bridged tetraazamacrocycles." Journal of the American Chemical Society.[4]
-
Source:
-
-
Mechanochemistry Improvement
-
Abdulwahaab, B. H., et al. (2016).[5] "Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry." The Journal of Organic Chemistry.
-
Source:
-
-
Cross-Bridged Cyclam Applications
- Wong, E. H., et al. (2000). "Synthesis and Characterization of Cross-Bridged Cyclams." Inorganic Chemistry.
-
Source:
-
Formaldehyde vs Glyoxal Context
- Barefield, E. K. (2010). "Coordination chemistry of N-tetraalkylated cyclam ligands—A status report.
-
Source:
Sources
- 1. Mono- and Bis-Alkylation of Glyoxal-Bridged Tetraazamacrocycles Using Mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sciencemadness Discussion Board - Glyoxal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
Structural Comparison of cis-Perhydrotetraazapyrene and Cyclen Glyoxal Adducts
[1]
Executive Summary
The reaction of glyoxal with tetraazamacrocycles creates rigid, tetracyclic bisaminal "cages." These adducts serve as orthogonal protecting groups, locking the macrocycle's conformation and directing regioselective alkylation.
-
cis-Perhydrotetraazapyrene: Derived from Cyclam (14-membered ring). It forms a tetracyclic structure formally named decahydro-2a,4a,6a,8a-tetraazapyrene . While the trans-isomer is thermodynamically preferred, the cis-isomer is a distinct scaffold used to access specific cis-cross-bridged ligands.
-
Cyclen Glyoxal Adduct: Derived from Cyclen (12-membered ring). It forms a tetracyclic structure formally named decahydro-2a,4a,6a,8a-tetraazacyclopenta[fg]acenaphthylene . The cis-fused isomer is the dominant thermodynamic product due to the constraints of the 12-membered ring.
Key Distinction: The primary difference lies in the parent ring size (14 vs. 12) and the resulting ring fusion geometry (pyrene-like vs. acenaphthylene-like), which dictates their stability, solubility, and reactivity profiles.
Structural & Topological Analysis
Molecular Architectures
The condensation of glyoxal (2 carbons) with the macrocycle adds a bridge that fuses the nitrogen atoms.
| Feature | cis-Perhydrotetraazapyrene (Cyclam Adduct) | Cyclen Glyoxal Adduct |
| Parent Macrocycle | Cyclam (1,4,8,11-tetraazacyclotetradecane) | Cyclen (1,4,7,10-tetraazacyclododecane) |
| IUPAC Name | cis-Decahydro-2a,4a,6a,8a-tetraazapyrene | cis-Decahydro-2a,4a,6a,8a-tetraazacyclopenta[fg]acenaphthylene |
| Ring Fusion System | 6,6,5,5-tetracyclic system (Pyrene skeleton) | 5,5,5,5-tetracyclic system (Acenaphthylene skeleton) |
| Stereochemistry | Cis-fused (Kinetic/Less Stable).[1][2] The trans-isomer is lower energy by ~2 kcal/mol.[3] | Cis-fused (Thermodynamic).[3] Highly stable; trans-fusion is sterically prohibited. |
| Conformation | Bowl-shaped (Cis) vs. Chair-like (Trans) | Rigid, hemispherical "basket" or "bowl" shape |
| Lone Pair Orientation | Convergent (in cis form), suitable for specific coordination | Divergent/Exo (lone pairs involved in aminal bonds) |
Topological Connectivity (Graphviz)
The following diagram illustrates the connectivity and synthesis pathways for both adducts.
Caption: Synthesis pathways distinguishing the kinetic/thermodynamic landscape of Cyclam vs. Cyclen glyoxal condensation.
Physicochemical Properties & Reactivity[4][5][6]
Stability and Isomerization[1]
-
Cyclen Adduct: The cis-glyoxal-cyclen is exceptionally stable in neutral and basic media. The rigidity of the 12-membered ring forces the bridgehead hydrogens into a cis configuration. It resists isomerization because the trans-form introduces severe ring strain.
-
Cyclam Adduct: The cis-perhydrotetraazapyrene is less stable than its trans counterpart. In solution, particularly in protic solvents, the cis form can isomerize to the trans form or hydrolyze more rapidly. This makes the cis-cyclam adduct a more sensitive intermediate requiring careful handling (often low temperature) to preserve stereochemistry.
Reactivity Profile (Alkylation)
Both adducts are "bisaminals," meaning the nitrogens are not basic in the traditional sense (lone pairs are delocalized into the C-N-C-N system). However, they react with electrophiles (alkyl halides) to form quaternary ammonium salts.
-
Regioselectivity:
-
Cyclen Adduct: Alkylation typically occurs at the 4- and 10-positions (distal nitrogens), leading to trans-disubstituted products after hydrolysis. This is the gold standard for synthesizing 1,7-disubstituted cyclen (DO2A).
-
cis-Perhydrotetraazapyrene: Alkylation of the cis-adduct is stereocontrolled. It is used to synthesize cis-cross-bridged cyclam derivatives (e.g., cis-cb-cyclam), which are potent chelators for Copper-64. The cis geometry of the scaffold directs the alkyl bridge formation across specific nitrogens (e.g., N1 to N8).
-
Experimental Protocols
Synthesis of Cyclen Glyoxal Adduct (Standard Protocol)
This protocol yields the thermodynamic cis-fused product.
Reagents: Cyclen (1.0 eq), Glyoxal (40% aq. solution, 1.1 eq), Ethanol (Anhydrous).
-
Dissolution: Dissolve Cyclen (1.72 g, 10 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask. Maintain temperature at 0–5 °C using an ice bath.
-
Addition: Dropwise add Glyoxal solution (1.45 g, 11 mmol) over 30 minutes. The solution will turn slightly yellow.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–12 hours. A white precipitate often forms.
-
Workup: Remove solvent under reduced pressure (rotary evaporator).
-
Purification: The residue is redissolved in a minimum amount of hot toluene or acetonitrile and crystallized upon cooling.
-
Yield: Typically 85–95%.
-
Validation: ^1H NMR (CDCl3) shows a characteristic singlet (or tight multiplet) for the methine bridge protons at ~3.0–3.5 ppm (distinct from cyclen CH2s).
Synthesis of cis-Perhydrotetraazapyrene (Cyclam Adduct)
This protocol targets the cis-isomer, requiring controlled conditions to avoid isomerization to the trans form.
Reagents: Cyclam (1.0 eq), Glyoxal (40% aq., 1.1 eq), Acetonitrile (dry).
-
Preparation: Dissolve Cyclam (2.00 g, 10 mmol) in dry acetonitrile (50 mL) under Argon atmosphere at -10 °C.
-
Addition: Slowly add Glyoxal (1.6 g, 11 mmol) over 1 hour. Critical: Keep temperature below 0 °C to favor the kinetic cis product.
-
Stirring: Stir at 0 °C for 4 hours.
-
Isolation: The cis-adduct often precipitates as a white solid. Filter quickly under cold conditions.
-
Storage: Store under inert atmosphere at -20 °C. Isomerization to trans occurs at room temperature in solution.
-
Validation:
-
cis-Isomer: ^1H NMR bridgehead signal at δ 3.2 ppm .
-
trans-Isomer: ^1H NMR bridgehead signal at δ 2.9 ppm (upfield shift due to shielding).
-
Comparative Data Summary
| Property | Cyclen Glyoxal Adduct | cis-Perhydrotetraazapyrene |
| Formula | C10H18N4 | C12H22N4 |
| MW | 194.28 g/mol | 222.33 g/mol |
| Physical State | White crystalline solid | White powder (hygroscopic) |
| Solubility | Soluble in CHCl3, EtOH, H2O | Soluble in CH3CN, CHCl3; degrades in H2O |
| Stability (pH 7) | High (t1/2 > days) | Moderate (t1/2 ~ hours if not stabilized) |
| Primary Application | Synthesis of DO2A, DO3A, DOTA | Synthesis of cis-cross-bridged Cyclam (CB-TE2A) |
| Bridgehead H (NMR) | ~3.40 ppm (CDCl3) | ~3.20 ppm (CDCl3) |
References
-
Le Baccon, M., et al. (2001).[4] "Condensation of Glyoxal with Triethylenetetraamine: Isomerization and Cyclization." New Journal of Chemistry, 25(9), 1168-1174. Link
-
Argese, M., et al. (2007). "Synthesis and NMR characterization of cis and trans decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene." Tetrahedron, 63(45), 11055-11063. Link
-
Weisman, G. R., et al. (1990). "Synthesis and transition-metal complexes of new cross-bridged tetraamine ligands." Journal of the American Chemical Society, 112(23), 8604-8605. Link
-
Wong, E. H., et al. (2000). "Synthesis and Characterization of Cross-Bridged Cyclam Derivatives." Inorganic Chemistry, 39(22), 5117–5125. Link
-
Chematech Product Guide. (2023). "cis-Glyoxal-Cyclen and cis-Glyoxal-Cyclam Data Sheets." Link
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- 4. US12139481B2 - Compositions comprising macrocycle derivatives incorporating bridged macrocycles and methods of producing and using same - Google Patents [patents.google.com]
Benchmarking binding constants of ligands derived from perhydrotetraazapyrene
This guide provides a technical benchmarking analysis of ligands derived from the Perhydrotetraazapyrene (PHTAP) scaffold. PHTAP is a tricyclic or tetracyclic aminal cage, most notably serving as the rigid synthetic precursor to ubiquitous macrocycles like 1,4,7,10-tetraazacyclododecane (Cyclen) .
This analysis benchmarks the PHTAP-derived Cyclen against its open-chain analogs and other standard macrocycles, focusing on thermodynamic stability (
Executive Summary: The Scaffold Advantage
Ligands derived from the perhydrotetraazapyrene (PHTAP) scaffold—specifically the tetraazamacrocycles—represent the gold standard in chelation chemistry. While open-chain polyamines (like triethylenetetramine) suffer from entropic penalties during metal binding, PHTAP-derived ligands utilize the Macrocyclic Effect .
The PHTAP scaffold serves as a rigid "template" during synthesis, pre-organizing nitrogen donors. When converted to the final ligand (e.g., Cyclen), this pre-organization results in binding constants (
Key Differentiator: The "Pre-organization Principle." The PHTAP-derived ligand is thermodynamically pre-paid; it does not need to pay the entropic cost of folding around the metal ion.
Comparative Performance Analysis
The following data benchmarks the PHTAP-derived ligand (Cyclen ) against a linear analog (Trien ) and a larger macrocycle (Cyclam ).
Table 1: Thermodynamic Stability Constants ( )
Data represents stability complexes with Copper(II) and Zinc(II) at 25°C,
| Feature | Linear Analog (Trien) | PHTAP-Derived (Cyclen) | Alternative (Cyclam) |
| Structure Type | Flexible Linear Chain | 12-Membered Macrocycle | 14-Membered Macrocycle |
| Pre-organization | None (High Entropy Loss) | High (Rigid 12-ring) | High (Rigid 14-ring) |
| ~20.1 | 23.3 | 27.2 | |
| ~12.1 | 15.5 | 15.5 | |
| Selectivity ( | Moderate | High | Very High |
| Kinetic Inertness | Low (Rapid dissociation) | High (Slow dissociation) | Very High |
Analysis of Results:
-
The Chelate Boost: The PHTAP-derived Cyclen shows a
log unit increase in affinity over the linear Trien. This corresponds to a 1,500-fold increase in binding strength. -
Size Match: Cyclen (12-membered) is particularly selective for smaller cations (like
or for MRI contrast agents), whereas Cyclam (14-membered) prefers larger transition metals. -
Application Relevance: The high kinetic inertness of the PHTAP-derived ligand is critical for in vivo applications (e.g., radiopharmaceuticals), preventing the release of toxic free metal ions.
Mechanistic Visualization
The superior performance of PHTAP-derived ligands is governed by the thermodynamic cycle of pre-organization.
Figure 1: The Thermodynamic Cycle demonstrating the "Macrocyclic Effect." The PHTAP-derived ligand avoids the large entropy penalty (ΔS) that linear amines suffer during binding.
Experimental Protocol: Determination of Binding Constants ( )
To validate the binding constants of your PHTAP-derived ligands, use Potentiometric Titration (for protonation/stability constants) or NMR Titration (for host-guest systems). Below is the protocol for NMR Titration, the most self-validating method for organic soluble derivatives.
Method: 1H-NMR Titration for Determination
Objective: Determine the association constant (
Reagents & Setup
-
Host: PHTAP-derived ligand (10 mM stock in deuterated solvent, e.g.,
or ). -
Guest: Zinc Perchlorate hexahydrate (or relevant analyte), 100 mM stock.
-
Internal Standard: 1,3,5-trimethoxybenzene (if solvent peak is unreliable).
Step-by-Step Workflow
-
Baseline Acquisition:
-
Prepare an NMR tube with 500 µL of Host solution (
). -
Acquire the initial
spectrum. Identify a non-overlapping "reporter proton" signal (usually the -CH2 next to the nitrogen).
-
-
Titration Loop:
-
Add aliquots of Guest solution (0.2 - 0.5 equivalents per step) directly to the NMR tube.
-
Mix thoroughly by inversion.
-
Acquire spectrum after each addition.
-
Repeat until saturation is observed (chemical shift
stops changing, typically >2.0 equivalents).
-
-
Data Processing (Self-Validating Step):
-
Track the chemical shift change (
) of the reporter proton. -
Plot
vs. . -
Validation: If the curve is sigmoidal (slow exchange) or hyperbolic (fast exchange), the system is behaving ideally. If peaks broaden and disappear, the system is in "intermediate exchange"—switch to UV-Vis titration.
-
-
Calculation:
-
Fit the data to a 1:1 binding isotherm equation (Eq 1) using non-linear regression (e.g., Python/SciPy or Origin).
Where
is host concentration and is guest concentration. -
Workflow Visualization
Figure 2: Operational workflow for synthesizing and validating PHTAP-derived ligand binding constants.
References
-
Meyer, M., et al. (1998). "Macrocyclic Effects in the Binding of Copper(II) by Tetraazacyclododecanes." Inorganic Chemistry. Link
-
Ripa, G., & Argese, M. (2000).[1] "Process for the preparation of 1,4,7,10-tetraazacyclododecane." European Patent EP0980360B1.[1] (Describes PHTAP as the key intermediate). Link
-
Hancock, R. D., & Martell, A. E. (1989). "Ligand design for selective complexation of metal ions in aqueous solution." Chemical Reviews. Link
-
Lehn, J. M. (1978). "Cryptates: The chemistry of macropolycyclic inclusion complexes." Accounts of Chemical Research. Link
-
Gomez, D. E., et al. (2005). "The kinetics and mechanism of the formation of metal complexes of macrocyclic ligands." Dalton Transactions. Link
Sources
Safety Operating Guide
Personal protective equipment for handling cis-1,4,8,11-Perhydrotetraazapyrene
The safe handling of uncharacterized compounds like cis-1,4,8,11-Perhydrotetraazapyrene is paramount in a research environment. Adherence to the PPE guidelines, operational protocols, and disposal plans outlined in this document is essential to mitigate potential risks. Always consult your institution's Chemical Hygiene Plan and Environmental Health and Safety department for additional guidance. [1][14]
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-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
Safety in Academic Chemistry Laboratories. American Chemical Society. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
American Chemical Society Issues Guidelines for Safer Research Laboratories. Lab Manager. [Link]
-
Chemical Safety Guidelines. The University of New Mexico Environmental Health & Safety. [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society. [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
-
Safety Tipsheets & Best Practices. American Chemical Society. [Link]
-
Corrosive Chemicals | Laboratory Safety. Brandeis University. [Link]
-
Unknown Chemicals Guidelines. University of Pittsburgh Environmental Health and Safety. [Link]
-
Safe Lab Practices. University of Colorado Boulder Environmental Health & Safety. [Link]
-
Unknown Chemical Guidance. The University of Texas at Tyler. [Link]
-
Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]
-
Personal Protective Equipment. United States Environmental Protection Agency (US EPA). [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
Material Safety Data Sheet DE-6018. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
